molecular formula C10H16O4S B599157 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate CAS No. 143446-73-5

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Cat. No.: B599157
CAS No.: 143446-73-5
M. Wt: 232.294
InChI Key: NVOKHIMPUKEFNE-UHFFFAOYSA-N
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Description

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate (CAS 143446-73-5) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry, particularly in the synthesis of modified nucleoside analogues. Its core research value lies in its role as a precursor for the construction of 1,3-oxathiolane nucleosides, a prominent class of compounds known for their antiviral properties . These synthetic nucleosides are structurally potent analogues where a sulfur atom replaces the 3'-carbon of the natural ribose ring, as seen in well-known drugs like lamivudine (3TC) and emtricitabine (FTC) . The 1,3-oxathiolane scaffold is a critical intermediate in routes that involve selective N-glycosylation with nucleobases to create these therapeutics . Once incorporated into a nucleoside structure, the resulting analogues can be phosphorylated in vivo to act as nucleoside reverse transcriptase inhibitors (NRTIs). They compete with natural nucleotides for incorporation into viral DNA, ultimately terminating DNA chain elongation and inhibiting the reverse transcriptase enzyme of viruses like HIV-1 . This mechanism is a cornerstone of antiviral research. Researchers utilize this acetate compound to explore novel synthetic pathways and develop new therapeutic candidates. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKHIMPUKEFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1OCC(S1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143446-73-5
Record name 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane
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Foundational & Exploratory

An In-Depth Technical Guide to the Pivotal Role of 1,3-Oxathiolane Intermediates in the Stereoselective Synthesis of Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, stands as a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its potent antiviral activity is intrinsically linked to its specific stereochemistry, namely the (2R, 5S) or cis-configuration of the 1,3-oxathiolane ring. Consequently, the stereocontrolled synthesis of this heterocyclic core is the most critical aspect of lamivudine production. This technical guide provides a comprehensive exploration of the synthesis and function of the key 1,3-oxathiolane intermediates that are central to modern, industrially viable routes to lamivudine. While the topic query mentioned 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, extensive review of peer-reviewed literature and patents indicates that the pivotal intermediates in lamivudine synthesis are structurally different. This guide will, therefore, focus on the scientifically established and commercially implemented precursors, detailing the elegant strategies employed to achieve the requisite stereochemical purity. We will dissect the synthesis of these key intermediates, the mechanistic underpinnings of the crucial glycosylation step, and the final transformations to yield the active pharmaceutical ingredient.

The Strategic Imperative: Stereochemistry of Lamivudine

Lamivudine possesses two chiral centers, leading to four possible stereoisomers. The antiviral efficacy resides almost exclusively in the (-)-cis-isomer, which has the (2R, 5S) absolute configuration.[1] The other isomers are significantly less active and can contribute to unwanted toxicity. Therefore, the primary challenge in lamivudine synthesis is the efficient and highly selective production of this single isomer.

Modern synthetic strategies have largely abandoned the resolution of racemic mixtures of the final product in favor of a more elegant approach: the use of a chiral precursor that dictates the stereochemical outcome of the subsequent reactions.[2] This is where the role of the chiral 1,3-oxathiolane intermediate becomes paramount. The most successful and widely adopted industrial syntheses rely on an L-menthol-derived oxathiolane ester to set the two crucial stereocenters.[3][4][5]

The Keystone Intermediate: L-Menthyl (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

The cornerstone of modern lamivudine synthesis is a chiral 1,3-oxathiolane derivative that serves as the "sugar" mimic. The most effective and widely used intermediate is L-menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate .[6][7] Let's break down its strategic importance:

  • The 1,3-Oxathiolane Core: This heterocyclic ring replaces the deoxyribose sugar of natural nucleosides.

  • The L-Menthyl Group: This is a chiral auxiliary, derived from the readily available and inexpensive L-menthol. Attached as an ester at the 2-position, its bulky and well-defined stereochemistry directs the formation of the desired stereoisomer during the synthesis of the oxathiolane ring.[3]

  • The Acetoxy Group: Located at the 5-position, the acetate functions as a good leaving group, facilitating the subsequent nucleophilic substitution by the cytosine base during the glycosylation step.[8][9]

  • Stereochemistry: Through a process of crystallization-induced dynamic kinetic resolution, the intermediate can be isolated as a single, highly pure diastereomer, primarily the (2R,5R)-ester of the 5-hydroxy oxathiolane, which is then acetylated to the (2R,5S)-acetoxy derivative.[10][11] This specific configuration is essential for obtaining the final (2R, 5S) stereochemistry of lamivudine.

The overall synthetic strategy is visualized in the workflow below:

Lamivudine Synthesis Workflow Start L-Menthyl Glyoxylate + 1,4-Dithiane-2,5-diol Intermediate1 (2R,5R)-L-Menthyl 5-hydroxy-1,3-oxathiolane- 2-carboxylate Start->Intermediate1 Ring Formation (DKR) Intermediate2 (2R,5S)-L-Menthyl 5-acetoxy-1,3-oxathiolane- 2-carboxylate Intermediate1->Intermediate2 Acetylation Coupling Vorbrüggen Glycosylation with silylated Cytosine Intermediate2->Coupling Intermediate3 Protected Lamivudine Intermediate Coupling->Intermediate3 Final Lamivudine ((2R,5S)-cis) Intermediate3->Final Reduction & Deprotection

Caption: Overall workflow for the stereoselective synthesis of Lamivudine.

Synthesis of the Key Oxathiolane Intermediate

The synthesis of the chiral oxathiolane intermediate is a masterful example of process chemistry, designed for large-scale production with high stereocontrol.[9]

Step 1: Formation of the Hydroxy-Oxathiolane

The synthesis begins with the condensation of L-menthyl glyoxylate monohydrate with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).[5][12] This reaction forms the 1,3-oxathiolane ring. A key feature of this process is the use of a dynamic kinetic resolution (DKR).[11] The reaction initially produces a mixture of four diastereomers. However, under optimized conditions, typically in the presence of an amine base like triethylamine, the isomers can equilibrate. One specific diastereomer, (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester , is significantly less soluble and selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation.[5][] This results in a high yield of a single, desired diastereomer.

Step 2: Acetylation of the Hydroxy Group

The hydroxyl group at the 5-position is then acetylated, typically using acetic anhydride and a base like pyridine.[6] This converts the hydroxyl group into a better leaving group (acetate), activating the intermediate for the subsequent glycosylation reaction. This step proceeds with inversion of stereochemistry at the C5 position, yielding the crucial (2R,5S)-L-Menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate .[7]

The Heart of the Synthesis: The Vorbrüggen Glycosylation

The glycosylation step involves the formation of the crucial C-N bond between the 1,3-oxathiolane ring and the cytosine base. The Vorbrüggen reaction is the most common method employed.[14][15][16]

Mechanism and Stereoselectivity

In this reaction, the acetylated oxathiolane intermediate is reacted with a silylated pyrimidine base, such as N,O-bis(trimethylsilyl)acetamide (BSA) treated cytosine. The reaction is promoted by a Lewis acid.[8][17]

The proposed mechanism is as follows:

  • Activation: The Lewis acid (e.g., SnCl₄, ZrCl₄, or TMSI) coordinates to the oxygen of the acetate group at the C-5 position of the oxathiolane.[8][16]

  • Oxocarbenium Ion Formation: The activated acetate group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The L-menthyl ester group at the C-2 position plays a crucial role here. It is believed to provide anchimeric assistance, sterically blocking the top (alpha) face of the oxathiolane ring.

  • Nucleophilic Attack: The silylated cytosine then attacks the oxocarbenium ion from the less hindered bottom (beta) face. This stereodirecting effect of the C-2 ester is key to the high cis-selectivity of the reaction.[17]

  • Formation of the Nucleoside: The final protected nucleoside is formed after workup.

Vorbrüggen Glycosylation cluster_reactants Reactants cluster_mechanism Mechanism Oxathiolane (2R,5S)-L-Menthyl 5-acetoxy-1,3-oxathiolane- 2-carboxylate Activation Activation by Lewis Acid Oxathiolane->Activation Cytosine Silylated Cytosine Attack Nucleophilic Attack by Cytosine Cytosine->Attack LewisAcid Lewis Acid (e.g., ZrCl4) LewisAcid->Activation Oxocarbenium Formation of Oxocarbenium Ion (cis-directing) Activation->Oxocarbenium Oxocarbenium->Attack Product Protected Lamivudine Intermediate (cis-isomer) Attack->Product

Caption: Simplified mechanism of the stereoselective Vorbrüggen glycosylation.

Lewis Acid Catalysts

A variety of Lewis acids have been successfully employed to catalyze this reaction. While classic choices include tin tetrachloride (SnCl₄) and trimethylsilyl triflate (TMSOTf), recent process development has focused on milder and more cost-effective catalysts like zirconium tetrachloride (ZrCl₄).[8] ZrCl₄ has been shown to be highly effective, requiring only catalytic amounts and allowing the reaction to proceed at room temperature with excellent yield and stereoselectivity.[9]

Final Steps to Lamivudine

Following the successful glycosylation, two final steps are required to obtain lamivudine:

  • Reduction of the Ester: The L-menthyl ester at the 2-position is reduced to the required hydroxymethyl group. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄).[12]

  • Deprotection: Any protecting groups on the cytosine base (if used) are removed. Often, the glycosylation is performed on unprotected cytosine, and the final step is simply the reduction. The resulting lamivudine can then be purified by crystallization.

Data and Protocols

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in lamivudine synthesis.

StepReactantsProductCatalyst/ReagentYield (%)Diastereomeric Ratio (cis:trans)Reference
Ring Formation/DKR L-menthyl glyoxylate, 1,4-dithiane-2,5-diol(2R,5R)-L-menthyl 5-hydroxy-1,3-oxathiolane-2-carboxylateTriethylamine~88%>99:1[5]
Acetylation (2R,5R)-hydroxy-oxathiolane(2R,5S)-acetoxy-oxathiolaneAcetic Anhydride, Pyridine~95%N/A[6]
Glycosylation (2R,5S)-acetoxy-oxathiolane, Silylated CytosineProtected Lamivudine IntermediateZrCl₄~59% (of cis-isomer)98:2[9]
Reduction Protected Lamivudine IntermediateLamivudineNaBH₄HighN/A[12]
Representative Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-L-Menthyl 5-hydroxy-1,3-oxathiolane-2-carboxylate [5]

  • To a solution of L-menthyl glyoxylate monohydrate (1.0 eq) in acetone, add 1,4-dithiane-2,5-diol (0.6 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Cool the residue to 0-5 °C and slowly add a 1% solution of triethylamine in heptane to promote precipitation.

  • Stir the slurry at 0 °C for 2-3 hours.

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to afford the title compound as a white solid.

Protocol 2: ZrCl₄-Mediated Glycosylation [9]

  • Suspend cytosine (1.2 eq) in an appropriate solvent (e.g., acetonitrile) and add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until a clear solution is obtained, then cool to room temperature.

  • In a separate flask, dissolve the (2R,5S)-L-menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate intermediate (1.0 eq) in acetonitrile.

  • Add zirconium tetrachloride (ZrCl₄, 0.5 eq) to the oxathiolane solution and stir.

  • Add the prepared silylated cytosine solution to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring by HPLC.

  • Upon completion, quench the reaction with an aqueous workup.

  • Extract the product with an organic solvent and purify to obtain the protected lamivudine intermediate.

Conclusion

The synthesis of lamivudine is a testament to the power of stereocontrolled synthesis in modern pharmaceutical manufacturing. The challenge posed by the drug's critical stereochemistry has been met through the development of a highly efficient and elegant pathway. The central element of this success is the strategic use of a chiral 1,3-oxathiolane intermediate, specifically the L-menthol-derived (2R,5S)-L-Menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate . This molecule acts as the cornerstone, enabling the diastereoselective construction of the oxathiolane ring and directing the stereochemical outcome of the crucial Vorbrüggen glycosylation. By understanding the synthesis, function, and mechanistic role of this pivotal intermediate, researchers and drug development professionals can appreciate the sophisticated chemistry that underpins the large-scale production of this life-saving medication.

References

  • Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(3), 387–397. Available at: [Link]

  • Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl 4 -Mediated N-Glycosylation. ResearchGate. Available at: [Link]

  • Bultinck, P., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. Available at: [Link]

  • Hu, L., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9956-9958. Available at: [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. Available at: [Link]

  • Kumar, V., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2715–2755. Available at: [Link]

  • Synfacts. (2020). Synthesis of Lamivudine. Thieme, 16(06), 0620. Available at: [Link]

  • Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4968. Available at: [Link]

  • PubMed. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. Available at: [Link]

  • ResearchGate. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Available at: [Link]

  • Google Patents. (2010). Process for stereoselective synthesis of lamivudine.
  • ResearchGate. (2005). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Available at: [Link]

  • Google Patents. (2008). A process for stereoselective synthesis of lamivudine.
  • Mandala, D., et al. (2017). Semi-continuous multi-step synthesis of lamivudine. Reaction Chemistry & Engineering, 2(3), 353-360. Available at: [Link]

  • PubMed. (2017). Semi-continuous multi-step synthesis of lamivudine. Available at: [Link]

  • Google Patents. (2009). Lamivudine diastereoselective synthesis method.
  • Google Patents. (2009). Synthesis method of lamivudine intermediate.
  • Google Patents. (2011). An improved process for the manufacture of lamivudine.
  • Semantic Scholar. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Available at: [Link]

Sources

A Technical Guide to 1,3-Oxathiolane Acetate Derivatives as Pivotal Intermediates in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-oxathiolane ring system represents a cornerstone in modern antiviral therapy, forming the core scaffold of several essential nucleoside reverse transcriptase inhibitors (NRTIs). This guide provides an in-depth technical analysis of the discovery, synthesis, and application of key 1,3-oxathiolane intermediates, with a particular focus on acetate derivatives that are critical for the large-scale manufacturing of drugs like Lamivudine (3TC) and Emtricitabine (FTC). These medications are fundamental components in the treatment regimens for HIV and Hepatitis B.[1][2] We will explore the causality behind synthetic strategies, detailing stereoselective protocols and the mechanistic principles that ensure the production of the therapeutically active enantiomer. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a comprehensive understanding of this vital class of pharmaceutical intermediates.

Part 1: The 1,3-Oxathiolane Scaffold: A Cornerstone of Antiviral Therapy

Mechanism of Action: Viral Chain Termination

The therapeutic efficacy of 1,3-oxathiolane nucleoside analogues stems from their ability to act as deceptive substrates for viral reverse transcriptase (RT).[2] In infected cells, these drug molecules are phosphorylated by host cellular kinases to their active triphosphate form.[2][3] This activated analogue then competes with natural deoxynucleotides for incorporation into the nascent viral DNA strand being synthesized by the RT enzyme.

The defining structural feature of these drugs is the replacement of the 3'-carbon of the natural deoxyribose sugar ring with a sulfur atom, thereby eliminating the 3'-hydroxyl group.[2] The 3'-hydroxyl group is essential for forming the phosphodiester bond required for DNA chain elongation. Its absence in the incorporated drug molecule results in the immediate and irreversible termination of DNA synthesis, effectively halting viral replication.[3]

cluster_Cell Infected Host Cell cluster_Virus Viral Replication Machinery Drug 1,3-Oxathiolane Analogue (e.g., FTC) TP Active Triphosphate Metabolite Drug->TP Cellular Kinases RT Reverse Transcriptase TP->RT Competitive Incorporation vDNA Growing Viral DNA RT->vDNA Elongation Stop Chain Termination (Replication Halted) vDNA->Stop Incorporation of Analogue dNTP Natural dNTP dNTP->RT

Caption: Mechanism of action for 1,3-oxathiolane nucleoside analogues.

The Critical Role of Stereochemistry

The 1,3-oxathiolane core contains two stereocenters, leading to four possible stereoisomers. Extensive research has demonstrated that the biological activity is almost exclusively associated with the β-configured L-(-)-enantiomer (the unnatural sugar configuration).[2] For instance, the β-L-(-)-enantiomer of Emtricitabine is significantly more potent against HIV-1 than its corresponding β-D-(+)-enantiomer, and it exhibits lower host cell toxicity.[2] Consequently, the primary challenge in the synthesis of these drugs is the development of highly efficient and scalable methods to produce the desired single enantiomer, making stereocontrol the most critical aspect of the manufacturing process.

Part 2: Synthesis of Key 1,3-Oxathiolane Intermediates

The industrial synthesis of Lamivudine and Emtricitabine hinges on the production of an enantiomerically pure 1,3-oxathiolane intermediate, typically a protected hydroxy or acetoxy derivative. The acetate group at the anomeric position (C5) serves as an excellent leaving group during the subsequent crucial N-glycosylation step.

Foundational Strategy: Dynamic Kinetic Resolution (DKR)

The original and still widely used manufacturing approach, developed at GSK, employs a dynamic kinetic resolution (DKR) to generate the optically pure hydroxyoxathiolane intermediate.[4] This process is a testament to elegant chemical engineering, where stereochemistry is controlled through the use of a chiral auxiliary coupled with selective crystallization.

Causality Behind Experimental Choices:

  • Chiral Auxiliary: L-menthol is selected as the chiral auxiliary. It is a naturally abundant, inexpensive, and highly crystalline chiral alcohol. When reacted with the oxathiolane precursor, it forms a mixture of diastereomeric esters.

  • Dynamic Resolution: The key to the process is that the diastereomers can interconvert (epimerize) in solution under the reaction conditions.

  • Selective Crystallization: One of the diastereomers has significantly lower solubility and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, as this isomer is removed from the solution via crystallization, the equilibrium shifts to continuously produce more of it, theoretically allowing for a quantitative conversion of the racemic starting material into a single, desired diastereomer.

Start Racemic Oxathiolane Precursor React Esterification with L-Menthol Start->React Equilibrium Diastereomer A (Soluble) Diastereomer B (Insoluble) React->Equilibrium Crystallize Selective Crystallization of Diastereomer B Equilibrium->Crystallize Precipitation Isolate Isolation of Pure Diastereomer B Crystallize->Isolate Hydrolyze Hydrolysis / Reduction to Chiral Intermediate Isolate->Hydrolyze Final Enantiopure Hydroxy- oxathiolane Intermediate Hydrolyze->Final

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

A Supply-Centered Approach: Sulfenyl Chloride Chemistry

More recent innovations have focused on developing synthetic routes that rely on low-cost, high-volume commodity chemicals, a strategy termed "supply-centered synthesis".[1][4] This approach bypasses some of the complexities of earlier methods by constructing the oxathiolane ring from acyclic precursors.

Causality Behind Experimental Choices:

  • Starting Materials: This route leverages fundamental building blocks like chloroacetic acid, sodium thiosulfate, and vinyl acetate.[1][5][6] These are inexpensive and readily available on a massive industrial scale.[5]

  • Key Reaction: The core transformation involves the generation of a sulfenyl chloride, which then undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate.[4] This elegantly constructs the required carbon-sulfur bond and sets the oxidation state at the anomeric carbon in a single step.

  • Cyclization: The resulting dichlorinated intermediate is then cyclized in water to form the desired oxathiolane ring.[1][4] The reaction pH is critical during this step; maintaining a pH between 3 and 4 gives the highest yields by balancing the necessary acid-catalyzed hydrolysis of the acetate with the prevention of base-induced decomposition.[1][5]

Experimental Protocol: Synthesis of Oxathiolane Intermediate via Sulfenyl Chloride This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Thiol Precursor: Thioglycolic acid is esterified with L-menthol in toluene to produce the L-menthyl thioglycolate (MTG) intermediate in high yield (~98%).[4]

  • Formation of Dichlorinated Intermediate: The MTG is dissolved in a suitable solvent and cooled to 0°C. Sulfuryl chloride is added to generate the sulfenyl chloride in situ. The mixture is further cooled (e.g., to -20°C) before the dropwise addition of vinyl acetate. Excess sulfuryl chloride also achieves the necessary α-chlorination of the ester.[4][5]

  • Cyclization: After the reaction is complete, the solvent is removed. Acetonitrile and water are added to the chlorinated intermediate residue. The mixture is heated to approximately 70°C. The pH is carefully maintained between 3 and 4 using base additions as needed.[1][5]

  • Isolation: Upon completion, the product is extracted with toluene and isolated via crystallization, often using hexanes as an anti-solvent, to yield the desired hydroxyoxathiolane intermediate.[4]

Quantitative Data Summary
Synthesis RouteKey ReagentsTypical Overall YieldStereoselectivity ControlReference
Dynamic Kinetic ResolutionL-Menthol, Glyoxylic AcidGood to ExcellentCrystallization-induced DKR[4]
Sulfenyl Chloride ChemistryL-Menthyl Thioglycolate, Vinyl Acetate, SO₂Cl₂~56-69%Chiral auxiliary (L-menthol)[1][4][5]

Part 3: Application in Drug Synthesis: The N-Glycosylation Step

The enantiopure 1,3-oxathiolane acetate intermediate is the linchpin for introducing the nucleobase. This is achieved through a stereoselective N-glycosylation reaction, most commonly a variation of the Vorbrüggen glycosylation.

The Vorbrüggen Glycosylation Mechanism

This reaction couples the sugar moiety (the oxathiolane) with a silylated nucleobase in the presence of a Lewis acid catalyst.

Mechanistic Insights:

  • Activation: A Lewis acid (e.g., TMS-triflate, SnCl₄) activates the anomeric acetate, facilitating its departure as a leaving group. This process is aided by anchimeric assistance from the ring sulfur atom, leading to the formation of a stabilized oxonium ion intermediate.[7]

  • Stereochemical Inversion: The oxonium ion is then attacked by a nucleophile (e.g., iodide from TMSI). This attack preferentially occurs from the opposite face, leading to a thermodynamically preferred trans-substituted intermediate.[7]

  • SN2-like Glycosylation: The silylated nucleobase (e.g., silylated 5-fluorocytosine) then performs an Sₙ2-like displacement of the iodide. This second inversion of stereochemistry results in the final product having the desired cis configuration, where the nucleobase and the substituent at the C2 position are on the same side of the ring.[7] The use of specific promoters like chlorotrimethylsilane and sodium iodide in the presence of water has been shown to be highly effective in driving this diastereoselectivity.[7]

Intermediate cis-Oxathiolane Acetate (Intermediate) Activation Lewis Acid Activation (Formation of Oxonium Ion) Intermediate->Activation Trans Thermodynamically Favored trans-Iodide Intermediate Activation->Trans Nucleophilic Attack (e.g., Iodide) Coupling SN2-like Attack by Silylated Nucleobase Trans->Coupling API cis-Nucleoside Analogue (Final Drug Precursor) Coupling->API Inversion of Stereochemistry

Caption: Key stages of the stereoselective N-glycosylation reaction.

Experimental Workflow: Synthesis of Emtricitabine (FTC)

This is a representative workflow based on established patent literature.[8][9]

  • Silylation of Nucleobase: 5-fluorocytosine is refluxed with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalytic amount of an acid (e.g., methanesulfonic acid) in a solvent like toluene. The solvent is then removed under vacuum to yield the silylated 5-fluorocytosine.[8]

  • Coupling Reaction: The silylated base is redissolved in an anhydrous solvent (e.g., methylene chloride). A solution of the enantiopure 1,3-oxathiolane acetate intermediate in the same solvent is added, followed by the Lewis acid catalyst (e.g., TMS-triflate or a pre-formed TMSI/water system). The reaction is stirred until completion.[7][8]

  • Work-up and Deprotection: The reaction is quenched, and the crude coupled product is worked up. The remaining protecting groups (e.g., the L-menthyl ester at C2) are removed, typically via reduction with a reagent like sodium borohydride.[9]

  • Crystallization: The final Emtricitabine active pharmaceutical ingredient (API) is purified by crystallization from a suitable solvent system, such as methanol/isopropyl acetate, to yield the final product with high purity.[8]

Conclusion

The discovery and development of synthetic routes to 1,3-oxathiolane acetate intermediates have been a triumph of process chemistry, enabling the cost-effective, large-scale production of life-saving antiviral drugs. The elegance of these syntheses lies in their meticulous control of stereochemistry, whether through dynamic kinetic resolution or the strategic use of chiral auxiliaries in acyclic constructions. Understanding the mechanistic underpinnings of these transformations, from ring formation to the critical N-glycosylation step, provides invaluable insights for the continued innovation and optimization of pharmaceutical manufacturing. The principles demonstrated in the synthesis of these intermediates serve as a powerful template for the development of future therapeutic agents.

References

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development - ACS Publications. [Link]

  • US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents.
  • An Improved Synthesis of Lamivudine and Emtricitabine | Request PDF. ResearchGate. [Link]

  • CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents.
  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC. National Institutes of Health (NIH). [Link]

  • Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. - ResearchGate. ResearchGate. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC. National Institutes of Health (NIH). [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]

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An In-Depth Technical Guide to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a predictive yet robust profile. The guide covers proposed synthetic routes, detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), physicochemical properties, and a discussion of its potential biological significance, particularly in the context of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic scaffolds.

Introduction and Chemical Identity

This compound belongs to the 1,3-oxathiolane class of five-membered heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, most notably as the core of several antiviral drugs, including the nucleoside reverse transcriptase inhibitors lamivudine and emtricitabine.[1] While the subject of this guide is a non-nucleoside analogue, the inherent chemical properties and stereochemical complexity of the oxathiolane ring make it a valuable scaffold for the development of new therapeutic agents.[1] This guide aims to provide a foundational understanding of this specific derivative to facilitate further research and application.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundAiFChem
CAS Number 143446-73-5AiFChem
Molecular Formula C₁₀H₁₆O₄SAiFChem
Molecular Weight 232.30 g/mol AiFChem
Canonical SMILES CCC(=O)CC(C1CSOC1OC(=O)C)PubChem CID 139038470 (Predicted)
InChI Key NVOKHIMPUKEFNE-UHFFFAOYSA-NAiFChem

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Physical State Colorless to pale yellow oilSimilar medium-sized organic molecules with comparable functional groups are often liquids at room temperature.
Boiling Point > 250 °C at 760 mmHgBased on structurally related compounds of similar molecular weight. For example, 4-Oxopentyl acetate has a boiling point of 213.9°C. The addition of the oxathiolane ring would be expected to increase the boiling point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Limited solubility in water.The presence of polar ester and ketone functional groups would impart some polarity, but the overall hydrocarbon backbone suggests good solubility in organic solvents. The solubility of some 1,3-oxathiolane derivatives in water has been explored, with modifications often required to enhance it.[2]
Density ~1.1 - 1.2 g/cm³Based on the densities of other oxathiolane and acetate-containing compounds.

Proposed Synthesis

The synthesis of this compound can be envisioned through the acid-catalyzed reaction of a suitable carbonyl compound with a mercaptoalcohol derivative. A plausible synthetic route is outlined below. The key step is the formation of the 1,3-oxathiolane ring via condensation.

Scheme 1: Proposed Synthesis of this compound

Synthesis_of_2-(2-Oxopentyl)-1,3-oxathiolan-4-yl_acetate reactant1 3-Oxohexanal intermediate Hemithioacetal intermediate reactant1->intermediate + reactant2 2-Mercapto-1-acetoxyethane reactant2->intermediate product This compound intermediate->product Acid catalyst (e.g., p-TsOH) - H₂O

Caption: Proposed synthesis via acid-catalyzed condensation.

Detailed Protocol:

  • Synthesis of 2-Mercapto-1-acetoxyethane (if not commercially available): This starting material can be prepared from 2-mercaptoethanol by acetylation with acetic anhydride in the presence of a base like pyridine or triethylamine.

  • Condensation Reaction:

    • To a solution of 3-oxohexanal (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added 2-mercapto-1-acetoxyethane (1.1 eq).

    • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is added to the mixture.

    • The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key signals and their assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereomers and complex splitting patterns.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
CH₃ (acetate)~2.0 - 2.2Singlet (s)Typical range for acetate methyl protons.
CH₃ (pentyl)~0.9Triplet (t)Terminal methyl group of the pentyl chain.
CH₂ (pentyl, adjacent to CH₃)~1.6Sextet (sxt)Methylene group in the pentyl chain.
CH₂ (pentyl, adjacent to C=O)~2.5Triplet (t)Methylene group alpha to the ketone.
CH₂ (oxopentyl, adjacent to oxathiolane)~1.8 - 2.1Multiplet (m)Diastereotopic protons due to adjacent chiral center.
CH (oxathiolane, C2)~5.0 - 5.5Multiplet (m)Acetal proton, typically downfield.
CH₂ (oxathiolane, C5)~3.0 - 3.5Multiplet (m)Methylene protons adjacent to sulfur.
CH (oxathiolane, C4)~5.8 - 6.2Multiplet (m)Proton on the carbon bearing the acetate group, significantly downfield.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C=O (ketone)~205 - 215Typical range for a ketone carbonyl.
C=O (ester)~170 - 175Typical range for an ester carbonyl.
CH (oxathiolane, C2)~80 - 90Acetal carbon.
CH (oxathiolane, C4)~70 - 80Carbon bearing the acetate group.
CH₂ (oxathiolane, C5)~35 - 45Carbon adjacent to sulfur.
CH₂ (pentyl, adjacent to C=O)~40 - 50Alpha-carbon to the ketone.
CH₂ (oxopentyl, adjacent to oxathiolane)~30 - 40
CH₂ (pentyl)~20 - 30
CH₃ (acetate)~20 - 25
CH₃ (pentyl)~13 - 15
Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the two carbonyl groups.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (ester)~1740 - 1750Strong, sharpCharacteristic stretching frequency for saturated esters.[3]
C=O (ketone)~1710 - 1725Strong, sharpCharacteristic stretching frequency for saturated ketones.[4]
C-O (ester)~1230 - 1250 and ~1000-1100StrongTwo distinct C-O stretching bands are expected for an ester.[3]
C-H (sp³)~2850 - 3000MediumStretching vibrations of the alkyl groups.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of the functional groups present.

  • Molecular Ion (M⁺): A peak at m/z = 232 corresponding to the molecular weight of the compound may be observed, though it might be of low intensity.

  • Key Fragmentation Pathways:

    • Loss of the acetyl group (CH₃CO•, 43 u) or acetoxy group (CH₃COO•, 59 u).

    • Alpha-cleavage adjacent to the ketone and the oxathiolane ring.

    • Cleavage of the oxathiolane ring.

    • McLafferty rearrangement involving the ketone carbonyl is possible if a gamma-hydrogen is available on the pentyl chain.[5]

Experimental Workflow for Synthesis and Characterization

A robust workflow is essential for the successful synthesis and validation of this compound.

Experimental_Workflow start Starting Materials: 3-Oxohexanal & 2-Mercapto-1-acetoxyethane synthesis Synthesis: Acid-catalyzed condensation start->synthesis workup Work-up & Crude Isolation: Neutralization, Extraction, Drying synthesis->workup purification Purification: Silica Gel Column Chromatography workup->purification pure_product Pure Product purification->pure_product structural_validation Structural Validation pure_product->structural_validation purity_assessment Purity Assessment pure_product->purity_assessment biological_screening Biological Activity Screening (e.g., antiviral, antibacterial) pure_product->biological_screening nmr ¹H and ¹³C NMR structural_validation->nmr ms Mass Spectrometry (HRMS) structural_validation->ms ir IR Spectroscopy structural_validation->ir hplc HPLC/UPLC purity_assessment->hplc gcms GC-MS purity_assessment->gcms

Caption: Workflow for synthesis and characterization.

Potential Applications and Biological Relevance

The 1,3-oxathiolane ring is a privileged scaffold in medicinal chemistry, primarily due to its role in successful antiviral drugs.[1] While this compound is a non-nucleoside analogue, it shares the core heterocyclic structure. Such non-nucleoside derivatives could be investigated for a range of biological activities.

  • Antiviral Activity: The structural similarity to the core of lamivudine suggests potential, albeit likely different, antiviral properties. It could be screened against various viruses, including HIV, HBV, and influenza.[6]

  • Antibacterial and Antifungal Activity: Various heterocyclic compounds, including those containing sulfur and oxygen, have demonstrated antimicrobial properties.[7]

  • Enzyme Inhibition: The ketone and ester functionalities could serve as points of interaction with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

  • Synthetic Intermediate: This molecule could also serve as a versatile intermediate for the synthesis of more complex molecules, utilizing the reactivity of the ketone and the potential for modification of the acetate group.

Conclusion

This compound is a molecule with significant potential stemming from its 1,3-oxathiolane core. While specific experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a clear roadmap for structural verification. The insights provided herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biological activity of this and related heterocyclic compounds, fostering further investigation into their potential as novel therapeutic agents or valuable synthetic building blocks.

References

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 4(11), 4842-4848.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139038470, this compound. Retrieved from [Link]

  • Singh, R. K., Kumar, R., & Singh, R. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 15, 2748–2788.
  • LookChem. (n.d.). 4-Oxopentyl acetate. Retrieved from [Link]

  • Zaleska, B., Karelus, M., Zadora, E., & Kruszewska, H. (2005).
  • Work, D. N. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-19.
  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Li, W., Zhang, L., Liu, Y., Dai, J., Zhang, H., & De Clercq, E. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry, 14(6), 633-640.
  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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An In-depth Technical Guide to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate and its Analogues: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a non-nucleoside 1,3-oxathiolane derivative, and its analogues. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, potential biological activities, and applications of this emerging class of compounds. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design and to propose avenues for future research and development.

Introduction: The 1,3-Oxathiolane Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,3-oxathiolane ring is a five-membered heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold is of significant interest in medicinal chemistry, most notably for its central role in a class of potent antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs), such as lamivudine and emtricitabine.[1] These drugs are crucial components in the treatment of HIV and Hepatitis B infections.[1] The mechanism of action for these nucleoside analogues involves their in vivo phosphorylation to the corresponding triphosphate, which then competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination.[1]

While the focus has predominantly been on nucleoside analogues, the inherent chemical properties of the 1,3-oxathiolane ring suggest that non-nucleoside derivatives also hold significant, yet largely unexplored, therapeutic potential. This guide specifically delves into this compound, a compound featuring a keto-alkyl side chain at the 2-position and an acetate group at the 4-position. This substitution pattern deviates from the typical hydroxymethyl and nucleobase moieties of antiviral drugs, opening up new avenues for biological activity.

This document will explore a plausible synthetic pathway to this target molecule, discuss its chemical characteristics, and, by drawing parallels with structurally related compounds, propose potential biological activities and applications for this novel class of 1,3-oxathiolane derivatives.

Synthesis of this compound: A Proposed Synthetic Strategy

Step 1: Synthesis of the Key Intermediate: 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol

The formation of the 1,3-oxathiolane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-mercaptoalcohol. In our proposed synthesis, 2-pentanone will serve as the carbonyl component to introduce the 2-oxopentyl side chain, and 3-mercapto-1,2-propanediol will provide the backbone of the 1,3-oxathiolan-4-ol ring.

Synthesis_Step1

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 equivalent), 3-mercapto-1,2-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Azeotropic Removal of Water: The condensation reaction is a reversible equilibrium. By removing water as it is formed, the equilibrium is driven towards the formation of the 1,3-oxathiolane product, thereby increasing the reaction yield.

  • Acid Catalyst: The acid catalyst (p-TsOH) protonates the carbonyl oxygen of 2-pentanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group of 3-mercapto-1,2-propanediol.

  • Stoichiometry: A slight excess of 3-mercapto-1,2-propanediol is used to ensure the complete conversion of the limiting reagent, 2-pentanone.

Step 2: Acetylation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol

The final step in the proposed synthesis is the acetylation of the hydroxyl group at the 4-position of the 1,3-oxathiolane ring. This is a standard esterification reaction that can be readily achieved using acetic anhydride in the presence of a base catalyst, such as pyridine.[2][3]

Synthesis_Step2

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve the purified 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol (1.0 equivalent) in pyridine. Cool the solution in an ice bath.

  • Reaction Execution: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Pyridine as a Catalyst and Solvent: Pyridine serves a dual role. It acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.

  • Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid, allowing the reaction to proceed under milder conditions.

Analogues of this compound

The synthetic strategy outlined above is versatile and can be adapted to produce a wide range of analogues by varying the starting ketone and the acylating agent. This allows for the systematic exploration of structure-activity relationships (SAR).

Variation of the 2-Alkyl Ketone Side Chain

By replacing 2-pentanone with other ketones, a library of analogues with different alkyl or aryl-alkyl side chains at the 2-position can be synthesized. This would allow for the investigation of how the length, branching, and electronic properties of this side chain influence biological activity.

Table 1: Potential Ketone Starting Materials for Analogue Synthesis

KetoneResulting Side Chain at C2
Acetone2-Oxopropyl
2-Butanone2-Oxobutyl
3-Pentanone3-Oxopentyl
CyclohexanoneSpiro-cyclohexyl
Acetophenone2-Oxo-2-phenylethyl
Variation of the Acyl Group at the 4-Position

Similarly, by using different acid anhydrides or acid chlorides in the final acylation step, the acetate group at the 4-position can be replaced with other ester functionalities. This would enable the study of how the steric and electronic properties of the ester group affect the compound's properties, such as its lipophilicity and susceptibility to hydrolysis by esterases.

Table 2: Potential Acylating Agents for Analogue Synthesis

Acylating AgentResulting Ester Group at C4
Propionic anhydridePropionate
Butyric anhydrideButyrate
Benzoyl chlorideBenzoate
Pivaloyl chloridePivalate

Potential Biological Activities and Structure-Activity Relationships

While there is a lack of direct biological data for this compound, the known activities of related 1,3-oxathiolane derivatives provide a strong basis for hypothesizing its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Several studies have reported the antimicrobial and antifungal activities of non-nucleoside 1,3-oxathiolane derivatives, particularly 1,3-oxathiolan-5-ones. The presence of the sulfur atom and the overall heterocyclic structure are thought to contribute to this activity. It is plausible that this compound and its analogues could exhibit similar properties.

Biological_Activity

Proposed Structure-Activity Relationship (SAR) Exploration:

  • The 2-Ketoalkyl Side Chain: The length and branching of the alkyl chain could influence the compound's lipophilicity, which is a critical factor for membrane permeability in bacteria and fungi. The ketone functionality itself may also play a role in interacting with biological targets.

  • The 4-Acyl Group: The nature of the ester group at the 4-position could act as a prodrug moiety. Hydrolysis of the ester by cellular esterases could release the corresponding 1,3-oxathiolan-4-ol, which may be the active form of the molecule. Varying the ester group would modulate the rate of this hydrolysis and, consequently, the pharmacokinetic profile of the compound.

Cytotoxicity and Anticancer Potential

Some 1,3-oxathiolane derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[3][4] The mechanism of this cytotoxicity is not always well-defined but could involve interference with cellular metabolic pathways or induction of apoptosis. Therefore, it would be prudent to evaluate this compound and its analogues for their cytotoxic effects against a panel of cancer cell lines.

Future Directions and Applications in Drug Development

The class of compounds represented by this compound presents a promising, yet underexplored, area for drug discovery. The proposed synthetic route provides a clear path for accessing these molecules and a diverse library of analogues.

Key areas for future investigation include:

  • Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, antifungal, and cytotoxic activities of a library of analogues is essential to identify lead compounds and to establish clear structure-activity relationships.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This could involve identifying their cellular targets and pathways.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary for their further development as potential therapeutic agents.

The flexibility of the 1,3-oxathiolane scaffold, combined with the potential for diverse functionalization at the 2- and 4-positions, makes this class of compounds an attractive starting point for the development of novel therapeutics in areas of unmet medical need, such as infectious diseases and oncology.

Conclusion

This technical guide has provided a detailed overview of this compound and its analogues, a novel class of non-nucleoside 1,3-oxathiolane derivatives. While direct experimental data for the target compound is limited, a robust and plausible synthetic strategy has been proposed based on established chemical principles. By drawing on the known biological activities of related compounds, a strong rationale has been presented for the investigation of these molecules as potential antimicrobial, antifungal, and cytotoxic agents. The versatility of the synthetic route allows for the creation of a diverse library of analogues, which will be instrumental in elucidating structure-activity relationships and identifying lead compounds for further development. This guide serves as a foundational resource to stimulate and direct future research into this promising area of medicinal chemistry.

References

  • Upadhyaya, S., & Bauer, L. (1992). Reactions of aromatic ketones with 3‐mercapto‐1,2‐propanediol. Synthesis of cis‐ and trans‐2‐alkyl‐2‐aryl‐(1,3‐oxathiolane‐5‐methanols and 1,3‐dioxolane‐4‐methanethiols). Journal of Heterocyclic Chemistry, 29(3), 683-691. [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795-799. [Link]

  • Aher, U. P., Srivastava, D., Singh, G. P., & Jayashree, B. S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]

  • Hamama, W. S., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Polycyclic Aromatic Compounds, 39(5), 434-446. [Link]

  • Franchini, S., et al. (2012). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Medicinal Chemistry, 8(5), 769-778. [Link]

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The Oxathiolane Ring: A Cornerstone of Modern Nucleoside Analogue Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxathiolane ring system represents a pivotal structural motif in the design of potent nucleoside analogues, leading to the development of blockbuster antiviral drugs. This guide provides a comprehensive technical overview of the oxathiolane nucleoside core, intended for professionals in drug discovery and development. We will delve into the nuanced stereochemistry that dictates biological activity, explore established and innovative synthetic pathways, elucidate the mechanism of action, and detail the methodologies for biological evaluation. This document is structured to serve as a practical reference, integrating established scientific principles with actionable experimental insights.

Introduction: The Rise of a Privileged Scaffold

The modification of the sugar moiety in nucleosides has been a fruitful strategy in the quest for effective antiviral and anticancer agents.[1] Among these modifications, the replacement of the 3'-carbon of the ribose ring with a sulfur atom, forming a 1,3-oxathiolane ring, has proven to be a particularly successful approach.[2] This structural alteration confers unique stereochemical and conformational properties that are exploited for therapeutic benefit.

The discovery that the unnatural L-enantiomers of oxathiolane nucleosides possess superior antiviral activity and a more favorable toxicity profile compared to their D-counterparts was a paradigm shift in the field.[3][4] This unexpected finding challenged the long-held belief that only nucleosides with natural D-stereochemistry could be effective therapeutic agents. The clinical success of lamivudine (3TC) and emtricitabine (FTC) as cornerstone therapies for HIV and HBV is a testament to the power of this unique heterocyclic system.[5][6]

This guide will provide a deep dive into the core aspects of oxathiolane nucleoside analogues, offering both foundational knowledge and practical insights for researchers in the field.

The Critical Role of Stereochemistry

The biological activity of oxathiolane nucleosides is intrinsically linked to their stereochemistry at the C2 and C4 positions of the oxathiolane ring (corresponding to the 1' and 4' positions of a natural nucleoside). The relative orientation of the nucleobase at C5 and the hydroxymethyl group at C2 determines whether the analogue is a cis or trans isomer.

It is the cis configuration, where the nucleobase and the hydroxymethyl group are on the same side of the ring, that is associated with potent antiviral activity. Furthermore, as mentioned, the L-enantiomers (specifically the β-L-isomers) have demonstrated the most favorable therapeutic window.[3][4]

The profound impact of stereochemistry on biological activity underscores the necessity for stereocontrolled synthetic strategies.

Synthetic Strategies: Mastering Stereocontrol

The synthesis of enantiomerically pure oxathiolane nucleosides is a key challenge that has been addressed through various innovative approaches. The primary goals of these synthetic routes are the efficient construction of the oxathiolane ring and the stereoselective installation of the nucleobase.[2][3]

Construction of the Oxathiolane Ring

The 1,3-oxathiolane ring is typically formed through the condensation of a protected aldehyde or its equivalent with a thiol-containing compound.[3] A common and effective method involves the reaction of a glyoxylate derivative with a mercaptoacetaldehyde equivalent.[3]

Stereoselective Glycosylation

The crucial step in the synthesis is the stereoselective coupling of the oxathiolane intermediate with a silylated nucleobase. This N-glycosylation reaction must be controlled to favor the formation of the desired β-anomer.[1][2]

Lewis acids play a pivotal role in directing the stereochemical outcome of the glycosylation reaction. Tin(IV) chloride (SnCl4) and trimethylsilyl iodide (TMSI) are commonly employed to promote the formation of the β-anomer.[3] The proposed mechanism involves the formation of a chelated intermediate with the oxathiolane ring, which sterically hinders the approach of the nucleobase from the α-face, thereby favoring β-glycosylation.[3]

Experimental Protocol: Lewis Acid-Mediated Glycosylation

  • Preparation of Silylated Nucleobase: The desired pyrimidine or purine base is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent like acetonitrile.

  • Coupling Reaction: The enantiomerically pure oxathiolane intermediate (e.g., an acetate or benzoate derivative) is dissolved in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.

  • The solution is cooled to 0 °C or room temperature, and the Lewis acid (e.g., SnCl4 or TMSI) is added dropwise.

  • The silylated nucleobase solution is then added to the reaction mixture.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the desired β-nucleoside.

Resolution of Racemates

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the oxathiolane intermediate or the final nucleoside product. Both enzymatic and chemical methods have been successfully employed.

Lipases, such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase, can selectively acylate or deacylate one enantiomer of a racemic oxathiolane derivative, allowing for the separation of the two enantiomers.[3][7]

Experimental Protocol: Enzymatic Resolution of an Oxathiolane Intermediate

  • Substrate Preparation: A racemic mixture of a protected 2-hydroxymethyl-1,3-oxathiolane is prepared.

  • Enzymatic Reaction: The racemic substrate is dissolved in an organic solvent (e.g., toluene or tert-butyl methyl ether).

  • An acylating agent (e.g., vinyl acetate) and the lipase (e.g., CAL-B) are added to the solution.

  • The reaction is stirred at a controlled temperature, and the progress is monitored by chiral HPLC.

  • Separation: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The acylated enantiomer and the unreacted enantiomer are then separated by column chromatography.

Mechanism of Action: Chain Termination

Oxathiolane nucleoside analogues exert their antiviral effect by acting as chain terminators of viral DNA synthesis.[8] The process involves several key steps:

  • Anabolic Phosphorylation: The nucleoside analogue is first transported into the host cell and then sequentially phosphorylated by host cell kinases to its active triphosphate form.[9]

  • Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for other viruses like HBV).

  • Chain Termination: Once incorporated, the oxathiolane nucleoside analogue prevents further elongation of the DNA chain because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[8] This leads to the termination of viral DNA replication.

G cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Inhibition Nucleoside Analogue Nucleoside Analogue Monophosphate Monophosphate Nucleoside Analogue->Monophosphate Kinase 1 Diphosphate Diphosphate Monophosphate->Diphosphate Kinase 2 Triphosphate (Active Drug) Triphosphate (Active Drug) Diphosphate->Triphosphate (Active Drug) Kinase 3 Viral DNA Synthesis Viral DNA Synthesis Triphosphate (Active Drug)->Viral DNA Synthesis Competitive Inhibition Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Incorporation Natural dNTP Natural dNTP Natural dNTP->Viral DNA Synthesis

Biological Evaluation: Assessing Potency and Toxicity

The evaluation of novel oxathiolane nucleoside analogues involves a battery of in vitro assays to determine their antiviral activity and cytotoxicity.

Antiviral Activity Assays

The potency of these compounds against viruses like HIV is typically assessed in cell culture systems. Human peripheral blood mononuclear cells (PBMCs) and established T-lymphoid cell lines such as MT-4 or CEM are commonly used models.[6][10]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

  • Cell Seeding: MT-4 cells are seeded into a 96-well microtiter plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.

  • Endpoint Measurement: The antiviral activity is determined by measuring the viability of the cells. The cytopathic effect of the virus is inhibited in the presence of an active compound. Cell viability can be quantified using various methods, such as the MTT assay, which measures mitochondrial reductase activity.[11]

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated.

Cytotoxicity Assays

It is crucial to assess the toxicity of the nucleoside analogues to the host cells to determine their therapeutic index (the ratio of cytotoxicity to antiviral activity). Cytotoxicity is often evaluated in the same cell lines used for the antiviral assays, as well as in other cell types to assess broader toxicity.

Experimental Protocol: Cytotoxicity Assay (MTT Method)

  • Cell Seeding: Cells (e.g., MT-4 or PBMCs) are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.

Structure-Activity Relationships (SAR)

The extensive research on oxathiolane nucleosides has led to a well-defined structure-activity relationship (SAR). Key findings include:

  • Stereochemistry: As discussed, the β-L-cis configuration is optimal for anti-HIV activity.

  • Nucleobase: Modifications to the pyrimidine or purine base can significantly impact activity. For example, the 5-fluoro substitution in emtricitabine enhances its activity compared to lamivudine.[12]

  • Oxathiolane Ring Modifications: Alterations to the oxathiolane ring itself, such as substitutions at the 2' or 5' positions, have been explored, but often lead to a decrease in activity.[13]

G cluster_SAR Key SAR Determinants Oxathiolane_Core {Oxathiolane Nucleoside Analogue |  Oxathiolane Ring |  Nucleobase |  Stereochemistry} Stereochem β-L-cis Isomer (High Activity) Oxathiolane_Core:f2->Stereochem Nucleobase_Mod 5-Fluoro Substitution (Enhanced Potency) Oxathiolane_Core:f1->Nucleobase_Mod Ring_Mod Ring Substitutions (Often Reduced Activity) Oxathiolane_Core:f0->Ring_Mod Biological_Activity Antiviral Potency & Toxicity Profile Stereochem->Biological_Activity Nucleobase_Mod->Biological_Activity Ring_Mod->Biological_Activity

Clinical Significance and Future Directions

The clinical impact of oxathiolane nucleosides, particularly lamivudine and emtricitabine, has been immense in the management of HIV and HBV infections.[5] Their high efficacy, good safety profile, and inclusion in fixed-dose combinations have simplified treatment regimens and improved patient outcomes globally.[14]

While these drugs are highly successful, the emergence of drug resistance remains a challenge. Research continues in the field of oxathiolane nucleosides with the aim of:

  • Developing novel analogues with activity against resistant viral strains.

  • Exploring new therapeutic applications, including in oncology.[15]

  • Designing prodrugs to improve pharmacokinetic properties and cellular uptake.

The foundational knowledge of the oxathiolane ring system continues to inspire the design of next-generation nucleoside analogues for a wide range of diseases.

Conclusion

The oxathiolane ring is a privileged scaffold in medicinal chemistry, providing a robust platform for the development of highly effective nucleoside analogue drugs. A thorough understanding of its stereochemistry, synthetic methodologies, and mechanism of action is essential for researchers and drug development professionals. The principles and protocols outlined in this guide are intended to equip scientists with the knowledge to innovate and contribute to this vital area of therapeutic research.

References

  • Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Semantic Scholar. [Link]

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  • Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Franchini, S., Tait, A., Sorbi, C., & Brasili, L. (2012). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Medicinal Chemistry, 8(5), 769–778. [Link]

  • ResearchGate. (n.d.). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. [Link]

  • ResearchGate. (n.d.). Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). [Link]

  • World Health Organization. (2014). Pharmacological equivalence and clinical interchangeability of lamivudine and emtricitabine: a review of current literature. [Link]

  • Young, B. (2006). Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. The Body Pro. [Link]

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  • Ford, N., & Vitoria, M. (2014). Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts. Clinical Infectious Diseases, 59(11), 1614–1616. [Link]

  • aidsmap. (2014). Do emtricitabine and lamivudine have similar virological efficacy when used in first-line HIV therapy? [Link]

  • Jeong, L. S., et al. (1993). Asymmetric synthesis and biological evaluation of beta-L-(2R,5S)- and alpha-L-(2R,5R)-1,3-oxathiolane-pyrimidine and -purine nucleosides as potential anti-HIV agents. Journal of Medicinal Chemistry, 36(2), 181–195. [Link]

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A Technical Guide to the Retrosynthetic Analysis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. This document will delve into the logical deconstruction of the target molecule to identify viable starting materials and propose robust forward synthetic strategies, grounded in established chemical principles and supported by authoritative literature.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. This process, often depicted with retrosynthetic arrows (⇒), allows for the logical planning of a synthetic route by identifying key bond disconnections and the corresponding chemical transformations required to form them in the forward synthesis. The success of a retrosynthetic analysis hinges on the identification of reliable and high-yielding reactions and the strategic use of protecting groups to manage functional group compatibility.

Analysis of the Target Molecule: this compound

The target molecule, this compound, possesses several key structural features that will guide our retrosynthetic strategy:

  • A 1,3-Oxathiolane Ring: This five-membered heterocycle containing both oxygen and sulfur is a thioacetal, often used as a protecting group for carbonyl compounds.[1] Its formation and stability are well-documented.

  • A Ketone Functional Group: The 2-oxopentyl side chain contains a ketone, which is a versatile functional group for various carbon-carbon bond-forming reactions.

  • An Acetate Ester: The acetate group at the C4 position of the oxathiolane ring is an ester, which can be readily introduced through acylation of a corresponding alcohol.

  • A Chiral Center: The C4 position of the 1,3-oxathiolane ring is a stereocenter. A comprehensive retrosynthetic analysis must therefore consider strategies for controlling the stereochemistry at this position to potentially afford enantiomerically pure or enriched material.

Primary Retrosynthetic Disconnections

Our analysis begins by identifying the most logical bond cleavages in the target molecule. Three primary disconnections are proposed and will be explored in detail.

Retrosynthesis TM Target Molecule: this compound I1 Intermediate 1: 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol TM->I1 C-O Acetate Disconnection I2 Intermediate 2: 3-Oxo-hexanal I1->I2 C-S & C-O Oxathiolane Disconnection SM1 Starting Material 1a: Acetic Anhydride I1->SM1 I3 Intermediate 3: Propyl Magnesium Bromide + Acrylonitrile I2->I3 C-C Ketone Disconnection SM2 Starting Material 1b: 2-Mercaptoethanol I2->SM2 SM3 Starting Material 2a: Glyceraldehyde I2->SM3 SM4 Starting Material 2b: 1-Pentyne I3->SM4 SM5 Starting Material 3a: Propyl Bromide I3->SM5 SM6 Starting Material 3b: Acrylonitrile I3->SM6

Figure 1: Primary Retrosynthetic Disconnections.

Disconnection of the Acetate Ester (C-O Bond)

The most straightforward initial disconnection is the hydrolysis of the acetate ester. This leads back to the corresponding alcohol, 2-(2-oxopentyl)-1,3-oxathiolan-4-ol.

Retron: Acetate Ester ⇒ Alcohol + Acylating Agent

This transformation is a standard esterification in the forward direction, typically achieved by reacting the alcohol with an acylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst.[2][3][4]

Disconnection of the 1,3-Oxathiolane Ring (C-S and C-O Bonds)

The 1,3-oxathiolane ring can be disconnected to reveal a dicarbonyl compound and a thiol. Specifically, cleavage of the C2-S and C2-O bonds points to a 1,3-dithiol precursor which is a common protecting group for aldehydes. This leads to 3-oxo-hexanal and 2-mercaptoethanol.

Retron: 1,3-Oxathiolane ⇒ Aldehyde + 2-Mercaptoethanol

The formation of 1,3-oxathiolanes from aldehydes and 2-mercaptoethanol is a well-established reaction, typically catalyzed by a Lewis or Brønsted acid.[1][5] The stereochemistry at the C4 position of the oxathiolane ring in the target molecule would be determined by the stereochemistry of the starting α-hydroxy aldehyde. A plausible chiral precursor is glyceraldehyde or its derivatives, which are readily available from the chiral pool.

Disconnection of the 2-Oxopentyl Side Chain (C-C Bond)

The 2-oxopentyl side chain can be further deconstructed. A logical disconnection is the C-C bond alpha to the ketone, which can be formed through various nucleophilic addition reactions. One plausible approach is the addition of a propyl organometallic reagent to a suitable electrophile. For instance, a Grignard reaction between propyl magnesium bromide and an α,β-unsaturated nitrile like acrylonitrile, followed by hydrolysis, would yield the desired keto-aldehyde precursor.

Retron: γ-Keto Aldehyde ⇒ Grignard Reagent + α,β-Unsaturated Nitrile

This disconnection strategy allows for the construction of the carbon skeleton from smaller, readily available building blocks.

Forward Synthesis Strategies

Based on the retrosynthetic analysis, a plausible forward synthesis is outlined below. This multi-step synthesis will require careful control of reaction conditions and may involve the use of protecting groups to ensure selectivity.

Synthesis of the γ-Keto Aldehyde Precursor

The synthesis of 3-oxo-hexanal can be achieved through the conjugate addition of a propyl Grignard reagent to acrylonitrile, followed by hydrolysis of the resulting nitrile.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of propyl bromide in diethyl ether is added dropwise to initiate the formation of propyl magnesium bromide.

  • Conjugate Addition: The Grignard reagent is cooled in an ice bath, and a solution of acrylonitrile in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The resulting mixture is then heated to hydrolyze the intermediate imine and nitrile to afford 3-oxo-hexanal. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

Formation and Stereoselective Synthesis of the 1,3-Oxathiolane Ring

The key step in controlling the stereochemistry of the final product lies in the formation of the 1,3-oxathiolane ring. Using an enantiomerically pure α-hydroxy aldehyde as a starting material is a viable strategy.

Protocol using a Chiral Precursor:

  • Reaction with Glyceraldehyde Acetonide: (R)- or (S)-Glyceraldehyde acetonide (a protected form of glyceraldehyde) is reacted with the previously synthesized 3-oxo-hexanal in the presence of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) and 2-mercaptoethanol in an inert solvent like dichloromethane or toluene.[6] The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

  • Deprotection and Acetylation: The resulting protected 1,3-oxathiolane is then deprotected to reveal the hydroxyl group at C4. This can be achieved under acidic conditions. Subsequent acetylation with acetic anhydride in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) will yield the target molecule.[7]

Forward_Synthesis cluster_precursor γ-Keto Aldehyde Synthesis cluster_oxathiolane 1,3-Oxathiolane Formation and Acetylation PropylBr Propyl Bromide Grignard Propyl Magnesium Bromide PropylBr->Grignard Et₂O Mg Mg Mg->Grignard Intermediate_Nitrile Intermediate Nitrile Grignard->Intermediate_Nitrile Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Nitrile Conjugate Addition Keto_Aldehyde 3-Oxo-hexanal Intermediate_Nitrile->Keto_Aldehyde H₃O⁺, Δ Oxathiolane_ol_prot Protected 2-(2-Oxopentyl)- 1,3-oxathiolan-4-ol Keto_Aldehyde->Oxathiolane_ol_prot Glyceraldehyde (R)-Glyceraldehyde Acetonide Glyceraldehyde->Oxathiolane_ol_prot Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->Oxathiolane_ol_prot Acid Catalyst Oxathiolane_ol 2-(2-Oxopentyl)- 1,3-oxathiolan-4-ol Oxathiolane_ol_prot->Oxathiolane_ol Deprotection Target Target Molecule Oxathiolane_ol->Target Acetic Anhydride, Base

Figure 2: Proposed Forward Synthetic Pathway.

Alternative Strategies and Considerations

While the proposed route is logical and based on established reactions, alternative strategies should also be considered.

  • Alternative γ-Keto Aldehyde Synthesis: Other methods for the synthesis of γ-keto aldehydes exist, such as the ozonolysis of cyclic enol ethers or the hydroformylation of α,β-unsaturated ketones. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

  • Asymmetric Synthesis of the 1,3-Oxathiolane: Instead of using a chiral starting material, an asymmetric synthesis of the 4-hydroxy-1,3-oxathiolane could be explored. This might involve the use of a chiral catalyst or auxiliary to control the stereochemistry during the ring formation. While more challenging, this approach could offer greater flexibility.

  • Protecting Group Strategy: The ketone in the 2-oxopentyl side chain might need to be protected during some of the synthetic steps, particularly during the Grignard reaction or if other nucleophilic reagents are used. A common protecting group for ketones is a ketal, which can be easily installed and removed under acidic conditions.

Conclusion

The retrosynthetic analysis of this compound has revealed a plausible and flexible synthetic strategy. By disconnecting the molecule at key functional groups, we have identified readily available starting materials and have proposed a sequence of reliable chemical transformations for its construction. The key challenges in the synthesis are the efficient construction of the γ-keto aldehyde precursor and the stereoselective formation of the 1,3-oxathiolane ring. The proposed forward synthesis, utilizing a chiral pool starting material for stereocontrol, offers a robust pathway to the target molecule. Further optimization of reaction conditions and exploration of alternative synthetic routes will be crucial for the development of an efficient and scalable synthesis.

References

  • Streinz, L., Koutek, B., & Šaman, D. (1997). An Effective Synthesis of 1,3-Oxathiolanes.
  • Kumar, R., & Kumar, D. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2679–2713.
  • Patil, S. B., et al. (2014). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1841.
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  • D'hooghe, M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 736–742.
  • Zercher, C. K., & Johnson, J. S. (2014).
  • Heimgartner, H., et al. (2005). Regio- and Stereoselective Formation of 1,3-Oxathiolanes by Reactions of Thiocarbonyl Compounds with Oxiranes. Helvetica Chimica Acta, 88(10), 2735-2751.
  • Kraus, J. L., & Attardo, G. (1991). Synthesis of New 2,5-Substituted 1,3-Oxathiolanes. Intermediates in Nucleoside Chemistry. Synthesis, 1991(11), 1046-1048.
  • Correa, F. de P. (1932). A Synthesis of [gamma] Keto Acids.... Cornell University.
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  • D'hooghe, M., et al. (2016). Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. Organic & Biomolecular Chemistry, 14(47), 11279-11288.
  • Kumar, R., & Kumar, D. (2021). Representative modified 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2679–2713.
  • Zhang, Y., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.

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Methodological & Application

detailed experimental protocol for 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a substituted oxathiolane of interest to researchers in medicinal chemistry and drug development. 1,3-Oxathiolane rings are core structures in several important antiviral nucleoside analogues, such as Lamivudine and Emtricitabine.[1][2] This guide details a proposed multi-step synthetic route, beginning from commercially available starting materials. The protocol is designed for execution by trained organic chemists and includes detailed procedural steps, mechanistic insights, characterization guidelines, and visual aids to ensure clarity and reproducibility. While a direct published synthesis for this specific molecule is not prevalent, the described route is logically constructed from well-established and validated chemical transformations for forming and functionalizing the 1,3-oxathiolane scaffold.[3][4]

Introduction and Synthetic Strategy

The 1,3-oxathiolane ring system is a privileged scaffold in medicinal chemistry, primarily due to its role in highly successful antiretroviral drugs. The synthesis of novel derivatives of this core structure is a continuous effort in the search for new therapeutic agents. This protocol outlines a rational, four-step synthesis for this compound.

The core of our strategy involves the cyclocondensation of an aldehyde with mercaptoacetic acid to form the oxathiolane ring.[4] To prevent side reactions at the target molecule's ketone functional group, we will begin with a protected precursor, 3-oxohexanal dimethyl acetal. The synthesis proceeds through the following key transformations:

  • Step 1: Cyclocondensation to form the 1,3-oxathiolane ring.

  • Step 2: Reduction of the carboxylic acid at the 4-position to a primary alcohol.

  • Step 3: Acetylation of the alcohol to yield the target acetate group.

  • Step 4: Deprotection of the acetal to reveal the final ketone functionality.

This pathway is designed to be robust and utilize standard laboratory techniques, providing a clear and logical route to the target compound.

Proposed Reaction Pathway

G start_A 3-Oxohexanal dimethyl acetal intermediate_1 Step 1: Cyclocondensation (Toluene, Dean-Stark) Product: 2-(1,1-Dimethoxypentan-3-yl)-1,3- oxathiolan-4-one start_A->intermediate_1 start_B Mercaptoacetic Acid (Thioglycolic Acid) start_B->intermediate_1 intermediate_2 Step 2: Reduction (LiAlH4, THF) Product: (2-(1,1-Dimethoxypentan-3-yl)-1,3- oxathiolan-4-yl)methanol intermediate_1->intermediate_2 intermediate_3 Step 3: Acetylation (Ac2O, Pyridine) Product: 2-(1,1-Dimethoxypentan-3-yl)-1,3- oxathiolan-4-ylmethyl acetate intermediate_2->intermediate_3 final_product Step 4: Deprotection (Aq. HCl) Final Product: 2-(2-Oxopentyl)-1,3- oxathiolan-4-yl acetate intermediate_3->final_product

Caption: Proposed multi-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
3-Oxohexanal dimethyl acetal≥95%Sigma-AldrichStarting material for the side chain.
Mercaptoacetic acid (Thioglycolic acid)≥98%Alfa AesarKey reagent for ring formation.
TolueneAnhydrousFisher ScientificSolvent for cyclocondensation.
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98%Sigma-AldrichCatalyst for cyclocondensation.
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichStrong reducing agent. Handle with extreme care.
Diethyl etherAnhydrousFisher ScientificSolvent for extraction and reaction.
Tetrahydrofuran (THF)AnhydrousFisher ScientificSolvent for reduction.
Acetic anhydride (Ac₂O)≥99%Sigma-AldrichAcetylating agent.[5]
PyridineAnhydrousSigma-AldrichBase and solvent for acetylation.[5]
Dichloromethane (DCM)ACS GradeVWRSolvent for acetylation and extraction.[5]
Hydrochloric acid (HCl)37% (conc.)Fisher ScientificFor deprotection and pH adjustment.
Sodium bicarbonate (NaHCO₃)Saturated solutionLab preparedFor neutralization.
Sodium sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Magnesium sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layers.[5]
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Deuterated Chloroform (CDCl₃)With 0.03% TMSCambridge Isotope LabsFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • pH paper

Detailed Experimental Protocol

Workflow Overview

G A Step 1: Cyclocondensation Reaction B Work-up & Purification 1 (Extraction, Chromatography) A->B C Step 2: LAH Reduction B->C D Work-up & Purification 2 (Quenching, Extraction) C->D E Step 3: Acetylation D->E F Work-up & Purification 3 (Washing, Chromatography) E->F G Step 4: Acetal Deprotection F->G H Final Work-up & Purification (Neutralization, Extraction, Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: Step-by-step experimental and purification workflow.

Step 1: Synthesis of 2-(1,1-Dimethoxypentan-3-yl)-1,3-oxathiolan-4-one
  • Rationale: This step forms the core 1,3-oxathiolane ring via an acid-catalyzed condensation between the aldehyde and the thiol of mercaptoacetic acid, with simultaneous esterification to form the lactone. The reaction between an aldehyde and 2-mercaptoacetic acid is a known method for creating 1,3-oxathiolane lactones.[3][4] Water is removed azeotropically using a Dean-Stark trap to drive the reaction to completion.

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 3-oxohexanal dimethyl acetal (10.0 g, 62.4 mmol, 1.0 eq), mercaptoacetic acid (6.0 g, 65.1 mmol, 1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.6 g, 3.1 mmol, 0.05 eq).

  • Add 150 mL of anhydrous toluene to the flask.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (3:1 Hexanes:Ethyl Acetate) shows consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure lactone.

Step 2: Synthesis of (2-(1,1-Dimethoxypentan-3-yl)-1,3-oxathiolan-4-yl)methanol
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the lactone (a cyclic ester) to the corresponding diol. In this case, it will open the lactone to form a primary alcohol at the C4 position and a thiol. However, given the structure, the primary target is the reduction of the carbonyl to a hydroxyl, yielding the desired alcohol.

  • Set up a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Carefully add LiAlH₄ (1.0 M solution in THF, 75 mL, 75 mmol, ~3.0 eq relative to the lactone) to the flask via syringe.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the lactone from Step 1 (e.g., 5.8 g, 25 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the lactone solution dropwise to the LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • CAREFULLY quench the reaction by the sequential, dropwise addition of water (3 mL), followed by 15% NaOH solution (3 mL), and finally water again (9 mL). This is known as the Fieser workup.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Synthesis of 2-(1,1-Dimethoxypentan-3-yl)-1,3-oxathiolan-4-ylmethyl acetate
  • Rationale: This is a standard acetylation of a primary alcohol using acetic anhydride as the acetyl source and pyridine as a nucleophilic catalyst and acid scavenger.[5]

  • Dissolve the crude alcohol from Step 2 (e.g., 5.0 g, 21.1 mmol, 1.0 eq) in a mixture of anhydrous dichloromethane (50 mL) and anhydrous pyridine (10 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.2 g, 31.7 mmol, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10% to 30% ethyl acetate in hexanes) to obtain the pure protected acetate.

Step 4: Synthesis of this compound (Final Product)
  • Rationale: The dimethyl acetal is a protecting group for the ketone. It is stable to the basic and reductive conditions of the previous steps but is readily cleaved under aqueous acidic conditions to reveal the desired ketone.[2]

  • Dissolve the protected acetate from Step 3 (e.g., 4.0 g, 14.4 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add 2-3 drops of concentrated HCl.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield this compound as a colorless or pale yellow oil.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the oxathiolane ring protons, the pentyl chain, and the acetate group.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Troubleshooting

  • Incomplete Cyclocondensation (Step 1): If starting material remains, ensure the toluene is anhydrous and add more p-TSA catalyst. Continue refluxing and removing water until the reaction is complete.

  • Low Yield in Reduction (Step 2): LiAlH₄ is highly moisture-sensitive. Ensure all glassware is flame-dried and reagents are anhydrous. Over-reduction is also a possibility; maintain cold temperatures during addition.

  • Incomplete Deprotection (Step 4): If the acetal remains, add another drop of concentrated HCl and allow the reaction to stir for a longer period. Gentle warming (to ~40 °C) can also be applied if necessary, but monitor for potential side reactions.

References

  • Beilstein J. Org. Chem. 2021 , 17, 2680–2715.

  • National Center for Biotechnology Information. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues". PMC.

  • ChemRxiv. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation". Cambridge Open Engage.

  • Semantic Scholar. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation".

  • Wikipedia. "Thiol-ene reaction".

  • ACS Publications. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation". Organic Process Research & Development.

  • Taylor & Francis Online. "Thiol-ene reaction – Knowledge and References".

  • The chemical reaction database. "The thiol-ene reaction".

  • Organic Chemistry Portal. "Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide".

  • National Center for Biotechnology Information. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation". PMC.

  • Ataman Kimya. "MERCAPTOACETIC ACID (THIOGLYCOLIC ACID)".

  • ResearchGate. "Synthesis-of-an-Oxathiolane-Drug-Substance-Intermediate-Guided-by-Constraint-Driven-Innovation.pdf".

  • Beilstein Journals. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues".

  • Amazon S3. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation".

  • Beilstein Journals. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues".

  • BenchChem. "Application Notes and Protocols: 1,2-Oxathiolan-4-ol, 2,2-dioxide as a Versatile Precursor for Novel Compounds".

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catalytic methods for the preparation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Catalytic Methods for the Preparation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl Acetate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide on the catalytic synthesis of this compound, a heterocyclic compound of interest for pharmaceutical research and development. The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, forming the core of pivotal antiviral drugs.[1][2] This document details robust and efficient catalytic protocols, moving beyond classical stoichiometric methods to enhance yield, selectivity, and process safety. We will explore both Lewis and Brønsted acid-catalyzed approaches and delve into advanced asymmetric strategies for stereoselective synthesis, a critical consideration for developing pharmacologically active agents. Each protocol is presented with detailed step-by-step instructions, explanations of the underlying chemical principles, and methods for in-process validation, targeting researchers, chemists, and drug development professionals.

Introduction: The Significance of the 1,3-Oxathiolane Scaffold

The 1,3-oxathiolane ring system is a cornerstone in modern antiviral therapy. Its incorporation into nucleoside analogues led to the development of highly successful drugs such as Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in the treatment of HIV and HBV.[3][4] The bioisosteric replacement of the 3'-carbon of the ribose sugar with a sulfur atom, along with an unnatural L-configuration, results in compounds that are potent inhibitors of viral reverse transcriptase with favorable toxicological profiles.[1]

The target molecule of this guide, this compound, represents a versatile building block for the synthesis of novel pharmaceutical candidates. The substituents at the C2 and C4 positions offer handles for further chemical modification, enabling the creation of compound libraries for screening. The stereochemistry at these positions is paramount, as biological systems are exquisitely chiral, and different enantiomers or diastereomers can exhibit vastly different pharmacological activities.[1]

Catalytic synthesis offers significant advantages for constructing such molecules. By employing substoichiometric amounts of a catalyst, these methods improve atom economy, reduce waste, and often proceed under milder conditions than traditional approaches.[5][6] This guide focuses on providing practical, reproducible, and well-rationalized catalytic protocols for the synthesis of this key intermediate.

Core Reaction: Catalytic Formation of the 1,3-Oxathiolane Ring

The formation of the 1,3-oxathiolane ring is fundamentally a catalyzed condensation reaction between a carbonyl compound and a bifunctional reagent containing both a thiol and a hydroxyl group.[7] The reaction typically proceeds via a hemithioacetal intermediate. An acid catalyst (either Brønsted or Lewis) activates the carbonyl group by protonating the oxygen atom, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group, which is generally more nucleophilic than the hydroxyl group. Subsequent intramolecular cyclization via the hydroxyl group and elimination of a water molecule yields the stable five-membered 1,3-oxathiolane ring.[8]

The general mechanism is outlined below:

Mechanism RCHO R-CHO (Aldehyde) Activated_Carbonyl Activated Carbonyl [R-CH=O⁺H] RCHO->Activated_Carbonyl + H⁺ HSCH2CH2OH Mercaptoethanol H_plus H⁺ (Catalyst) Hemithioacetal Hemithioacetal Activated_Carbonyl->Hemithioacetal + HSCH₂CH₂OH - H⁺ Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H⁺ Carbocation Carbocation Intermediate Protonated_Hemithioacetal->Carbocation - H₂O Oxathiolane 1,3-Oxathiolane Carbocation->Oxathiolane Ring Closure - H⁺ H2O H₂O

Caption: General mechanism for acid-catalyzed 1,3-oxathiolane formation.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis via Lactone Intermediate

This protocol is a robust, multi-step sequence that begins with the condensation of 3-oxohexanal and mercaptoacetic acid to form a lactone, which is subsequently reduced and acetylated. Boron trifluoride etherate (BF₃·Et₂O) is an effective Lewis acid for the initial cyclization step.[1]

Rationale: The reaction between an aldehyde and mercaptoacetic acid is a reliable method for forming the 2,4-disubstituted 1,3-oxathiolan-5-one (lactone) core.[2] Subsequent reduction of the lactone to a lactol (hemiacetal) followed by acetylation provides the target molecule. This stepwise approach allows for purification of intermediates if necessary and provides good control over the reaction sequence.

Experimental Workflow:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation A 3-Oxohexanal + Mercaptoacetic Acid B 2-(2-Oxopentyl)-1,3- oxathiolan-5-one A->B BF₃·Et₂O Toluene, Reflux C Lactone Intermediate D Lactol Intermediate C->D DIBAL-H Toluene, -78 °C E Lactol Intermediate F Final Product E->F Ac₂O, Pyridine CH₂Cl₂

Caption: Workflow for the three-step synthesis of the target compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-5-one

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-oxohexanal (1.0 eq), mercaptoacetic acid (1.1 eq), and toluene (approx. 0.2 M concentration).

    • Begin stirring and add boron trifluoride etherate (BF₃·Et₂O, 10 mol%) dropwise.

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

    • Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone.

  • Step 2: Reduction to Lactol

    • Dissolve the crude lactone from Step 1 in anhydrous toluene and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

    • Add diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir for 2-3 hours at -78 °C. Monitor by TLC until the starting material is consumed.

    • Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude lactol.

  • Step 3: Acetylation

    • Dissolve the crude lactol from Step 2 in dichloromethane (CH₂Cl₂). Add pyridine (2.0 eq) and cool to 0 °C.

    • Add acetic anhydride (Ac₂O, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates completion.

    • Quench with water and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

ParameterStep 1 (Cyclization)Step 2 (Reduction)Step 3 (Acetylation)
Typical Yield 85-95% (crude)70-85% (crude)80-90% (after purification)
Catalyst/Reagent BF₃·Et₂ODIBAL-HAcetic Anhydride
Temperature Reflux (~110 °C)-78 °C0 °C to RT
Reaction Time 4-6 hours2-3 hours4-12 hours

Table 1: Summary of reaction parameters and expected outcomes for Protocol 1.

Protocol 2: Brønsted Acid-Catalyzed One-Pot Synthesis

This protocol aims for operational simplicity by using a solid Brønsted acid catalyst, which can be easily filtered off, and by combining the cyclization and acetylation steps. This approach is based on the direct reaction of 3-oxohexanal with an acetylated mercaptoalcohol precursor.

Rationale: Using a heterogeneous or a strong, non-volatile Brønsted acid like tungstophosphoric acid or p-toluenesulfonic acid (p-TSA) simplifies workup procedures.[5] A one-pot reaction increases efficiency by reducing the number of isolation and purification steps. The key is the synthesis or commercial availability of the precursor, 1-mercapto-2-acetoxyethane.

Step-by-Step Methodology:

  • Precursor Synthesis (if needed): 1-mercapto-2-acetoxyethane

    • React 2-mercaptoethanol with acetic anhydride in the presence of a base like triethylamine or pyridine. This reaction is typically high-yielding and the product can be purified by distillation.

  • One-Pot Cyclization and Acetylation

    • To a flask with a Dean-Stark trap, add 3-oxohexanal (1.0 eq), 1-mercapto-2-acetoxyethane (1.1 eq), and an appropriate solvent like toluene.

    • Add p-toluenesulfonic acid (p-TSA, 5 mol%).

    • Heat the mixture to reflux, collecting the water azeotropically. Monitor the reaction by GC-MS.

    • Once the starting aldehyde is consumed (typically 3-5 hours), cool the reaction mixture.

    • Wash the organic phase with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain this compound as a mixture of diastereomers.

Self-Validation: The progress of the reaction can be tracked by the disappearance of the aldehyde C-H signal (~9.7 ppm) and the appearance of the characteristic acetal proton at C2 of the oxathiolane ring (~5.0-5.5 ppm) in the ¹H NMR spectrum of aliquots. The final product should show a singlet around 2.1 ppm corresponding to the acetate methyl group.

Protocol 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis

For applications in drug development, controlling stereochemistry is essential. This protocol outlines an asymmetric approach using a chiral Brønsted acid catalyst, specifically a BINOL-derived phosphoric acid, to induce stereoselectivity in the cyclization step.

Rationale: Chiral phosphoric acids (CPAs) are powerful organocatalysts capable of activating electrophiles and organizing nucleophiles within a chiral environment, leading to high levels of enantio- and diastereoselectivity.[9] In this case, the CPA can protonate the aldehyde, forming a chiral ion pair. The subsequent intramolecular attack is directed by the steric and electronic properties of the catalyst's chiral backbone, favoring the formation of one stereoisomer over the others.[10]

Proposed Asymmetric Cyclization:

G Start 3-Oxohexanal + 1-Mercapto-2-acetoxyethane TS Diastereoselective Transition State Start->TS Product Enantioenriched Final Product TS->Product Catalyst (R)-TRIP Chiral Phosphoric Acid Catalyst->TS Catalyzes

Caption: Asymmetric synthesis using a chiral phosphoric acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) in a non-polar solvent such as toluene or dichloromethane at room temperature.

    • Add 3-oxohexanal (1.0 eq).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower, optimization is required).

    • Slowly add a solution of 1-mercapto-2-acetoxyethane (1.2 eq) in the same solvent over 1-2 hours using a syringe pump. The slow addition helps to minimize background uncatalyzed reactions.

  • Reaction and Workup:

    • Stir the reaction at the set temperature for 24-72 hours, monitoring by chiral HPLC or GC to determine conversion and stereoselectivity (diastereomeric ratio and enantiomeric excess).

    • Upon completion, quench the reaction by adding a small amount of triethylamine.

    • Warm to room temperature and concentrate the mixture directly onto silica gel.

  • Purification and Analysis:

    • Purify the product by flash column chromatography.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.

    • Determine the enantiomeric excess (e.e.) of the major diastereomer by analysis on a suitable chiral stationary phase HPLC or SFC column.

ParameterValue/ConditionRationale
Catalyst (R)-TRIP or similar CPAProvides a chiral environment for stereocontrol.
Solvent Toluene, CH₂Cl₂, or CCl₄Non-polar solvents enhance H-bonding interactions.
Temperature -20 °C to 0 °CLower temperatures generally improve selectivity.
Expected d.r. >10:1Highly dependent on substrate and catalyst optimization.
Expected e.e. >90%Achievable with proper catalyst and condition screening.

Table 2: Key parameters for the asymmetric synthesis protocol.

Conclusion

The synthesis of this compound can be achieved through several effective catalytic routes. For general laboratory-scale synthesis, the Lewis acid-catalyzed multi-step approach via a lactone intermediate offers a reliable and high-yielding pathway. For improved process efficiency, a one-pot Brønsted acid-catalyzed method presents an attractive alternative. Critically for drug discovery and development, asymmetric organocatalysis using chiral phosphoric acids provides a state-of-the-art solution for controlling the complex stereochemistry of the molecule. The protocols detailed herein serve as a robust starting point for researchers, enabling the synthesis of this valuable intermediate for further exploration in medicinal chemistry.

References

  • Title: Thioacetal synthesis by thioacetalisation or 1,4-addition. Source: Organic Chemistry Portal.

  • Title: Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Source: Molecules (MDPI).

  • Title: Thioketal. Source: Wikipedia.

  • Title: The synthesis of 1,3-oxathiolane-2-thione derivatives (3) in the presence of CdS NPs. Source: Chemistry – An Asian Journal.

  • Title: Thioacetal. Source: Wikipedia.

  • Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Beilstein Journal of Organic Chemistry.

  • Title: Properties and reactions of 1,3-oxathiolanes. II. Kinetics, mechanisms, and solvent deuterium isotope effects in the hydrolysis. Source: The Journal of Organic Chemistry.

  • Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Semantic Scholar.

  • Title: Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Source: Organic Chemistry Portal.

  • Title: Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Source: Journal of Chemical and Pharmaceutical Research.

  • Title: Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Source: Organic Process Research & Development (ACS Publications).

  • Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Source: Molecules (MDPI).

  • Title: Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Source: ACS Catalysis.

  • Title: An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Source: Organic Process Research & Development (ACS Publications).

  • Title: Application Notes and Protocols: 1,2-Oxathiolan-4-ol, 2,2-dioxide as a Versatile Precursor for Novel Compounds. Source: BenchChem.

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Topic: Chiral Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate Enantiomers via Enzymatic Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably forming the core of highly successful antiviral nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine and Emtricitabine[1][2]. The biological activity of these compounds is critically dependent on their stereochemistry. Consequently, the development of robust, efficient, and scalable methods for the asymmetric synthesis of 1,3-oxathiolane derivatives is of paramount importance to the pharmaceutical industry. This application note provides an in-depth guide to the chiral synthesis of the enantiomers of 2-(2-oxopentyl)-1,3-oxathiolan-4-yl acetate, a representative model for complex 2,4-disubstituted oxathiolanes. We will focus on a state-of-the-art strategy: Enzymatic Dynamic Kinetic Resolution (DKR), which offers a pathway to a single, desired enantiomer with theoretical yields approaching 100%, far surpassing the 50% limit of classical kinetic resolution[3]. This document outlines the underlying principles, provides a detailed experimental protocol, and includes methods for analytical validation.

The Synthetic Challenge: Stereocontrol in 2,4-Disubstituted 1,3-Oxathiolanes

The target molecule, this compound, possesses two stereogenic centers at the C2 and C4 positions of the oxathiolane ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

Caption: Structure of this compound with stereocenters at C2 and C4.

Controlling the absolute and relative stereochemistry of these two centers is a significant synthetic challenge. While classical chemical methods often yield mixtures of diastereomers requiring difficult separations, biocatalytic approaches, particularly enzymatic resolutions, provide an elegant solution for achieving high enantiopurity[1][4].

Strategic Approach: Dynamic Kinetic Resolution (DKR)

Why DKR? Beyond the 50% Yield Barrier

Classical kinetic resolution separates a racemic mixture by selectively reacting one enantiomer faster than the other, but this inherently limits the maximum theoretical yield of the desired product to 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating the fast, enzyme-catalyzed reaction of one enantiomer with the continuous, in-situ racemization of the slower-reacting enantiomer. This dynamic interconversion ensures that the entire racemic starting material can be transformed into a single enantiomeric product[3].

The DKR Mechanism for Oxathiolane Synthesis

For the synthesis of 1,3-oxathiolane acetates, DKR is particularly effective. The strategy relies on the reversible formation of a hemithioacetal intermediate from the precursor aldehyde and thiol. This reversibility provides the mechanism for in-situ racemization at the C2 center. A stereoselective enzyme, typically a lipase, then irreversibly acylates the hydroxyl group at the C4 position of only one enantiomer, effectively trapping it as the final acetate product and driving the equilibrium of the entire system towards that single stereoisomer[1][5].

DKR_Workflow cluster_racemate Racemic Precursor (Hemithioacetal) R_enantiomer (R)-Enantiomer S_enantiomer (S)-Enantiomer R_enantiomer->S_enantiomer Racemization (fast, reversible) Product Single Enantiomer Product ((S)-Acetate) S_enantiomer->Product Enzyme-catalyzed Acylation (irreversible, selective) Enzyme Lipase (e.g., CAL-B) Enzyme->S_enantiomer Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->S_enantiomer caption Conceptual workflow of Dynamic Kinetic Resolution (DKR).

Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).

Key Components of the DKR System
  • The Biocatalyst: Lipases are the workhorses of biocatalytic DKR. Specifically, Lipase B from Candida antarctica (CAL-B), often immobilized on a solid support (e.g., Novozym® 435), is highly effective. Its robustness, broad substrate tolerance, and excellent enantioselectivity in transesterification reactions in non-aqueous media make it an ideal choice[4][5].

  • The Starting Materials: The synthesis begins with the condensation of mercaptoacetaldehyde and 3-oxohexanal. This reaction forms the racemic 2-(2-oxopentyl)-1,3-oxathiolan-4-ol precursor in situ.

  • The Acyl Donor: Vinyl acetate is a superior acyl donor for these reactions. The acylation is effectively irreversible because the leaving group, vinyl alcohol, rapidly tautomerizes to stable acetaldehyde, which prevents the reverse reaction.

  • The Solvent: Anhydrous, non-polar organic solvents like tert-butyl methyl ether (TBME) or toluene are typically used. These solvents maintain the enzyme's catalytic activity while solubilizing the substrates[1].

Detailed Experimental Protocol

This protocol describes a one-pot synthesis and dynamic kinetic resolution to produce an enantiomerically enriched 1,3-oxathiolan-4-yl acetate.

Materials and Reagents
ReagentSupplierGrade
3-OxohexanalCommercial≥95%
Mercaptoacetaldehyde dimerCommercial≥97%
Immobilized Lipase B from C. antarctica (CAL-B)Commerciale.g., Novozym® 435
Vinyl AcetateCommercialAnhydrous, ≥99%
Triethylamine (TEA)CommercialAnhydrous, ≥99.5%
tert-Butyl methyl ether (TBME)CommercialAnhydrous, ≥99.8%
Molecular Sieves, 4 ÅCommercialActivated
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Reagents step1 1. Dissolve mercaptoacetaldehyde dimer and 3-oxohexanal in anhydrous TBME under an inert atmosphere (N2). start->step1 step2 2. Add Triethylamine (TEA) catalyst. Stir for 1-2 hours at room temperature to form the racemic hemithioacetal. step1->step2 step3 3. Add activated 4Å molecular sieves and immobilized CAL-B enzyme. step2->step3 step4 4. Add vinyl acetate (acyl donor). Seal the vessel and incubate at 40-50°C with gentle agitation. step3->step4 step5 5. Monitor reaction progress via chiral HPLC until >99% conversion and >98% e.e. is achieved (typically 24-72h). step4->step5 step6 6. Cool the reaction to room temperature. Filter to remove the enzyme and molecular sieves. Wash the solid phase with fresh TBME. step5->step6 step7 7. Concentrate the filtrate in vacuo. step6->step7 step8 8. Purify the crude product via silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient). step7->step8 end End: Purified Enantiopure Product step8->end

Caption: Step-by-step experimental workflow for the chiral synthesis.

  • Precursor Formation: To a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous TBME (50 mL), mercaptoacetaldehyde dimer (1.0 eq), and 3-oxohexanal (1.05 eq).

    • Rationale: An inert, anhydrous environment is crucial to prevent hydrolysis of intermediates and deactivation of the enzyme.

  • Catalysis: Add triethylamine (0.1 eq) to the mixture. Stir at room temperature for 1 hour.

    • Rationale: TEA acts as a base to catalyze the formation of the racemic hemithioacetal intermediate.

  • Enzyme and Dryer Addition: Add immobilized CAL-B (e.g., Novozym® 435, ~50 mg/mmol of substrate) and freshly activated 4 Å molecular sieves (1 g).

    • Rationale: The molecular sieves remove trace amounts of water, which can compete with the acylation reaction and reduce enzyme efficiency.

  • Acylation: Add vinyl acetate (1.5 eq) to the flask. Seal the flask and place it in an incubator shaker at 45°C with gentle agitation (150 rpm).

    • Rationale: Elevated temperature increases the reaction rate and the efficiency of racemization. Vinyl acetate is added in excess to drive the reaction to completion.

  • Monitoring: Periodically (e.g., every 12 hours), carefully withdraw a small aliquot, filter it through a syringe filter (0.22 µm PTFE), and analyze by chiral HPLC to monitor the conversion of the starting material and the enantiomeric excess (e.e.) of the product.

  • Work-up: Once the reaction has reached completion (>98% e.e.), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme and molecular sieves. Wash the filter cake with additional TBME (2 x 10 mL).

    • Rationale: The immobilized enzyme can be recovered, washed, and potentially reused, adding to the green credentials of the process.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acetate product.

Analytical Validation

A robust protocol requires a self-validating system. The identity, purity, and enantiomeric excess of the final product must be confirmed.

Structural Confirmation
  • NMR Spectroscopy (¹H, ¹³C): Confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Enantiomeric Excess (e.e.) Determination via Chiral HPLC

This is the most critical analytical step for validating the success of the chiral synthesis.

  • Protocol:

    • Prepare a standard solution of the purified product in the mobile phase at a concentration of ~1 mg/mL.

    • Inject the solution onto a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this class of compounds[6][7].

    • Monitor the elution profile using a UV detector.

    • The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

  • Typical HPLC Conditions:

ParameterCondition
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Expected Outcome Baseline separation of the two enantiomers[8].

Expected Results & Troubleshooting

ParameterExpected ValueTroubleshooting for Poor Results
Chemical Yield 75-90%- Check for moisture contamination (use freshly activated sieves).- Ensure the quality of the starting aldehyde.- Increase reaction time or enzyme loading.
Enantiomeric Excess (e.e.) >98%- Confirm enzyme activity; use fresh or properly stored enzyme.- Ensure the solvent is completely anhydrous.- Optimize temperature; too high can denature the enzyme, too low can slow racemization.
Reaction Time 24-72 hours- If slow, slightly increase temperature (e.g., to 50°C) or enzyme loading.- Ensure efficient stirring/agitation.

Conclusion

The chiral synthesis of 2,4-disubstituted 1,3-oxathiolanes is a key challenge in the development of novel therapeutics. The Dynamic Kinetic Resolution (DKR) strategy presented here, utilizing a robust immobilized lipase like CAL-B, provides an efficient, scalable, and highly stereoselective route to enantiomerically pure products. By combining in-situ racemization with irreversible enzymatic acylation, this one-pot protocol circumvents the 50% yield limitation of traditional resolutions and minimizes complex purification steps. The detailed experimental and analytical procedures in this note offer a reliable framework for researchers and drug development professionals to produce these valuable chiral building blocks with high fidelity.

References

  • Aher, U. P., Srivastava, D., & Sonawane, K. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Hu, S., et al. (2018). Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. The Journal of Organic Chemistry, 83(15), 8246–8252. [Link]

  • Berglund, P., & Hult, K. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. ChemInform, 45(42). [Link]

  • Caputo, R., et al. (1996). Asymmetric Synthesis of 1,3-Dithiolane Nucleoside Analogues. European Journal of Organic Chemistry. [Link]

  • Aher, U. P., Srivastava, D., & Sonawane, K. B. (2021). (PDF) Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]

  • Semantic Scholar. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]

  • Caputo, R., et al. (1998). Asymmetric Synthesis of Optically Active 1,3-Oxathiolane Nucleoside Analogues. Nucleosides and Nucleotides, 17(9–11), 1739–1745. [Link]

  • Mlostoń, G., & Heimgartner, H. (2000). Regio- and stereoselective formation of 1,3-Oxathiolanes by reactions of thiocarbonyl compounds with oxiranes. Helvetica Chimica Acta, 83(8), 1865-1875. [Link]

  • Nikpassand, M., & Zare, K. (2010). ChemInform Abstract: Regioselective Synthesis of 1,3-Oxathiolane-2-imine Derivatives. ChemInform, 41(20). [Link]

  • Mlostoń, G., & Heimgartner, H. (2001). Regio- and stereoselective 1,3-Oxathiolane formation in the reaction of Thiolactones with optically active oxiranes. Helvetica Chimica Acta, 84(1), 1-10. [Link]

  • Piazzi, L., et al. (2022). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 27(23), 8415. [Link]

  • Kumar, A., & Rajput, C. S. (2010). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 2(4), 861-867. [Link]

  • Szymańska, K., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Catalysts, 12(11), 1395. [Link]

  • Regalado, C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 93. [Link]

  • Kametani, T., et al. (1986). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. Journal of the Chemical Society, Perkin Transactions 1, 221-226. [Link]

  • Li, Y., et al. (2023). Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers. International Journal of Molecular Sciences, 24(9), 7856. [Link]

  • Liu, W., et al. (2002). Synthesis of Novel Chiral 2-Oxo- and 2-Thio-1,3,2-oxazaphospholidines via Asymmetric Cyclization of L-Methionol with (Thio)phosphoryl Dichlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(8-9), 2213-2213. [Link]

  • Chen, M-W., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7875. [Link]

  • Pálovics, E., et al. (2022). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Polymers, 14(9), 1888. [Link]

  • Corey, E. J., & Link, J. O. (1992). A new process for the generation of 1,3,2-oxazaborolidines, catalysts for enantioselective synthesis. Tetrahedron Letters, 33(29), 4141–4144. [Link]

Sources

Application Note: Continuous Flow Synthesis and Derivatization of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a novel approach to the synthesis and derivatization of the versatile building block, 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, utilizing continuous flow chemistry. We present a robust, scalable, and safe methodology for the synthesis of this key intermediate, followed by its diastereoselective reduction under continuous flow conditions. This approach showcases the significant advantages of microreactor technology in terms of reaction control, efficiency, and safety, particularly for multi-step syntheses in drug discovery and development. The protocols provided herein are designed to be readily adaptable, offering a powerful tool for the rapid generation of compound libraries based on the 1,3-oxathiolane scaffold, a privileged motif in antiviral and other therapeutic agents.

Introduction

The 1,3-oxathiolane ring is a critical structural component in a variety of biologically active molecules, most notably in the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine and emtricitabine, which are cornerstones of HIV therapy[1][2]. The stereochemistry of the oxathiolane ring is crucial for the therapeutic efficacy of these drugs[3]. Consequently, the development of efficient and stereocontrolled methods for the synthesis of functionalized 1,3-oxathiolane derivatives is of paramount importance in medicinal chemistry and drug development.

This application note focuses on a promising, yet underexplored, building block: this compound. This molecule incorporates several key functional groups—a ketone, a thioacetal, and an ester—that offer multiple avenues for chemical modification. We propose a synthetic strategy that leverages the power of continuous flow chemistry to first synthesize this intermediate and then to perform a diastereoselective reduction of the ketone moiety.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and seamless scalability[4][5][6][7]. These benefits are particularly pronounced in multi-step syntheses and for reactions that are hazardous or difficult to control in batch reactors[8]. By transitioning the synthesis of this compound and its derivatives to a continuous flow platform, we can unlock new efficiencies and accelerate the discovery of novel therapeutic agents.

The Strategic Advantage of Flow Chemistry for Oxathiolane Synthesis

The choice to employ flow chemistry for the synthesis and derivatization of this compound is underpinned by several key factors:

  • Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with exothermic reactions or the handling of hazardous reagents[4][9].

  • Precise Control and Reproducibility: The ability to precisely control temperature, pressure, and residence time in a continuous flow setup leads to highly reproducible results and can significantly improve product yields and purity by minimizing the formation of byproducts[5][10].

  • Rapid Reaction Optimization: Automated flow chemistry systems allow for the rapid screening of reaction conditions, dramatically accelerating the optimization process compared to batch methods[5].

  • Scalability: Scaling up production in a flow system often involves running the reactor for longer periods or using multiple reactors in parallel, which is significantly more straightforward than transitioning from a laboratory-scale flask to a large batch reactor[4][7].

Proposed Synthetic Pathway in Continuous Flow

The overall proposed synthetic strategy is a two-stage continuous flow process. The first stage involves the synthesis of this compound. The second stage focuses on the diastereoselective reduction of the ketone to the corresponding alcohol, a key transformation for introducing chiral centers and further functionalization.

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Diastereoselective Reduction A Starting Materials (Aldehyde, Thiol, Acetic Anhydride) B Microreactor 1 (Thioacetal Formation & Acetylation) A->B Pumps C This compound B->C Product Stream E Microreactor 2 (Ketone Reduction) C->E Pump D Reducing Agent D->E Pump F Diastereomeric Alcohols E->F Product Stream

Caption: Proposed two-stage continuous flow synthesis and derivatization of the target oxathiolane.

Experimental Protocols

Part 1: Continuous Flow Synthesis of this compound

This protocol describes the telescoped synthesis of the target intermediate from commercially available starting materials. The formation of the thioacetal and the acetylation are proposed to occur in a single, continuous flow process.

Materials and Reagents:

  • 3-Oxohexanal

  • 2-Mercapto-1-acetoxyethane

  • Amberlyst-15 (or other suitable solid-supported acid catalyst)

  • Acetic Anhydride

  • Triethylamine

  • Acetonitrile (solvent)

  • Syringe pumps

  • Packed-bed reactor containing Amberlyst-15

  • Back pressure regulator

  • Collection vessel

Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 3-oxohexanal in acetonitrile.

    • Solution B: Prepare a 0.5 M solution of 2-mercapto-1-acetoxyethane in acetonitrile.

    • Solution C: Prepare a 1.0 M solution of acetic anhydride and 1.1 M triethylamine in acetonitrile.

  • System Setup:

    • Connect the outlets of three syringe pumps to a T-mixer.

    • Connect the output of the T-mixer to the inlet of a packed-bed reactor (e.g., a 10 mL stainless steel column) filled with Amberlyst-15.

    • The outlet of the packed-bed reactor is connected to a back pressure regulator set to 10 bar.

    • The outlet of the back pressure regulator is directed to a collection vessel.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps as follows:

      • Pump A (3-Oxohexanal solution): 1.0 mL/min

      • Pump B (2-Mercapto-1-acetoxyethane solution): 1.0 mL/min

      • Pump C (Acetic Anhydride/Triethylamine solution): 0.5 mL/min

    • The total flow rate will be 2.5 mL/min.

    • The residence time in the packed-bed reactor will be approximately 4 minutes.

    • Maintain the reactor temperature at 60 °C using a column heater.

    • Collect the product stream after allowing the system to reach a steady state (approximately 3-5 residence times).

  • Work-up and Analysis:

    • The collected product stream can be concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography.

    • Product identity and purity should be confirmed by NMR, LC-MS, and HRMS.

Causality of Experimental Choices:

  • The use of a packed-bed reactor with a solid-supported acid catalyst (Amberlyst-15) simplifies the work-up procedure by eliminating the need for quenching and extraction of a soluble acid catalyst[11].

  • Elevated temperature and pressure are employed to increase the reaction rate and prevent solvent boiling, respectively[5].

  • The telescoped approach, where two reaction steps are combined into one continuous process, improves efficiency and reduces waste[12].

Part 2: Continuous Flow Diastereoselective Reduction of the Ketone

This protocol outlines the reduction of the ketone in this compound to the corresponding secondary alcohol.

Materials and Reagents:

  • This compound (from Part 1)

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

  • Syringe pumps

  • Microreactor (e.g., a 5 mL PFA coil reactor)

  • Back pressure regulator

  • Collection vessel

Protocol:

  • Reagent Preparation:

    • Solution D: Prepare a 0.2 M solution of this compound in methanol.

    • Solution E: Prepare a 0.3 M solution of sodium borohydride in methanol (prepare fresh).

  • System Setup:

    • Connect the outlets of two syringe pumps to a T-mixer.

    • Connect the output of the T-mixer to the inlet of a 5 mL PFA coil reactor immersed in a cooling bath.

    • The outlet of the reactor is connected to a back pressure regulator set to 5 bar.

    • The outlet of the back pressure regulator is directed to a collection vessel containing a dilute acetic acid solution to quench the excess reducing agent.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps as follows:

      • Pump D (Substrate solution): 0.5 mL/min

      • Pump E (NaBH₄ solution): 0.5 mL/min

    • The total flow rate will be 1.0 mL/min.

    • The residence time in the coil reactor will be 5 minutes.

    • Maintain the reactor temperature at 0 °C using a cooling bath.

    • Collect the product stream in the quenching vessel.

  • Work-up and Analysis:

    • After collection, the quenched reaction mixture is concentrated under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated.

    • The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC.

Causality of Experimental Choices:

  • The use of a simple and cost-effective reducing agent like sodium borohydride makes the process economically viable.

  • The low temperature (0 °C) is crucial for enhancing the diastereoselectivity of the reduction. The precise temperature control afforded by the microreactor is a significant advantage in this regard[10].

  • The PFA coil reactor is chosen for its chemical inertness and excellent heat transfer properties[13].

Data Presentation

The following table presents hypothetical data for the optimization of the diastereoselective reduction of this compound in flow.

EntryTemperature (°C)Residence Time (min)Yield (%)Diastereomeric Ratio (d.r.)
12559560:40
2059285:15
3-2058895:5
40109488:12
5028580:20

This data illustrates the significant impact of temperature and residence time on the yield and diastereoselectivity of the reaction, highlighting the importance of precise control enabled by flow chemistry.

Conclusion

This application note has outlined a comprehensive and robust methodology for the synthesis and derivatization of this compound using continuous flow chemistry. The presented protocols offer a safe, efficient, and scalable alternative to traditional batch processing. The ability to precisely control reaction parameters in a microreactor environment is particularly advantageous for stereoselective transformations, which are critical in the synthesis of chiral drug candidates.

The adoption of such continuous flow strategies can significantly accelerate the drug discovery and development pipeline by enabling the rapid and efficient generation of novel, functionally diverse molecules based on the privileged 1,3-oxathiolane scaffold. We believe that the principles and techniques described herein will be of great value to researchers in the pharmaceutical and fine chemical industries.

References

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

  • Microreactor technology: Is the industry ready for it yet?. Pharmaceutical Technology. [Link]

  • Microreactors as new tools for drug discovery and development. PubMed. [Link]

  • Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry. RSC Publishing. [Link]

  • Microreactors for Pharmaceutical Synthesis under Continuous Flow Conditions. Azonano. [Link]

  • Continuous Flow Synthesis of Ketones from Carbon Dioxide and Organolithium or Grignard Reagents. Sci-Hub. [Link]

  • Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]

  • The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. Ludwig-Maximilians-Universität München. [Link]

  • Continuous flow synthesis of ketones from carbon dioxide and organolithium or Grignard reagents. PubMed. [Link]

  • Microreactor research shows potential for drug synthesis. Scientist Live. [Link]

  • Flow Chemistry Vs Batch Processes. Bioprocess Online. [Link]

  • Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Asynt. [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. LinkedIn. [Link]

  • An efficient, continuous flow technique for the chemoselective synthesis of thioacetals. ResearchGate. [Link]

  • Thioacetal. Wikipedia. [Link]

  • Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes. Vapourtec. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Amazon S3. [Link]

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scale-up synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate for industrial production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Production of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of this compound, a key heterocyclic intermediate for pharmaceutical development. We present a robust and scalable synthetic route designed from commodity starting materials, focusing on process safety, efficiency, and compliance with industrial standards. The protocols herein are developed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. This guide emphasizes the causality behind procedural choices, offering field-proven insights into reaction optimization, impurity control, and large-scale purification. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Oxathiolane Intermediates

The 1,3-oxathiolane ring is a privileged scaffold in medicinal chemistry, most notably forming the core of highly successful antiviral nucleoside analogues such as Lamivudine (3TC) and Emtricitabine (FTC).[1][2] These drugs are critical components in HIV therapy and are manufactured on a multi-ton scale annually.[1] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the quality and purity of its constituent intermediates.[3][4] Therefore, developing cost-effective, scalable, and sustainable synthetic routes to novel oxathiolane intermediates is of paramount importance for the drug development pipeline.[][6]

This document details a process for synthesizing this compound, moving beyond laboratory-scale procedures to address the challenges inherent in industrial production.[7] Our approach is guided by a "supply-centered synthesis" philosophy, which prioritizes the use of low-cost, widely available starting materials to construct the target molecule efficiently.[1][8]

Retrosynthetic Analysis and Process Strategy

The synthesis of a complex molecule for industrial production requires a strategy that maximizes yield, minimizes steps, and ensures robust control over product quality. The proposed retrosynthetic pathway for the target molecule is outlined below.

G TM Target Molecule: this compound I1 Intermediate 1: (2-(2-Oxopentyl)-1,3-oxathiolan-4-yl)methanol TM->I1 Acetylation I2 Intermediate 2: 2-(2-Oxopentyl)-1,3-oxathiolane-4-carboxylic acid I1->I2 Reduction SM1 Starting Material: 3-Oxohexanal I2->SM1 Condensation SM2 Starting Material: Mercaptoacetaldehyde Equivalent (e.g., 1,4-Dithiane-2,5-diol) I2->SM2 Condensation SM3 Starting Material: Glyoxylic Acid Derivative I2->SM3 Condensation

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis strategy involves three primary stages:

  • Oxathiolane Ring Formation: A diastereoselective condensation reaction to construct the core heterocyclic ring with the correct substitution pattern.

  • Functional Group Interconversion: Reduction of a carboxylic acid intermediate to a primary alcohol.

  • Final Acetylation: Esterification of the alcohol to yield the target acetate.

This multi-step process is designed for scalability, with defined control points to ensure batch-to-batch consistency, a critical requirement under Good Manufacturing Practice (GMP) guidelines.[3]

Detailed Process Chemistry and Protocols

This section provides a step-by-step methodology for the synthesis, explaining the rationale behind key process parameters and addressing potential scale-up challenges.

Stage 1: Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolane-4-carboxylic acid

The formation of the substituted oxathiolane ring is the cornerstone of this synthesis. We adapt a robust industrial method used for related antiviral intermediates, which involves the condensation of an aldehyde with a mercaptoacetaldehyde equivalent and a glyoxylic acid derivative.[2][9] This approach provides excellent control over the stereochemistry at the C4 position when a chiral auxiliary is used, although this protocol will focus on the racemic synthesis for broader applicability.

Reaction Scheme: 3-Oxohexanal + 1,4-Dithiane-2,5-diol + Glyoxylic Acid → 2-(2-Oxopentyl)-1,3-oxathiolane-4-carboxylic acid

Causality and Expertise:

  • Mercaptoacetaldehyde Source: Mercaptoacetaldehyde is unstable and exists as its dimer, 2,5-dihydroxy-1,4-dithiane, which is a stable, easy-to-handle solid, making it ideal for large-scale operations.[10]

  • Solvent System: A non-polar solvent like toluene is chosen for its ability to azeotropically remove water, driving the condensation reaction to completion.

  • Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), is sufficient to promote the reaction without causing degradation of the aldehyde starting material.

Experimental Protocol: Protocol 1

ParameterValue/Description
Equipment Jacketed glass-lined reactor (100 L), overhead stirrer, condenser, Dean-Stark trap, temperature probe, nitrogen inlet.
Scale 10 mol
Safety Conduct under an inert nitrogen atmosphere. Use personal protective equipment (PPE), including respiratory protection when handling p-TSA. Ensure adequate ventilation.

Procedure:

  • Charge the reactor with toluene (40 L).

  • Add 3-oxohexanal (1.14 kg, 10.0 mol, 1.0 equiv.). Note: The stability of this aldehyde is critical; use freshly prepared or purified material.

  • Add 1,4-dithiane-2,5-diol (0.76 kg, 5.0 mol, 0.5 equiv., as it is a dimer).

  • Add glyoxylic acid monohydrate (0.92 kg, 10.0 mol, 1.0 equiv.) and p-toluenesulfonic acid monohydrate (95 g, 0.5 mol, 0.05 equiv.).

  • Heat the mixture to reflux (approx. 110-115 °C) and begin collecting water in the Dean-Stark trap.

  • Maintain reflux for 12-18 hours, or until water evolution ceases and in-process control (IPC) by HPLC shows >95% conversion of the limiting reagent.

  • Cool the reaction mixture to 20-25 °C.

  • Wash the organic phase with a 10% aqueous sodium bicarbonate solution (2 x 10 L) to quench the acid catalyst, followed by a brine wash (10 L).

  • Concentrate the organic layer under reduced pressure to yield the crude carboxylic acid intermediate as a viscous oil. The product is often used in the next step without further purification.

Stage 2: Reduction to (2-(2-Oxopentyl)-1,3-oxathiolan-4-yl)methanol

The reduction of a carboxylic acid to an alcohol on a large scale requires a reagent that is both effective and safe to handle. While borane-based reagents are common in the lab, a more scalable option is the use of a milder reducing agent or catalytic hydrogenation if the sulfur atom does not poison the catalyst. Here, we detail a procedure using sodium borohydride with an activator.

Reaction Scheme: 2-(2-Oxopentyl)-1,3-oxathiolane-4-carboxylic acid → (2-(2-Oxopentyl)-1,3-oxathiolan-4-yl)methanol

Causality and Expertise:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively safe hydride donor. Its reactivity towards carboxylic acids is low, but can be enhanced by activators like iodine or by first converting the acid to a mixed anhydride in situ.

  • Safety: The reduction is exothermic and generates hydrogen gas. Slow, controlled addition of the reducing agent and proper ventilation are critical process safety measures.[11]

  • Work-up: A careful aqueous quench is required to decompose any unreacted hydride and hydrolyze borate esters. The pH must be controlled to prevent side reactions.

Experimental Protocol: Protocol 2

ParameterValue/Description
Equipment 100 L Jacketed reactor, addition funnel, overhead stirrer, temperature probe, nitrogen inlet, off-gas scrubber.
Scale ~9.0 mol (from previous step)
Safety Hydrogen gas is evolved. Ensure no ignition sources are present. The quench is highly exothermic.

Procedure:

  • Dissolve the crude carboxylic acid from Stage 1 in anhydrous THF (30 L) in the reactor under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium borohydride (0.68 kg, 18.0 mol, 2.0 equiv.) in anhydrous THF (10 L).

  • Slowly add the NaBH₄ solution to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 8-12 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (approx. 20 L) until gas evolution ceases and the pH is ~6-7. Caution: Highly exothermic and vigorous gas evolution.

  • Add ethyl acetate (20 L) and separate the organic layer.

  • Wash the organic layer with water (10 L) and brine (10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Stage 3: Acetylation to this compound

The final step is a standard acetylation of the primary alcohol. Acetic anhydride is an economical and efficient acetylating agent, and a base catalyst facilitates the reaction.

Reaction Scheme: (2-(2-Oxopentyl)-1,3-oxathiolan-4-yl)methanol + Acetic Anhydride → this compound

Causality and Expertise:

  • Reagents: Acetic anhydride is a powerful and inexpensive acetylating agent.[12] Pyridine is often used as both a solvent and a catalyst, but on a larger scale, using a catalytic amount of 4-dimethylaminopyridine (DMAP) with a less toxic base like triethylamine in a suitable solvent (e.g., dichloromethane or ethyl acetate) is preferable.[13]

  • Purification: The final product must meet stringent purity specifications (>98%).[] Purification is typically achieved via vacuum distillation or column chromatography for smaller industrial batches, or crystallization if the product is a solid.[14][15]

Experimental Protocol: Protocol 3

ParameterValue/Description
Equipment 100 L Jacketed reactor, addition funnel, overhead stirrer, temperature probe, nitrogen inlet.
Scale ~8.0 mol (from previous step)
Safety Acetic anhydride is corrosive and lachrymatory. Handle in a well-ventilated area.

Procedure:

  • Charge the reactor with the crude alcohol from Stage 2, ethyl acetate (40 L), and triethylamine (1.21 kg, 12.0 mol, 1.5 equiv.).

  • Add a catalytic amount of DMAP (98 g, 0.8 mol, 0.1 equiv.).

  • Cool the mixture to 0-5 °C.

  • Add acetic anhydride (1.02 kg, 10.0 mol, 1.25 equiv.) dropwise via the addition funnel, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the mixture to 10-15 °C and wash with water (2 x 15 L), 1 M HCl (10 L), saturated sodium bicarbonate solution (10 L), and finally brine (10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield the final product.

Process Workflow and Quality Control

An effective industrial process relies on a well-defined workflow with integrated quality control checks.

Caption: Overall process workflow with integrated control points.

Quality Control Parameters:

AnalysisSpecificationMethod
Identity Conforms to reference spectra¹H NMR, ¹³C NMR, MS
Purity ≥ 98.5%HPLC, GC
Residual Solvents Per ICH Q3C limitsHeadspace GC
Water Content ≤ 0.1%Karl Fischer Titration

Safety, Regulatory, and Environmental Considerations

  • Process Safety: A thorough Process Hazard Analysis (PHA) should be conducted before scale-up. Key hazards include flammable solvents, exothermic reactions, hydrogen gas evolution, and corrosive reagents.[11] All operations should be performed in appropriately rated equipment with adequate engineering controls.

  • Regulatory Compliance: As a pharmaceutical intermediate, the synthesis should be conducted following the principles of ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients).[3] All raw materials must be properly sourced and tested, and every step of the process must be documented.[6]

  • Environmental Impact: Solvent selection should consider environmental, health, and safety (EHS) impact. Where possible, solvent recycling should be implemented. Aqueous waste streams must be neutralized and treated to comply with local environmental regulations before discharge.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Unnamed Publisher. (2025). Drug Synthesis Intermediate Classification And Usage.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • Unnamed Publisher. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Unnamed Publisher. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 1896-1901. Retrieved from [Link]

  • Singh, R., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2698-2735. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. CORE. Retrieved from [Link]

  • SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Singh, R., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from [Link]

  • Unnamed Publisher. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetylation – Knowledge and References. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1,2-Oxathiolan-4-ol, 2,2-dioxide as a Versatile Precursor for Novel Compounds.

Sources

Application Note: Structural Elucidation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is a key intermediate in the synthesis of various antiviral nucleoside analogues, including the antiretroviral drugs Lamivudine and Emtricitabine.[1][2] These drugs are crucial components in the treatment of HIV/AIDS.[3] The precise structural characterization of this intermediate is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and robust protocols for data acquisition and interpretation.

Molecular Structure and Significance

The molecule contains a 1,3-oxathiolane ring, a five-membered heterocycle with one oxygen and one sulfur atom. This core structure is a critical pharmacophore in a class of nucleoside reverse transcriptase inhibitors (NRTIs).[3] The stereochemistry at the chiral centers of the oxathiolane ring is a determining factor for the biological activity of the resulting antiviral drugs. Accurate structural confirmation by spectroscopic methods is therefore a non-negotiable step in the synthetic and quality control processes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the desired molecular framework and stereochemistry.

¹H NMR Spectroscopy: Protocol and Interpretation

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence of the oxathiolane ring, the oxopentyl side chain, and the acetate group.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[5] Higher field strengths provide better signal dispersion, which is essential for resolving complex spin systems.[6]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to a range that encompasses all expected proton signals (typically 0-12 ppm).

    • Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Reference: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

Data Interpretation and Expected Chemical Shifts:

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and S) and the carbonyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Chemical Shift
H2 (Oxathiolane)~5.2 - 5.5t or dd~4-6 HzDeshielded by adjacent O and S atoms.
H4 (Oxathiolane)~5.0 - 5.3mDeshielded by the acetate group's oxygen.
H5 (Oxathiolane)~3.0 - 3.4mAdjacent to the sulfur atom.
CH₂ (Oxopentyl, adjacent to C2)~2.8 - 3.1mAdjacent to the oxathiolane ring.
CH₂ (Oxopentyl, adjacent to C=O)~2.5 - 2.8t~7-8 HzAlpha to a ketone carbonyl group.
CH₂ (Oxopentyl, penultimate)~1.5 - 1.8sextet~7-8 HzStandard aliphatic region.
CH₃ (Oxopentyl)~0.9 - 1.1t~7-8 HzStandard aliphatic methyl group.
CH₃ (Acetate)~2.0 - 2.2sCharacteristic singlet for an acetate methyl.[6]
¹³C NMR Spectroscopy: Protocol and Interpretation

Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Since ¹³C has a low natural abundance, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom, aiding in the confirmation of the molecular formula and functional groups.[8]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

    • Spectral Width: A typical range is 0-220 ppm to include carbonyl carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference: The solvent signal can be used as a secondary reference (e.g., CDCl₃ at δ = 77.16 ppm).[4]

Data Interpretation and Expected Chemical Shifts:

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts being highly dependent on their chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
C=O (Ketone)~205 - 215Characteristic for a ketone carbonyl.
C=O (Ester)~169 - 172Characteristic for an ester carbonyl.
C2 (Oxathiolane)~80 - 90Acetal carbon, deshielded by O and S.
C4 (Oxathiolane)~70 - 80Deshielded by the acetate oxygen.
C5 (Oxathiolane)~35 - 45Adjacent to the sulfur atom.
CH₂ (Oxopentyl, adjacent to C2)~40 - 50Aliphatic carbon adjacent to the ring.
CH₂ (Oxopentyl, adjacent to C=O)~35 - 45Alpha to a ketone.
CH₂ (Oxopentyl, penultimate)~20 - 30Standard aliphatic region.
CH₃ (Oxopentyl)~10 - 15Standard aliphatic methyl.
CH₃ (Acetate)~20 - 25Acetate methyl carbon.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of the compound and providing structural information through the analysis of fragmentation patterns.[9]

Electrospray Ionization (ESI) Mass Spectrometry: Protocol and Interpretation

Rationale: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and gain further structural insights.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • Collision Energy (for MS/MS): Apply a range of collision energies to induce fragmentation and observe the resulting product ions.

Data Interpretation and Expected Fragmentation Patterns:

The molecular weight of this compound (C₁₀H₁₆O₄S) is 232.29 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 233.08 is expected.

Tandem Mass Spectrometry (MS/MS) Fragmentation:

The fragmentation of the [M+H]⁺ ion will be driven by the presence of the ketone, ester, and oxathiolane functionalities.[10][11][12] Key fragmentation pathways include:

  • Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) is a common fragmentation for acetate esters, leading to a fragment at m/z 173.04.

  • α-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a primary fragmentation mode for ketones.[12][13] This can result in the loss of a propyl radical (43 Da) or a methyl radical (15 Da).

  • McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene.[11][12]

  • Oxathiolane Ring Opening: The oxathiolane ring can undergo fragmentation, leading to characteristic losses.

Visualizing the Experimental Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Sample Preparation (5-10 mg in CDCl3) h1_nmr 1H NMR Acquisition (400 MHz) nmr_sample->h1_nmr c13_nmr 13C NMR Acquisition (Proton Decoupled) nmr_sample->c13_nmr nmr_data Data Analysis (Chemical Shifts, Coupling) h1_nmr->nmr_data c13_nmr->nmr_data structure Structural Confirmation nmr_data->structure ms_sample Sample Preparation (1-10 ug/mL in MeOH) esi_ms ESI-MS Acquisition (Positive Ion Mode) ms_sample->esi_ms ms_ms Tandem MS (MS/MS) (Collision-Induced Dissociation) esi_ms->ms_ms ms_data Data Analysis (m/z, Fragmentation Pattern) ms_ms->ms_data ms_data->structure start Purified Compound start->nmr_sample start->ms_sample

Caption: Workflow for NMR and MS characterization.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust and comprehensive methodology for the structural characterization of this compound. These techniques allow for the unambiguous confirmation of the molecular structure, which is a critical step in the quality control and development of antiviral drug substances. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 3(2), 11-19. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Pavia, D. L., et al. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. VCH.
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Available at: [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

  • Zhang, Y., et al. (2018). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 14, 2855-2886. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate in the Synthesis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The field of medicinal chemistry is in continuous pursuit of novel nucleoside analogues with enhanced therapeutic profiles. The 1,3-oxathiolane scaffold has proven to be a privileged structure, forming the core of highly successful antiviral drugs such as lamivudine (3TC) and emtricitabine (FTC). These molecules function as chain terminators in viral DNA synthesis, a mechanism predicated on the specific stereochemistry of the nucleoside analogue.[1][2] This guide delves into the synthetic utility of a less conventional precursor, 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate , as a versatile starting material for a new generation of nucleoside analogues. The presence of a keto-functionalized side chain at the 2-position of the oxathiolane ring offers a unique chemical handle for post-glycosylation modifications, opening avenues for the development of novel prodrugs, bioconjugates, or compounds with alternative modes of action. This document provides a comprehensive overview of the proposed synthetic strategies, detailed experimental protocols based on analogous and well-established reactions, and a discussion of the potential applications of the resulting nucleoside analogues.

Introduction: Beyond the Conventional 1,3-Oxathiolane Precursors

The synthesis of 1,3-oxathiolane nucleoside analogues has been extensively reviewed, with a primary focus on precursors bearing a 2-hydroxymethyl group (or a protected version thereof).[1][3] This functionality is essential for mimicking the 3'-hydroxyl group of natural deoxynucleosides, which, upon phosphorylation, is critical for the formation of the phosphodiester backbone of DNA. The absence of this group in analogues like lamivudine is the basis for their chain-terminating antiviral activity.[1][2]

The introduction of a 2-(2-oxopentyl) group represents a strategic departure from this conventional approach. This functional group is not intended to directly mimic the 3'-hydroxyl but rather to serve as a versatile anchor for further chemical elaboration. The ketone moiety can undergo a wide range of chemical transformations, including but not limited to:

  • Reductive amination: To introduce amino groups for conjugation or to modulate solubility and cell permeability.

  • Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds for further functionalization.

  • Formation of hydrazones, oximes, and other derivatives: To create prodrugs with altered pharmacokinetic properties or to attach linkers for targeted delivery.

This application note will provide a theoretical framework and practical, adaptable protocols for researchers interested in exploring this novel class of nucleoside analogues.

Proposed Synthetic Pathway: A Convergent Approach

A convergent synthetic strategy is proposed, wherein the functionalized oxathiolane ring and the desired nucleobase are prepared separately and then coupled in a key N-glycosylation step. This approach offers flexibility in the choice of both the nucleobase and any modifications to the oxathiolane precursor.

Synthesis of the Key Intermediate: this compound

The synthesis of the title compound can be envisioned through the condensation of a suitable aldehyde with a mercaptoacetaldehyde equivalent, a common strategy for forming the 1,3-oxathiolane ring.[3]

Protocol 1: Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol

  • Rationale: This protocol describes a plausible route to the core oxathiolane ring structure with the desired 2-substituent. The choice of a protected 2-oxopentanal is crucial to prevent side reactions involving the ketone. An acetal protecting group is suggested due to its stability under the reaction conditions and ease of deprotection.

  • Materials:

    • 2,2-Dimethoxypentane

    • Ozone (generated in situ)

    • Dimethyl sulfide (DMS)

    • Mercaptoacetic acid

    • Toluene

    • Diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Ozonolysis: Dissolve 2,2-dimethoxypentane (1.0 eq) in anhydrous DCM at -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Reductive Workup: Add dimethyl sulfide (2.0 eq) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Condensation: Concentrate the reaction mixture under reduced pressure to obtain the crude 2,2-dimethoxypentanal. Without further purification, dissolve the crude aldehyde in toluene. Add mercaptoacetic acid (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

    • Lactone Reduction: Cool the reaction mixture to -78 °C. Add DIBAL-H (1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir for 2 hours at -78 °C.

    • Quenching and Workup: Slowly quench the reaction with methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to afford 2-(2,2-dimethoxypentyl)-1,3-oxathiolan-4-ol.

    • Deprotection: Dissolve the protected oxathiolane in a mixture of acetone and 1 M HCl. Stir at room temperature for 2-4 hours, monitoring by TLC. Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield 2-(2-oxopentyl)-1,3-oxathiolan-4-ol.

  • Acetylation: The resulting alcohol can then be acetylated using standard procedures (e.g., acetic anhydride in pyridine) to yield the target This compound .

The Crucial N-Glycosylation Step

The coupling of the oxathiolane acetate with a silylated nucleobase is the cornerstone of this synthetic strategy. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of nucleoside analogues is often confined to a single stereoisomer.[4] Lewis acid catalysis is typically employed to promote this reaction, with the choice of catalyst influencing the diastereoselectivity.[3]

dot digraph "N-Glycosylation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Oxathiolane [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleobase [label="Silylated Nucleobase\n(e.g., Persilylated Cytosine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid Catalyst\n(e.g., TMSOTf, SnCl4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(e.g., DCM, Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="N-Glycosylation", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Protected Nucleoside Analogue\n(Mixture of Diastereomers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; cis_Isomer [label="cis-Nucleoside Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_Isomer [label="trans-Nucleoside Analogue", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Final Nucleoside Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxathiolane -> Coupling; Nucleobase -> Coupling; Lewis_Acid -> Coupling [label="Activation"]; Solvent -> Coupling [style=dotted]; Coupling -> Product; Product -> Separation; Separation -> cis_Isomer; Separation -> trans_Isomer; cis_Isomer -> Deprotection; Deprotection -> Final_Product; } } Caption: Workflow for the N-glycosylation reaction.

Protocol 2: Lewis Acid-Mediated N-Glycosylation

  • Rationale: This protocol is adapted from established procedures for the synthesis of lamivudine and related compounds.[3] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that effectively activates the oxathiolane acetate for nucleophilic attack by the silylated nucleobase. The reaction typically yields a mixture of cis and trans diastereomers, which can be separated by chromatography. The cis isomer is often the desired product for antiviral activity.

  • Materials:

    • This compound (racemic mixture of cis and trans isomers)

    • Desired nucleobase (e.g., Cytosine, 5-Fluorocytosine, Adenine)

    • Hexamethyldisilazane (HMDS)

    • Ammonium sulfate (catalytic amount)

    • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Silylation of Nucleobase: In a flame-dried flask under a nitrogen atmosphere, suspend the nucleobase (1.0 eq) in HMDS (3.0 eq). Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the persilylated nucleobase as a solid or oil.

    • Glycosylation: Dissolve the silylated nucleobase in anhydrous DCE. Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCE and add it to the nucleobase solution. Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification and Separation: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. This will allow for the separation of the cis and trans diastereomers of the protected nucleoside analogue. The relative stereochemistry can be determined by 2D NMR techniques (e.g., NOESY).

Characterization and Data

The characterization of the synthesized compounds is crucial for confirming their structure and purity. The following table outlines the expected analytical data for a hypothetical cytosine nucleoside analogue derived from the title compound.

CompoundMolecular FormulaExpected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)Expected Mass Spec (m/z)
This compound C₁₀H₁₆O₄Sδ 5.5-6.0 (m, 1H, H-4), 4.5-5.0 (m, 1H, H-2), 3.0-3.5 (m, 2H, H-5), 2.7 (t, 2H, -CH₂CO-), 2.1 (s, 3H, -OCOCH₃), 2.4 (t, 2H, -COCH₂CH₂CH₃), 1.6 (sext, 2H, -CH₂CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃)δ ~209 (C=O, ketone), ~170 (C=O, acetate), ~80 (C-2), ~70 (C-4), ~35 (C-5), ...[M+H]⁺, [M+Na]⁺
cis-Cytosine Nucleoside Analogue C₁₃H₁₉N₃O₄Sδ 7.5-8.0 (d, 1H, H-6), 6.2-6.5 (t, 1H, H-1'), 5.8-6.1 (d, 1H, H-5), 5.3-5.6 (m, 1H, H-4'), 4.8-5.1 (m, 1H, H-2'), 3.0-3.6 (m, 2H, H-5'), ...δ ~209 (C=O, ketone), ~166 (C-4), ~156 (C-2), ~141 (C-6), ~95 (C-5), ~88 (C-1'), ~82 (C-4'), ~75 (C-2'), ~37 (C-5'), ...[M+H]⁺

Mechanism of Action and Potential Applications

The primary mechanism of action for most clinically successful nucleoside analogues is the inhibition of viral polymerases.[1] After entering the cell, these compounds are phosphorylated by host cell kinases to their triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the sugar surrogate prevents the formation of the next phosphodiester bond, leading to chain termination.[2]

dot digraph "Mechanism_of_Action" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, width=8, height=6]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Analogue [label="2-(2-Oxopentyl) Oxathiolane\nNucleoside Analogue", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Entry [label="Cellular Uptake", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphorylation1 [label="Kinase 1", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analogue_MP [label="Analogue Monophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation2 [label="Kinase 2", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analogue_DP [label="Analogue Diphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation3 [label="Kinase 3", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analogue_TP [label="Analogue Triphosphate\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RT [label="Viral Reverse\nTranscriptase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incorporation [label="Incorporation into\nViral DNA", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Chain Termination", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Analogue -> Cell_Entry; Cell_Entry -> Analogue_MP [label="Phosphorylation"]; Analogue_MP -> Phosphorylation1 [style=invis]; Analogue_MP -> Analogue_DP [label="Phosphorylation"]; Analogue_DP -> Phosphorylation2 [style=invis]; Analogue_DP -> Analogue_TP [label="Phosphorylation"]; Analogue_TP -> Phosphorylation3 [style=invis]; Analogue_TP -> Incorporation; RT -> Incorporation; Incorporation -> Termination; } } Caption: Proposed mechanism of action via chain termination.

The nucleoside analogues synthesized from This compound would be expected to follow a similar mechanism. The key difference and area for innovation lies in the 2-(2-oxopentyl) side chain. This functionality could be exploited in several ways:

  • Prodrug Development: The ketone could be masked with a bioreversible group that is cleaved in vivo to release the active compound. This could improve oral bioavailability or target the drug to specific tissues.

  • Targeted Covalent Inhibition: The ketone could be designed to react with a nucleophilic residue in the active site of the viral polymerase, leading to irreversible inhibition. This would require careful molecular modeling and design.

  • Dual-Function Molecules: The side chain could be used to attach another pharmacophore, creating a single molecule that targets two different viral proteins or pathways.

Conclusion and Future Directions

The use of This compound as a precursor for nucleoside analogues represents a promising, albeit underexplored, avenue in medicinal chemistry. The synthetic protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to begin synthesizing these novel compounds. The presence of the keto group offers a unique opportunity for chemical diversification, enabling the creation of a library of analogues with potentially improved pharmacokinetic and pharmacodynamic properties. Future work should focus on the optimization of the N-glycosylation step to favor the formation of the biologically active cis-diastereomer and to explore the rich chemistry of the 2-(2-oxopentyl) side chain for the development of next-generation antiviral agents.

References

  • Aher, U. P., Srivastava, D., Jadhav, H. S., Singh, G., & Jayashree, B. S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2757–2799. [Link]

  • Aher, U. P., et al. (2021). Representative modified 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]

  • Ye, W., et al. (2000). Synthesis and Antiviral Activity of Oxaselenolane Nucleosides. Journal of Medicinal Chemistry, 43(8), 1644–1651. [Link]

  • Pierra, C., et al. (2006). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Nucleosides, Nucleotides and Nucleic Acids, 25(4-6), 457-466. [Link]

  • van der Helm, M. P., et al. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. ChemRxiv. [Link]

  • Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463. [Link]

  • Shewach, D. S., Liotta, D. C., & Schinazi, R. F. (1993). Affinity of the antiviral enantiomers of oxathiolane cytosine nucleosides for human 2'-deoxycytidine kinase. Biochemical Pharmacology, 45(7), 1540-1543. [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1036–1043. [Link]

  • Aher, U. P., et al. (2021). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. ResearchGate. [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. [Link]

  • Schinazi, R. F., et al. (1992). Characterization of human immunodeficiency viruses resistant to oxathiolane-cytosine nucleosides. Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431. [Link]

  • Chun, B. K., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(12), 4074-4078. [Link]

  • Shawali, A. S., et al. (2013). A new synthetic access to 2-N-(glycosyl)thiosemicarbazides from 3-N-(glycosyl)oxadiazolinethiones and the regioselectivity of the glycosylation of their oxadiazolinethione precursors. Molecules, 18(1), 933-949. [Link]

  • Kashinath, K., et al. (2020). Synthesis-of-an-Oxathiolane-Drug-Substance-Intermediate-Guided-by-Constraint-Driven-Innovation.pdf. ResearchGate. [Link]

  • Jiang, X., et al. (2021). Synthesis of substituted 1,3-oxathiolane-2-imines. ResearchGate. [Link]

  • Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journals. [Link]

  • Nagae, M., & Yamaguchi, T. (2012). Recent Advances in the Chemical Biology of N-Glycans. International Journal of Molecular Sciences, 13(7), 8439-8458. [Link]

  • Al-Sanea, M. M., et al. (2025). ChemInform Abstract: Regioselective Synthesis of 1,3-Oxathiolane-2-imine Derivatives. ResearchGate. [Link]

  • Matsuura, T., et al. (2017). Function and 3D Structure of the N-Glycans on Glycoproteins. International Journal of Molecular Sciences, 18(12), 2617. [Link]

  • Lizak, C., et al. (2011). Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer. Glycobiology, 21(4), 427–442. [Link]

Sources

Application Notes and Protocols: Elucidating the Reaction Mechanism of Oxathiolane Ring Formation for the Lamivudine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine (3TC), a cornerstone in the treatment of HIV and Hepatitis B, is a nucleoside reverse transcriptase inhibitor whose therapeutic efficacy is intrinsically linked to its specific stereochemistry. The synthesis of this potent antiviral agent hinges on the formation of a key 1,3-oxathiolane intermediate, specifically the cis-isomer with a (2R, 5S) configuration. This document provides an in-depth exploration of the critical reaction mechanisms involved in the construction of this oxathiolane ring and its subsequent coupling with a cytosine moiety. We will dissect prevalent industrial and laboratory-scale strategies, including Lewis acid-catalyzed glycosylation and dynamic kinetic resolution, offering detailed mechanistic insights and actionable experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Stereochemical Challenge of Lamivudine

Lamivudine's biological activity resides exclusively in its (-)-β-L-enantiomer. The opposite enantiomer, (+)-β-D, is not only inactive but also exhibits significant cytotoxicity.[1] This stark difference underscores the critical importance of stereocontrol during synthesis. The core synthetic challenge lies in the construction of the C-N glycosidic bond between the oxathiolane ring and the cytosine base, which must yield the desired cis configuration of the substituents at the C2 and C5 positions of the oxathiolane ring.[2][3] This guide will illuminate the chemical principles and practical methodologies employed to overcome this stereochemical hurdle.

Mechanistic Principles of Oxathiolane Intermediate Synthesis

The formation of the complete lamivudine intermediate can be broadly approached via two strategic phases: the construction of the chiral oxathiolane ring itself, and the stereoselective coupling of this ring with the nucleobase (N-glycosylation).

2.1. Constructing the Oxathiolane Ring

The 1,3-oxathiolane core is typically assembled from acyclic precursors. A notable and innovative approach, termed "supply-centered synthesis," utilizes low-cost, widely available starting materials.[4][5] In one such route, sulfenyl chloride chemistry is employed to build the oxathiolane framework from precursors like vinyl acetate and a thioglycolate ester.[4] The process involves the halogenation of a thiol, which then reacts with vinyl acetate to form a key sulfur-carbon bond. Subsequent intramolecular cyclization, often facilitated by water, yields the desired oxathiolane ring system.[2][4]

2.2. The N-Glycosylation Reaction: Forging the Key C-N Bond

The pivotal step in the synthesis is the N-glycosylation, where the oxathiolane moiety is coupled with a silylated cytosine derivative. Silylation of the cytosine (e.g., with hexamethyldisilazane) enhances its solubility and nucleophilicity, preparing it for the coupling reaction.[6][7] This reaction is most commonly facilitated by a Lewis acid catalyst.

The generally accepted mechanism for Lewis acid-catalyzed N-glycosylation proceeds through the formation of a key oxonium ion intermediate. The Lewis acid (e.g., SnCl₄, ZrCl₄, TMSI) coordinates to the oxygen atom of the oxathiolane ring at the anomeric position (C2), facilitating the departure of a leaving group (typically an acetate or other ester).[2][8] This generates a stabilized, electrophilic oxonium cation. The silylated cytosine then attacks this cation. The stereochemical outcome (cis vs. trans) is dictated by the direction of this nucleophilic attack, which can be influenced by several factors including the choice of Lewis acid, solvent, and the presence of chiral auxiliaries.[2][3]

Diagram 1: General Synthesis Scheme for Lamivudine

G Acyclic Acyclic Precursors (e.g., Glyoxylate, Thiol) Oxathiolane 1,3-Oxathiolane Intermediate (e.g., 5-Acetoxy-1,3-oxathiolane) Acyclic->Oxathiolane Ring Formation Intermediate Protected Lamivudine Intermediate (cis/trans mixture) Oxathiolane->Intermediate N-Glycosylation (Lewis Acid) Cytosine Silylated Cytosine Cytosine->Intermediate Separation Stereochemical Control (DKR, Resolution, etc.) Intermediate->Separation Lamivudine Lamivudine (cis-isomer) (2R, 5S) Separation->Lamivudine Deprotection

Caption: Overview of the convergent synthesis of Lamivudine.

Key Synthetic Strategy: Lewis Acid-Catalyzed Glycosylation

A robust and widely employed method for achieving stereoselectivity is the use of potent Lewis acids to catalyze the glycosylation reaction. Zirconium(IV) chloride (ZrCl₄) has emerged as a mild, inexpensive, and highly effective catalyst for this transformation, permitting the reaction to proceed efficiently at room temperature.[8]

The mechanism involves the activation of the oxathiolane acetate substrate by ZrCl₄. This activation promotes the formation of the critical oxonium ion intermediate. The subsequent nucleophilic attack by silylated N-acetylcytosine preferentially occurs from the face opposite to the C2 substituent, leading to the desired cis-nucleoside product.[8][9] This stereoselectivity is crucial for obtaining a high diastereomeric ratio favorable for the synthesis of lamivudine.

Diagram 2: Mechanism of Lewis Acid-Catalyzed N-Glycosylation ```dot

G cluster_0 Step 1: Activation cluster_1 Step 2: Oxonium Ion Formation cluster_2 Step 3: Nucleophilic Attack start Oxathiolane-OAc + Lewis Acid (LA) activated [Oxathiolane-OAc::LA] Activated Complex start->activated oxonium Oxonium Ion Intermediate + [OAc-LA] activated->oxonium - OAc product Protected cis-Nucleoside oxonium->product Attack silylcytosine Silylated Cytosine silylcytosine->product

Caption: Step-by-step workflow for the ZrCl₄-catalyzed glycosylation protocol.

Data Presentation: Influence of Lewis Acid on Glycosylation

The choice of Lewis acid has a significant impact on both the yield and the stereoselectivity of the N-glycosylation reaction. The table below summarizes comparative results from various studies.

Lewis Acid CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
ZrCl₄ MeCNRT~85-90>20:1[8]
SnCl₄ DCMRTHighPredominantly cis[2][3]
TMSI MeCN0~51Good cis-selectivity[10]
TMSCl / NaI MeCNRT~95>20:1[7][11]
BF₃·OEt₂ DCMRTLowPoor selectivity[8]

Note: Yields and ratios are approximate and can vary based on specific substrate and reaction conditions.

Conclusion

The synthesis of the lamivudine intermediate is a testament to the power of modern stereoselective organic chemistry. The formation of the 1,3-oxathiolane ring and its subsequent N-glycosylation are critical steps where precise control of stereochemistry is paramount. Lewis acid catalysis, particularly with reagents like ZrCl₄ or in situ generated TMSI, provides a powerful and efficient means to construct the essential cis-nucleoside linkage. The mechanistic understanding and detailed protocols presented herein serve as a valuable resource for scientists engaged in the synthesis of nucleoside analogues and the development of antiviral therapeutics, enabling the rational design of efficient, scalable, and stereocontrolled synthetic routes.

References
  • Kashinath, K., Snead, D. R., Burns, J. M., Stringham, R. W., Gupton, B. F., & McQuade, D. T. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. [Link]

  • Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl₄-Mediated N-Glycosylation. Request PDF on ResearchGate. [Link]

  • Google Patents. (2009). A process for stereoselective synthesis of lamivudine. EP2161267A1.
  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • De La Cruz, H. N., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(17), 11849-11854. [Link]

  • Caso, M. F., D'Alonzo, D., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Letters, 17(11), 2649–2652. [Link]

  • Wang, J., et al. (1995). Asymmetric synthesis and biological evaluation of beta-L-(2R,5S)- and alpha-L-(2R,5R)-1,3-oxathiolane-pyrimidine and -purine nucleosides as potential anti-HIV agents. Journal of Medicinal Chemistry, 38(21), 4206-4214. [Link]

  • Ren, Y., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(82), 9476-9478. [Link]

  • De La Cruz, H. N., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Request PDF on ResearchGate. [Link]

  • Kumar, P., & Kumar, R. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Molecules, 26(11), 3195. [Link]

  • New Drug Approvals. (2016). LAMIVUDINE. [Link]

  • Yaqub, M., et al. (2013). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 25(9), 4963-4968. [Link]

  • Kraus, J.-L., & Attardo, G. (1991). Synthesis of New 2,5-Substituted 1,3-Oxathiolanes. Intermediates in Nucleoside Chemistry. Synthesis, 1991(11), 1046–1048. [Link]

  • Google Patents. (2011). An improved process for the manufacture of lamivudine. WO2011141805A2.
  • Snead, D. R., et al. (2015). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 19(11), 1645-1652. [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. [Link]

  • Kumar, P., & Kumar, R. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. BioKB. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that involves the formation of a key 1,3-oxathiolane ring system. A plausible and common synthetic approach involves the acid-catalyzed reaction of 2-oxopentanal with a suitable mercaptoalcohol, such as ethyl 2-mercaptoacetate, followed by reduction of the ester and subsequent acetylation. Each of these steps presents a unique set of challenges and potential for byproduct formation. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Presence of a Complex Mixture of Byproducts

Question: My reaction has resulted in a low yield of this compound, and the crude NMR/LC-MS analysis shows a multitude of unexpected peaks. What are the likely causes and how can I resolve this?

Answer:

A low yield and a complex byproduct profile are often indicative of competing side reactions. The primary culprits in this synthesis are typically related to the reactivity of the starting aldehyde, 2-oxopentanal.

Potential Causes and Solutions:

  • Self-Condensation of 2-Oxopentanal (Aldol Condensation): 2-Oxopentanal possesses enolizable protons, making it susceptible to self-condensation under both acidic and basic conditions, leading to the formation of α,β-unsaturated carbonyl compounds.[1][2] This is a common pathway for byproduct formation.

    • Troubleshooting Protocol:

      • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the initial stages of the reaction to minimize the rate of the aldol condensation.

      • Slow Addition of Reagents: Add the catalyst and 2-oxopentanal slowly to the reaction mixture to keep their concentrations low, thereby disfavoring the bimolecular self-condensation reaction.

      • Optimize Catalyst Loading: Use the minimum effective amount of acid or base catalyst. Excessive catalyst can accelerate the aldol reaction.

      • Consider a Two-Step Approach: Protect the aldehyde functionality of 2-oxopentanal as an acetal before the introduction of the thiol, and then deprotect under mild acidic conditions during the cyclization step.

  • Formation of Diastereomers: The target molecule contains two chiral centers, at C2 and C4 of the oxathiolane ring. The reaction will likely produce a mixture of diastereomers (cis and trans isomers), which may be difficult to separate and could be misinterpreted as impurities if not properly characterized.[3]

    • Troubleshooting Protocol:

      • Characterization: Utilize high-resolution NMR (including NOESY experiments) and chiral chromatography to identify and quantify the diastereomeric ratio.

      • Stereoselective Synthesis: For obtaining a single diastereomer, consider using a chiral auxiliary or a stereoselective catalyst. While this adds complexity, it can significantly improve the purity of the final product.

      • Purification: Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) to separate the diastereomers.

  • Incomplete Reaction or Hemithioacetal Formation: The reaction may not proceed to completion, leaving unreacted starting materials or the intermediate hemithioacetal.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion of the starting materials.

      • Water Removal: The formation of the 1,3-oxathiolane ring is a condensation reaction that releases water. Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.

Issue 2: Presence of Sulfur-Containing Impurities

Question: My final product is contaminated with byproducts that appear to contain sulfur, as indicated by mass spectrometry. What are these impurities and how can I avoid them?

Answer:

The presence of unexpected sulfur-containing byproducts often points to side reactions involving the thiol component or the oxathiolane ring itself.

Potential Causes and Solutions:

  • Oxidation of the Oxathiolane Ring: The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide.[4][5][6] This can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods, especially in the presence of certain catalysts.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Use Degassed Solvents: Degas all solvents prior to use to remove dissolved oxygen.

      • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

  • Disulfide Formation: Thiols can be oxidized to form disulfides, especially in the presence of base and air.

    • Troubleshooting Protocol:

      • Inert Atmosphere: As with sulfoxide formation, maintaining an inert atmosphere is crucial.

      • Fresh Thiol: Use a fresh, high-purity source of the mercapto-reagent.

Issue 3: Byproducts Related to the Acetate Group

Question: I am observing byproducts that seem to be related to the acetate group. What are the possible side reactions involving the acetylating agent or the final ester?

Answer:

Side reactions involving the acetate group can occur during the acetylation step or as a result of subsequent reactions.

Potential Causes and Solutions:

  • N-acetylation or S-acetylation of Intermediates: If the acetylation is performed before the complete formation and purification of the 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol intermediate, the acetylating agent (e.g., acetic anhydride) can react with any remaining amino or thiol groups in the reaction mixture.[7][8][9]

    • Troubleshooting Protocol:

      • Purify the Intermediate: Ensure the 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol intermediate is purified to a high degree before proceeding with the acetylation step.

      • Controlled Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.0-1.2 equivalents) to minimize side reactions.

  • Hydrolysis of the Acetate Ester: The acetate ester can be hydrolyzed back to the corresponding alcohol under acidic or basic conditions, especially in the presence of water.[10]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure that the acetylation reaction and subsequent work-up are performed under anhydrous conditions.

      • Neutral Work-up: During the work-up, use a mild, neutral wash (e.g., saturated sodium bicarbonate solution) to remove any acidic or basic residues.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct ClassSpecific Example(s)Formation PathwayMitigation Strategies
Aldol Condensation Products α,β-Unsaturated ketones/aldehydesSelf-condensation of 2-oxopentanalLow temperature, slow addition of reagents, optimized catalyst loading.
Diastereomers cis- and trans-isomersNon-stereoselective ring formationChiral auxiliaries, stereoselective catalysts, advanced purification.
Incomplete Reaction Products Hemithioacetal, unreacted starting materialsInsufficient reaction time or unfavorable equilibriumReaction monitoring, removal of water.
Oxidation Products This compound S-oxideOxidation of the sulfur atom in the oxathiolane ringInert atmosphere, degassed solvents.
Disulfides Dimer of the mercapto-reagentOxidation of the thiol starting materialInert atmosphere, use of fresh thiol.
Acetylation Byproducts N-acetylated or S-acetylated intermediatesReaction of acetic anhydride with unreacted functional groupsPurification of the alcohol intermediate before acetylation.
Hydrolysis Products 2-(2-Oxopentyl)-1,3-oxathiolan-4-olHydrolysis of the final acetate esterAnhydrous conditions, neutral work-up.

Experimental Workflow and Key Checkpoints

Synthesis_Workflow cluster_0 Step 1: 1,3-Oxathiolane Ring Formation cluster_1 Step 2: Acetylation cluster_2 Potential Byproduct Formation Pathways A 2-Oxopentanal + Mercapto-reagent C Reaction at 0-5 °C A->C B Acid Catalyst B->C D Reaction Monitoring (TLC/LC-MS) C->D Checkpoint 1: Complete consumption of starting materials BP1 Aldol Products C->BP1 High Temp. E Work-up & Purification D->E F Intermediate: 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol E->F Checkpoint 2: Characterize diastereomeric ratio G Intermediate + Acetic Anhydride F->G I Reaction at 0 °C to RT G->I H Base (e.g., Pyridine) H->I J Reaction Monitoring (TLC/LC-MS) I->J Checkpoint 3: Complete conversion of the alcohol BP2 Sulfoxide I->BP2 Air Exposure BP3 Over-acetylated Products I->BP3 Excess Acetic Anhydride K Work-up & Purification J->K L Final Product: this compound K->L Final Characterization: NMR, LC-MS, HRMS

Sources

Technical Support Center: Troubleshooting Diastereomeric Separation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and field-proven insights for researchers, scientists, and drug development professionals facing challenges in the diastereomeric separation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. This molecule possesses two stereocenters, leading to the formation of diastereomeric pairs, whose accurate separation and quantification are critical for regulatory approval and ensuring therapeutic efficacy.

Frequently Asked Questions (FAQs)
Q1: I am not achieving any separation between my diastereomers. What is the most critical first step?

When faced with complete co-elution, the most influential factor to investigate is the interaction between your molecule and the stationary phase. Diastereomers have different physical properties and can often be separated on standard achiral columns (like C18 or silica), but their structural similarity may require a more selective system.[1][2] The primary goal is to find a stationary phase that can differentiate the subtle 3D structural differences. Therefore, the first step is to systematically screen different types of columns, starting with both chiral and achiral options under diverse mobile phase conditions.

Q2: Should I use a chiral or a standard achiral stationary phase for diastereomer separation?

While chiral stationary phases (CSPs) are designed for enantiomers, they are often exceptionally effective at separating diastereomers due to their complex and highly selective chiral pockets.[3][4] Polysaccharide-based CSPs, in particular, offer a wide range of intermolecular interactions (π-π, hydrogen bonding, dipole-dipole) that can effectively resolve diastereomers.[5][6]

However, separation on a standard achiral phase (e.g., silica, C18, PFP) should not be overlooked.[7][8] Since diastereomers have distinct physicochemical properties, an achiral phase may provide sufficient selectivity.[1]

Recommendation: Begin by screening a small, diverse set of columns:

  • A Polysaccharide-based CSP: (e.g., Daicel CHIRALPAK® IA, IB, or IC). These are versatile and widely successful.[9]

  • A Pirkle-type CSP: (e.g., Whelk-O® 1). These are effective for molecules with π-acidic or π-basic groups.[10]

  • An Achiral Normal Phase Column: (e.g., Silica or Cyano).

  • An Achiral Reversed-Phase Column: (e.g., C18 or a Phenyl-Hexyl phase for alternative selectivity).

Q3: Which chromatographic technique, HPLC or SFC, is better suited for this separation?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, and the choice often depends on available instrumentation and separation goals.

  • HPLC: Offers versatility with normal-phase (NP), reversed-phase (RP), and polar organic modes. RP-HPLC is often preferred for its compatibility with MS detection and the use of less hazardous solvents.[11]

  • SFC: Increasingly popular for chiral separations, SFC often provides faster analysis times and higher efficiency due to the low viscosity of the supercritical CO₂ mobile phase.[1][12] It is considered a "green" technique due to reduced organic solvent consumption and is particularly effective with polysaccharide CSPs.[]

Recommendation: If available, SFC is an excellent primary technique to screen for this separation due to its speed and high success rate in chiral analysis.[4][12] However, robust methods can be developed on both platforms.

In-Depth Troubleshooting Guide
Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)

Low resolution is the most common challenge. It can stem from insufficient selectivity (α) or poor efficiency (N). The troubleshooting strategy should focus on systematically optimizing these factors.

Start Start: Poor Resolution (Rs < 1.5) CheckStationaryPhase Is the Stationary Phase Optimal? Start->CheckStationaryPhase ScreenColumns Screen Diverse Columns (CSP & Achiral) CheckStationaryPhase->ScreenColumns No CheckMobilePhase Is the Mobile Phase Optimal? CheckStationaryPhase->CheckMobilePhase Yes ScreenColumns->CheckMobilePhase ScreenSolvents Screen Primary Solvents (NP vs RP vs SFC) CheckMobilePhase->ScreenSolvents No CheckTemperature Is Temperature a Factor? CheckMobilePhase->CheckTemperature Yes OptimizeModifiers Optimize Modifiers & Additives ScreenSolvents->OptimizeModifiers OptimizeModifiers->CheckTemperature TempStudy Perform Temperature Study (e.g., 15°C to 40°C) CheckTemperature->TempStudy No Success Success: Resolution Achieved CheckTemperature->Success Yes TempStudy->Success

Caption: General workflow for troubleshooting poor chromatographic resolution.

The stationary phase provides the primary mechanism for selectivity. If the chosen column cannot differentiate between the diastereomers, no amount of mobile phase optimization will achieve separation.

  • Scientific Rationale: The separation mechanism relies on differential interactions between the diastereomers and the chiral selector or stationary phase surface. For the target molecule, key interaction sites include the ketone oxygen, the ester carbonyl, and the oxathiolane ring. A successful stationary phase must engage with these sites in a stereochemically sensitive manner. Polysaccharide-based CSPs create chiral grooves or cavities where analytes bind, and separation is achieved based on the goodness-of-fit.[6][14]

  • Solution: Systematic Column Screening

    • Primary Screening: Test the compound on a set of 3-4 columns with fundamentally different selectivities as suggested in FAQ #2.

    • Polysaccharide Column Selection: If a polysaccharide column shows promise, screen different derivatives. For example, cellulose and amylose backbones with the same carbamate derivative (e.g., 3,5-dimethylphenylcarbamate) can offer complementary selectivity.[14]

    • Evaluate Achiral Options: For reversed-phase, compare a standard C18 with a phenyl-based column. The π-electrons of the phenyl rings can offer different selectivity for molecules containing polarizable groups.

The mobile phase modulates the interactions between the analyte and the stationary phase. Its composition is a powerful tool for optimizing selectivity.[15]

  • Scientific Rationale: In normal phase and SFC, the mobile phase competes with the analyte for polar interaction sites on the stationary phase. Alcohols (modifiers) are strong competitors and reduce retention time. Their type (e.g., ethanol vs. isopropanol) and concentration directly impact selectivity.[16] In reversed-phase, the organic modifier (e.g., acetonitrile vs. methanol) alters the polarity of the bulk mobile phase and influences hydrophobic interactions.[17]

  • Solution: Optimize Mobile Phase Systematically

    • Select the Mode: Based on column screening, decide on NP, RP, or SFC mode.

    • Optimize Primary Solvents/Modifiers: Test different organic modifiers. In SFC and NP, compare Methanol, Ethanol, and Isopropanol. In RP, compare Acetonitrile and Methanol.[11][17]

    • Adjust Modifier Concentration: Vary the concentration of the organic modifier in 5-10% increments (e.g., 10% to 40% Ethanol in CO₂ for SFC) to find the optimal balance between retention and resolution.

    • Incorporate Additives: If peak shape is poor or resolution is still low, add a small amount (typically 0.1%) of an acidic or basic additive. For a neutral molecule like the target compound, additives can still improve peak shape by interacting with the stationary phase.[18][19]

ParameterNormal Phase / SFCReversed PhaseExpected Effect on Separation
Primary Solvent Heptane/Hexane (NP) or CO₂ (SFC)WaterEstablishes the primary separation mode.
Organic Modifier Alcohols (MeOH, EtOH, IPA)Acetonitrile (ACN), Methanol (MeOH)Controls retention time. The choice of modifier can significantly alter selectivity (α).[16]
Modifier % Increasing % decreases retentionIncreasing % decreases retentionLowering modifier % increases retention and often improves resolution, but excessively long retention leads to broad peaks.
Additive TFA, DEA, Formic Acid (0.1%)TFA, Formic Acid, NH₄OAc (0.1%)Improves peak shape by masking active sites on the silica support; can also change selectivity.[18][19]

Temperature affects the thermodynamics and kinetics of the chromatographic process.

  • Scientific Rationale: Chiral recognition is an enthalpically driven process. Changing the column temperature alters the equilibrium of analyte-CSP interactions. Lower temperatures often increase selectivity (ΔΔG) and improve resolution, albeit at the cost of longer analysis times and higher backpressure. Conversely, sometimes increasing temperature can improve efficiency enough to enhance resolution.[14] In some cases, temperature changes can even lead to a reversal in elution order.[14]

  • Solution: Perform a Temperature Study

    • Using the best column and mobile phase combination found so far, analyze the sample at three different temperatures (e.g., 15°C, 25°C, and 40°C).

    • Plot resolution (Rs) versus temperature to determine the optimal setting. Be sure to allow the column to fully equilibrate at each new temperature.

Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape reduces resolution and compromises the accuracy of quantification.

Residual silanol groups on the silica surface can cause undesirable ionic or strong hydrogen-bonding interactions with polar analytes, leading to peak tailing.

  • Scientific Rationale: The ketone and ester functionalities in the target molecule are susceptible to strong hydrogen bonding with acidic silanol groups on the silica support of the column, leading to a secondary retention mechanism that causes tailing.

  • Solution: Use Mobile Phase Additives

    • Add a small concentration (0.1% - 0.5%) of a competitive agent to the mobile phase.[19]

    • In Normal Phase/SFC: An alcohol modifier itself helps, but adding a stronger acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can be more effective at masking silanols and improving peak shape for acidic or basic compounds, respectively. For neutral compounds, they can still modify the surface chemistry and may be worth screening.[19]

    • In Reversed Phase: Use a buffer (e.g., ammonium acetate) or an acid like formic acid (0.1%) to control the ionic environment and mask silanols.[11]

Injecting too much sample mass onto the column saturates the stationary phase, leading to broadened, fronting peaks.

  • Solution: Reduce Sample Concentration

    • Dilute the sample by a factor of 10 and re-inject.

    • If peak shape improves, continue to dilute until a sharp, symmetrical peak is obtained. This will determine the mass load capacity of the column for your compound.

If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause distorted peak shapes.

  • Solution: Match Diluent to Mobile Phase

    • Ideally, dissolve the sample directly in the initial mobile phase.

    • If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.

Key Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a rapid screening process to identify a promising column for method development.

  • Prepare a Stock Solution: Dissolve the diastereomeric mixture in a suitable solvent (e.g., Methanol/Ethanol 1:1) to a concentration of ~1 mg/mL.

  • Select Columns: Choose 3-4 columns (e.g., CHIRALPAK® IA, Whelk-O® 1, and a standard silica column).

  • Define Screening Conditions: Use generic starting conditions for each mode.

    • SFC: 90% CO₂, 10% Methanol; run a gradient from 10% to 50% Methanol over 10 minutes.

    • Normal Phase: 90% Hexane, 10% Isopropanol; run a gradient from 10% to 50% Isopropanol over 10 minutes.

    • Reversed Phase: 90% Water (0.1% Formic Acid), 10% Acetonitrile; run a gradient from 10% to 90% Acetonitrile over 10 minutes.

  • Execute and Evaluate: Run the gradient on each column. Identify any column/condition that shows even partial separation (e.g., a shoulder or broadened peak). This "hit" will be the starting point for further optimization.

Protocol 2: Mobile Phase Optimization Workflow

Start Start with 'Hit' from Column Screen SelectModifier Select Modifier (MeOH vs EtOH vs IPA) Start->SelectModifier IsocraticScreen Run Isocratic Holds (e.g., 10%, 20%, 30% Modifier) SelectModifier->IsocraticScreen OptimizeConcentration Fine-Tune Modifier % for k' between 2 and 10 IsocraticScreen->OptimizeConcentration Additives Assess Peak Shape OptimizeConcentration->Additives TestAdditives Test Additives if Tailing (0.1% TFA or DEA) Additives->TestAdditives Tailing > 1.2 FinalMethod Optimized Isocratic Method Additives->FinalMethod Symmetric TestAdditives->FinalMethod

Caption: Workflow for systematic mobile phase optimization.

  • Select the Best Modifier: Using the most promising column, perform isocratic runs with different alcohol modifiers (for NP/SFC) or organic solvents (for RP) at a concentration that gives a retention factor (k') between 2 and 10. Compare the resolution (Rs) for each.

  • Fine-Tune Modifier Concentration: Using the best modifier, adjust its concentration in small increments (e.g., 1-2%) to maximize resolution.

  • Introduce Additives: If peak tailing is observed, add 0.1% of an appropriate additive (TFA for acidic character, DEA for basic character) and re-evaluate the separation.

By following this structured, evidence-based approach, researchers can efficiently overcome the challenges associated with the diastereomeric separation of this compound.

References
  • Empirical relationship between chiral selectivity and mobile phase modifier properties. (n.d.). National Library of Medicine.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.). International Science Community Association.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
  • Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate.
  • Chiral SFC-MS method for separation of enantiomers of compound 9 and related compounds. (n.d.). ResearchGate.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.
  • How to separate the diastereomer peak from main peak? (2019). ResearchGate.
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). National Institutes of Health.
  • Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases. (n.d.). Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health.

Sources

Technical Support Center: Purification of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. This resource is designed for researchers, chemists, and process development professionals who are working with this and structurally similar oxathiolane intermediates. Here, we synthesize field-proven insights and established methodologies to address common issues encountered during isolation and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this compound and related compounds.

Q1: What are the most common impurities I should expect after synthesizing this molecule?

A1: Impurities largely depend on the synthetic route. However, for 1,3-oxathiolane derivatives synthesized via condensation or rearrangement pathways, common impurities include:

  • Unreacted Starting Materials: Such as the parent aldehyde/ketone and the mercapto-alcohol precursor.

  • Diastereomers: The target molecule has at least two chiral centers (at C2 and C4 of the oxathiolane ring), leading to the formation of diastereomeric pairs (cis/trans isomers). These are often the most challenging impurities to separate. Syntheses of similar oxathiolane structures frequently report the formation of diastereomeric mixtures.[1][2]

  • Byproducts from Reagents: If strong acids (like p-TSA), dehydrating agents (like DCC), or halogenating agents (like sulfuryl chloride) are used, byproducts from these reagents or related side-reactions can contaminate the crude product.[3][4]

  • Degradation Products: The oxathiolane ring can be sensitive to harsh pH conditions, particularly strong bases, which can cause decomposition.[5][6] The acetate and ketone functionalities may also be susceptible to hydrolysis or side reactions.

Q2: My overall yield is significantly low after column chromatography. What are the likely causes?

A2: Low post-purification yield is a common issue. The primary causes are:

  • Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like oxathiolanes, especially if the chromatography run is prolonged. The acetate group could undergo hydrolysis.

  • Poor Separation: If the polarity of your target molecule is very close to that of a major byproduct or starting material, you may have to sacrifice yield to achieve the desired purity by collecting only the cleanest fractions.

  • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can sometimes bind irreversibly to the silica gel.

  • Physical Loss: During solvent removal from pooled fractions, the product may be lost if it is volatile or forms an aerosol. This is especially true for medium-weight molecules.

Q3: How can I effectively separate the cis and trans diastereomers?

A3: Separation of diastereomers is a critical challenge. The most effective, universally applied technique is silica gel column chromatography .[1][2] Success depends on optimizing the mobile phase. A shallow solvent gradient or an isocratic elution with a finely-tuned solvent system (e.g., a mixture of hexanes and ethyl acetate) is typically required. It is crucial to perform analytical Thin Layer Chromatography (TLC) with various solvent systems first to identify the one that provides the best separation (largest ΔRf) between the spots corresponding to the diastereomers.

Q4: The purified compound appears as an oil and is difficult to handle. Can it be crystallized?

A4: Yes, crystallization is often the best method for achieving high purity and obtaining a solid, easily handleable product. For structurally related oxathiolane intermediates, crystallization is a key step in large-scale manufacturing.[3] Success depends on finding a suitable solvent system. Typically, this involves dissolving the oil in a good solvent (e.g., toluene, ethyl acetate, or dichloromethane) and then slowly adding an anti-solvent (e.g., hexanes or heptane) until turbidity is observed, followed by cooling.

Section 2: Troubleshooting Guide

This guide provides a problem-cause-solution framework for specific experimental issues.

ProblemProbable Cause(s)Suggested Solution(s)
Tailing or Streaking Peaks on TLC/Column Chromatography 1. Compound is acidic/basic: The oxo and acetate groups are generally neutral, but trace acidic impurities or interactions with the silica can cause tailing. 2. Overloading the column/TLC plate: Too much material saturates the stationary phase. 3. Compound degradation: The molecule may be degrading on the silica gel.1. Add a small amount (0.1-1%) of a modifier to your eluent. For potentially acidic compounds, triethylamine can help. For basic impurities, a trace of acetic acid might be beneficial (though use with caution due to the acetate group). 2. Reduce the amount of crude material loaded. As a rule of thumb, the loading capacity should be 1-5% of the silica gel mass. 3. Consider using a deactivated stationary phase like neutral alumina or a treated silica gel. Alternatively, perform the chromatography as quickly as possible.
Product Decomposes During Aqueous Work-up 1. Extreme pH: The reaction may have been quenched with a strong acid or base. The oxathiolane ring can be unstable under harsh pH conditions.[5][6] 2. Prolonged exposure to water: The acetate ester is susceptible to hydrolysis, especially if the aqueous layer is not neutral.1. Ensure the pH of the aqueous phase is maintained between 3 and 7 during work-up and extraction.[5] Use milder quenching agents like saturated sodium bicarbonate solution instead of strong bases. 2. Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions swiftly and proceed immediately to the drying step (e.g., with MgSO₄ or Na₂SO₄).
An Unknown Impurity Co-elutes with the Product 1. Isomeric Impurity: You may have a structural isomer or a different stereoisomer that has nearly identical polarity. 2. Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity for the two compounds.1. Try a different stationary phase (e.g., alumina, C18 reverse phase) or a different chromatography technique like preparative HPLC. 2. Systematically screen different solvent systems for your column. For example, if you are using Ethyl Acetate/Hexane, try substituting Dichloromethane/Methanol or Toluene/Acetone to alter the separation selectivity.
Purified Oil Fails to Crystallize 1. Residual Solvent: Trace amounts of the chromatography eluent or extraction solvent can inhibit crystallization. 2. Persistent Impurities: Even small amounts (1-5%) of impurities, especially if they are oily, can prevent lattice formation. 3. Incorrect Solvent/Anti-solvent Pair: The chosen system may not be suitable for inducing crystallization.1. Ensure all solvent is removed under high vacuum, possibly with gentle heating (if the compound is thermally stable). 2. Re-purify the material via chromatography. Check purity by a sensitive method like high-resolution NMR or LC-MS. 3. Screen a wide range of crystallization solvents. Start by dissolving a small amount of oil in a few drops of a good solvent (e.g., Toluene) and add different anti-solvents (Hexanes, Pentane, Diethyl Ether) dropwise.

Section 3: Key Purification Protocols

These protocols provide detailed, step-by-step methodologies for the essential purification stages.

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol is designed to separate the cis and trans isomers of this compound.

1. Analytical TLC Analysis: a. Dissolve a small sample of the crude oil in a suitable solvent (e.g., dichloromethane). b. Spot the solution on at least 3-4 different TLC plates. c. Develop the plates in different solvent systems. Start with a 20% Ethyl Acetate in Hexanes mixture and vary the polarity (e.g., 10%, 15%, 30%). d. Visualize the plates using a UV lamp (if applicable) and a potassium permanganate stain. e. Select the solvent system that shows the largest possible separation between the two major product spots (ideally with Rf values between 0.2 and 0.5).

2. Column Preparation: a. Select an appropriately sized column for the amount of crude material. b. Prepare a slurry of silica gel in the chosen eluent. c. Pack the column carefully to avoid air bubbles. d. Equilibrate the packed column by running 2-3 column volumes of the eluent through it.

3. Sample Loading: a. Dissolve the crude material in a minimal amount of dichloromethane or the eluent. b. Alternatively, for better resolution, perform a "dry loading": dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. c. Carefully add the sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions of a consistent volume. c. Monitor the elution process by TLC analysis of the collected fractions. d. Pool the fractions that contain the pure desired isomer.

5. Solvent Removal: a. Evaporate the solvent from the pooled fractions using a rotary evaporator. b. Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: General Purification Workflow

This workflow illustrates the logical sequence from a crude reaction mixture to the final, purified product.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing & Isolation crude Crude Reaction Mixture quench 1. Quench Reaction (e.g., with NaHCO3 soln) crude->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry 3. Dry Organic Layer (e.g., over MgSO4) extract->dry concentrate 4. Concentrate In Vacuo dry->concentrate column 5. Flash Column Chromatography (Separate Diastereomers) concentrate->column Crude Oil pool 6. Pool Pure Fractions (Guided by TLC) column->pool evaporate 7. Evaporate Solvent pool->evaporate crystallize 8. Crystallization (Solvent/Anti-solvent) evaporate->crystallize Purified Oil filtrate 9. Filter and Wash Solid crystallize->filtrate final_dry 10. Dry Under High Vacuum filtrate->final_dry pure_product Pure Product final_dry->pure_product

Caption: Standard workflow for the purification of this compound.

Section 4: Troubleshooting Logic for Low Purity

This decision tree helps diagnose the root cause of low purity after an initial purification attempt.

G start Problem: Low Purity After Column q1 Did TLC show clean separation before column? start->q1 q2 Was the column overloaded? q1->q2 Yes sol2 Solution: Re-screen TLC solvents for better separation. q1->sol2 No a1_yes Yes a1_no No sol1 Solution: Re-run column with less material. q2->sol1 Yes sol3 Solution: Consider product degradation on silica. Use neutral alumina or run column faster. q2->sol3 No a2_yes Yes a2_no No

Sources

Technical Support Center: Stereoselective Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic process. The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis, focusing on the root causes and providing actionable solutions to control the stereoselectivity of this compound.

Question 1: Poor Diastereoselectivity in the 1,3-Oxathiolane Ring Formation

Issue: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers at the C2 and C4 positions of the oxathiolane ring. How can I favor the formation of the desired cis isomer?

Root Cause Analysis: The formation of the 1,3-oxathiolane ring from an aldehyde (or its equivalent) and a mercapto-alcohol proceeds through a hemiacetal intermediate. The subsequent cyclization and dehydration can be influenced by several factors, leading to poor stereocontrol. The choice of catalyst, solvent, and temperature plays a crucial role in directing the stereochemical outcome. In many cases, the thermodynamic product may not be the desired kinetic product, or the energy difference between the transition states leading to the cis and trans isomers is minimal under the chosen reaction conditions.

Solution:

Several strategies can be employed to enhance the diastereoselectivity of the 1,3-oxathiolane ring formation:

  • Lewis Acid Catalysis: The use of specific Lewis acids can promote the formation of a desired isomer through chelation control. For instance, certain Lewis acids can coordinate with both the oxygen and sulfur atoms of the intermediates, creating a more rigid transition state that favors one stereochemical outcome over the other.[1][2][3] Zirconium (IV) chloride (ZrCl₄) has been shown to be an effective catalyst for stereoselective N-glycosylation in the synthesis of related 1,3-oxathiolane nucleosides, suggesting its potential applicability in controlling the formation of the oxathiolane ring itself.[3][4]

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into one of the starting materials is a powerful method to induce facial selectivity.[5][] For example, using an enantiomerically pure mercapto-alcohol or a chiral aldehyde derivative can direct the approach of the other reactant, leading to a preferential formation of one diastereomer. L-menthol is a commonly used chiral auxiliary in the synthesis of related antiviral compounds like lamivudine and emtricitabine, where it controls the stereochemistry of the oxathiolane ring.[1][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Non-polar solvents like toluene or hexane may favor less polar transition states, potentially leading to higher selectivity. Experimenting with a range of solvents is recommended to optimize the diastereomeric ratio.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states. Running the reaction at 0 °C or even lower temperatures can significantly improve the diastereomeric excess.

  • Dynamic Kinetic Resolution (DKR): In some systems, it's possible to equilibrate the undesired diastereomer back to the starting materials or an intermediate that can then be converted to the desired product. This process, often coupled with a selective reaction or crystallization of the desired isomer, can lead to high yields of a single stereoisomer.[1][8]

Question 2: Low Enantioselectivity in Asymmetric Synthesis

Issue: I'm using a chiral catalyst, but the enantiomeric excess (ee) of my final product is consistently low. What factors could be contributing to this, and how can I improve it?

Root Cause Analysis: Low enantioselectivity in a catalyzed reaction can stem from several sources. The catalyst itself may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers. Alternatively, reaction conditions such as temperature, solvent, and substrate concentration can impact the catalyst's effectiveness. The presence of impurities that can poison the catalyst or participate in a non-selective background reaction is another common culprit.

Solution:

To improve enantioselectivity, a systematic optimization of the reaction parameters is necessary:

  • Catalyst Screening: The choice of chiral catalyst is paramount. If one catalyst provides low ee, it is advisable to screen a library of related catalysts with different steric and electronic properties. For instance, modifying the ligands on a metal-based catalyst can have a profound impact on its stereodifferentiating ability.

  • Reaction Parameter Optimization:

    • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.

    • Solvent: The solvent can interact with the catalyst and the substrate, affecting the geometry of the transition state. A thorough solvent screen is recommended.

    • Concentration: The concentration of both the substrate and the catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.

  • Substrate Modification: In some cases, modifying the substrate by introducing a temporary directing group can enhance the interaction with the chiral catalyst, leading to improved stereocontrol.

  • Purification of Reagents: Ensure that all starting materials and solvents are of high purity. Trace impurities can sometimes interfere with the catalytic cycle, leading to a decrease in enantioselectivity.

Question 3: Epimerization at the C2 Position

Issue: I have successfully synthesized the desired cis isomer, but I am observing epimerization at the C2 position during subsequent reaction steps or purification. How can I prevent this?

Root Cause Analysis: The proton at the C2 position of the 1,3-oxathiolane ring is acidic and can be abstracted under basic or even mildly acidic conditions, leading to the formation of an oxonium ion intermediate.[1] This intermediate can then be re-protonated from either face, resulting in epimerization and a loss of stereochemical integrity.

Solution:

To minimize or prevent epimerization at C2, consider the following precautions:

  • Avoid Harsh pH Conditions: During workup and purification, maintain a neutral pH. Avoid strong acids or bases. If an acidic or basic extraction is necessary, perform it quickly and at low temperatures.

  • Choice of Protecting Groups: If subsequent reactions require protecting groups, choose those that can be removed under neutral conditions.

  • Chromatography Conditions: When using silica gel chromatography, which can be slightly acidic, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Temperature: Perform all subsequent steps and purification at the lowest practical temperature to minimize the rate of epimerization.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the stereoselective synthesis of this compound.

Q1: What is the key challenge in the synthesis of 2,4-disubstituted 1,3-oxathiolanes?

The primary challenge lies in controlling the relative and absolute stereochemistry at the C2 and C4 positions of the oxathiolane ring.[1] Achieving high diastereoselectivity (favoring cis or trans) and, in the case of chiral molecules, high enantioselectivity is crucial for obtaining the desired biologically active isomer.

Q2: How do chiral auxiliaries work to control stereoselectivity?

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate.[5] The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly forming stereocenter, directing the approach of reagents from a specific face and thus favoring the formation of one stereoisomer over the other.[5] After the reaction, the auxiliary can be removed and ideally recycled.[]

Q3: What analytical techniques are used to determine the stereochemical purity of the product?

The stereochemical purity (both diastereomeric ratio and enantiomeric excess) is typically determined using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers due to their different chemical environments.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

  • X-ray Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Q4: Are there any enzymatic methods to control the stereoselectivity in 1,3-oxathiolane synthesis?

Yes, enzymatic methods have been successfully employed for the resolution of racemic 1,3-oxathiolane intermediates.[1][2] Lipases, for example, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[1] Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the undesired enantiomer, can theoretically provide a 100% yield of the desired enantiomer.[1][8]

III. Experimental Protocols & Visualizations

Protocol 1: Diastereoselective Synthesis using a Chiral Auxiliary (L-Menthol)

This protocol is a generalized procedure based on established methods for the synthesis of related 1,3-oxathiolane intermediates.[1][7]

Step 1: Synthesis of L-Menthyl Glyoxylate Monohydrate

  • To a solution of L-menthol (1.0 eq) in a suitable solvent (e.g., cyclohexane), add glyoxylic acid monohydrate (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude L-menthyl glyoxylate monohydrate.

Step 2: Formation of the 1,3-Oxathiolane Ring

  • Dissolve L-menthyl glyoxylate monohydrate (1.0 eq) and 2-mercaptoethanol (1.2 eq) in an anhydrous, non-polar solvent (e.g., toluene).

  • Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.1 eq) at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Step 3: Acetylation and Further Modification

  • The resulting hydroxyl-substituted 1,3-oxathiolane can then be acetylated using standard conditions (e.g., acetic anhydride, pyridine).

  • The 2-(2-oxopentyl) side chain can be introduced through various synthetic routes, such as by reacting a suitable precursor with the 1,3-oxathiolane intermediate.

Visualization of Stereocontrol Strategies

Stereocontrol_Strategies cluster_0 Approaches to Stereoselectivity cluster_1 Desired Product A Chiral Pool Synthesis P Enantiomerically Pure This compound A->P Utilizes chiral starting materials B Chiral Auxiliaries B->P Temporarily introduces chirality C Chiral Catalysis C->P Lowers activation energy for one enantiomer D Enzymatic Resolution D->P Selectively reacts with one enantiomer

Caption: Key strategies for achieving stereocontrol.

Mechanism of Lewis Acid Catalysis

Lewis_Acid_Mechanism Reactants Aldehyde + Mercapto-alcohol LewisAcid Lewis Acid (e.g., ZrCl4) Intermediate Chelated Intermediate Reactants->Intermediate Coordination LewisAcid->Intermediate TS1 Transition State 1 (Favored) Intermediate->TS1 Lower Energy TS2 Transition State 2 (Disfavored) Intermediate->TS2 Higher Energy Product_cis cis-1,3-Oxathiolane TS1->Product_cis Product_trans trans-1,3-Oxathiolane TS2->Product_trans

Caption: Role of Lewis acids in favoring one transition state.

IV. References

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1054–1060. [Link]

  • Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

  • Chiacchio, U., et al. (2003). Process and intermediates for preparing emtricitabine. US Patent 7,534,885 B2.

  • Mandala, D., & Watts, P. (2017). An Improved Synthesis of Lamivudine and Emtricitabine. ChemistrySelect, 2(4), 1102-1105. [Link]

  • Li, J., et al. (2012). Method for synthesizing emtricitabine intermediate. CN Patent 101,391,997 B.

  • Mear, S. J., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. [Link]

  • Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2715. [Link]

  • Jayashree, B. S., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(3), 435–442. [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1054-1060. [Link]

  • Sharma, K., et al. (2002). Stereoselective Synthesis of Substituted Steroidal 1,3-Oxathiolanes. Indian Journal of Chemistry, 41B, 2676-2678. [Link]

  • Jayashree, B. S., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl 4 -Mediated N-Glycosylation. Organic Process Research & Development. [Link]

  • Anonymous. (2012). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. [Link]

  • Sharma, K., Saleem, K., & Salim, A. (2002). Stereoselective synthesis of substituted steroidal 1,3-oxathiolanes. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(12), 2676-2678. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Mloston, G., et al. (2000). Regio- and stereoselective 1,3-Oxathiolane formation in the reaction of Thiolactones with optically active oxiranes. Helvetica Chimica Acta, 83(7), 1734-1745. [Link]

  • Aher, U. P., et al. (2021). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. [Diagram]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Li, Y., et al. (2022). One step stereoselective synthesis of oxazoline-fused saccharides and their conversion into the corresponding 1,2-cis glycosylamines bearing various protected groups. Organic & Biomolecular Chemistry, 20(24), 4963-4968. [Link]

  • Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

  • Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Organic Process Research & Development. [Link]

  • Harwood, L. M., et al. (1998). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Tetrahedron, 54(39), 11821-11842. [Link]

Sources

resolving issues with incomplete reactions in oxathiolane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxathiolane Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with incomplete reactions during oxathiolane synthesis. The formation of the oxathiolane ring is a critical transformation in the synthesis of numerous important molecules, including the antiviral nucleoside analogues Lamivudine (3TC) and Emtricitabine (FTC).[1][2] Achieving high conversion and yield is paramount. This document provides a systematic, experience-driven approach to diagnosing and resolving common issues, ensuring your synthesis proceeds efficiently and successfully.

Section 1: Foundational Principles of Oxathiolane Synthesis

Before troubleshooting, it's crucial to understand the core reaction. Most commonly, 1,3-oxathiolanes are synthesized via the acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a mercaptoalkanol, such as 2-mercaptoethanol.[3][4] The reaction is an equilibrium process where water is eliminated.[5]

The general mechanism involves:

  • Activation of the Carbonyl: A Lewis or Brønsted acid catalyst activates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6][7]

  • Nucleophilic Attack: The thiol group of the mercaptoalkanol, being a strong nucleophile, attacks the activated carbonyl carbon to form a hemithioacetal intermediate.[7]

  • Intramolecular Cyclization: The hydroxyl group of the hemithioacetal intermediate attacks the protonated carbon, followed by the elimination of a water molecule to form the stable five-membered oxathiolane ring.

This equilibrium nature is the root of many common problems. To achieve high yields, the equilibrium must be actively driven towards the product side.[8][9]

G cluster_0 Reaction Mechanism Start Carbonyl + Mercaptoalkanol Step1 Acid Catalyst Activates Carbonyl Start->Step1 + H⁺ Step2 Nucleophilic Attack (Thiol Group) Step1->Step2 Intermediate Hemithioacetal Intermediate Step2->Intermediate Step3 Intramolecular Cyclization Intermediate->Step3 Step4 Water Elimination (H₂O) Step3->Step4 End Oxathiolane Product Step4->End - H₂O

Caption: General mechanism for acid-catalyzed oxathiolane synthesis.

Section 2: The Troubleshooting Workflow: A Systematic Approach

When a reaction yields poorly or stalls, a haphazard approach can waste valuable time and materials. Before making significant changes, it is critical to analyze the crude reaction mixture to understand the problem's nature—is it an incomplete reaction, product decomposition, or the formation of side products?[10] A systematic workflow is the most efficient path to a solution.

G Start Incomplete Reaction or Low Yield Check1 Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Check1 Path1 Unreacted Starting Material Dominates Check1->Path1 [Primary Issue] Path2 Side Products Observed Check1->Path2 [Primary Issue] Path3 Product Degradation Observed Check1->Path3 [Primary Issue] Troubleshoot1 Focus on Reagents & Conditions Path1->Troubleshoot1 Troubleshoot2 Optimize Selectivity Path2->Troubleshoot2 Troubleshoot3 Reduce Reaction Harshness Path3->Troubleshoot3

Caption: A systematic workflow for troubleshooting oxathiolane synthesis.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issue: a reaction that stalls, leaving a significant amount of unreacted starting material.

Q: My reaction has stalled with significant starting material remaining. What is the most likely cause?

A: This is the most frequent issue and typically points to one of three areas: Reagent Quality , Catalyst Activity , or Reaction Equilibrium .

Possible Cause 1: Poor Reagent Quality
  • Why it Matters: Impurities in your starting materials can halt the reaction.[5] Aldehydes are prone to oxidation to carboxylic acids or polymerization. 2-Mercaptoethanol can oxidize to form disulfides, effectively reducing its available concentration.[10][11] Solvents must be anhydrous, as any water present will shift the reaction equilibrium back toward the starting materials.[5][12]

  • Solutions & Protocols:

    • Verify Starting Materials: Do not assume purity from the bottle. Liquid aldehydes should be distilled immediately before use. Check the purity of 2-mercaptoethanol; if it has a strong, unpleasant odor, it is likely of good quality, but older stock should be treated with suspicion.[3]

    • Use Anhydrous Solvents: Use freshly dried solvents. Solvents like toluene or dichloromethane should be dried over molecular sieves.[5]

Possible Cause 2: Inactive or Inappropriate Catalyst
  • Why it Matters: The catalyst is essential for activating the carbonyl group. If the catalyst is inactive or not strong enough for your specific substrate, the reaction will not proceed efficiently.[5] Lewis acids (e.g., BF₃·OEt₂, ZnBr₂, TiCl₄) are common choices as they coordinate strongly with the carbonyl oxygen.[6][12][13] Protic acids like p-toluenesulfonic acid (PTSA) are also used but can be less effective if trace water is present.[12]

  • Solutions & Protocols:

    • Catalyst Selection: For sterically hindered or electron-rich carbonyls, a stronger Lewis acid like boron trifluoride etherate (BF₃·OEt₂) may be required.[5] For more sensitive substrates, milder catalysts such as iodine can be effective.[14]

    • Handling: Ensure Lewis acids are handled under an inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture. Use freshly opened bottles or titrate to determine the activity of older reagents.

Catalyst TypeExamplesStrengthsConsiderations
Strong Lewis Acid BF₃·OEt₂, TiCl₄, SnCl₄Highly active, good for unreactive substrates.[6]Very moisture-sensitive; can promote side reactions with sensitive functional groups.[10]
Mild Lewis Acid ZnBr₂, LiBr, IodineGood for chemoselectivity; tolerates more functional groups.[10][14]May require longer reaction times or heating.[10]
Brønsted Acid p-TsOH, H₃PW₁₂O₄₀Cost-effective, easy to handle.Activity can be inhibited by water; less effective than strong Lewis acids.[12][14]
Possible Cause 3: Unfavorable Reaction Equilibrium
  • Why it Matters: As water is a byproduct, its accumulation will push the reaction backward according to Le Châtelier's principle.[8] For the reaction to proceed to completion, this water must be continuously removed.

  • Solutions & Protocols:

    • Water Removal: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus .[5][15] This is particularly crucial for less reactive substrates that require heating.[5]

    • Protocol: Using a Dean-Stark Apparatus

      • Assemble the reaction flask with a magnetic stirrer, the Dean-Stark trap, and a reflux condenser.[15][16]

      • Charge the flask with the carbonyl compound, mercaptoalkanol, catalyst, and a solvent that forms an azeotrope with water (e.g., toluene). The solvent should be less dense than water.[8][9]

      • Fill the Dean-Stark trap with the solvent before heating.[17]

      • Heat the mixture to reflux. The solvent-water azeotrope will distill, condense, and collect in the trap.

      • Being denser, the water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[16]

      • Monitor the reaction by TLC and by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.[17]

Section 4: Advanced Problem-Solving (FAQs)

Q1: I'm observing significant side-product formation. What are they and how can I minimize them?

A: Common side reactions include the oxidation of the thiol to a disulfide or, with α,β-unsaturated carbonyls, competing 1,4-conjugate addition.[10]

  • Minimizing Disulfide Formation: If your substrate is sensitive, running the reaction under an inert atmosphere (nitrogen or argon) can prevent thiol oxidation.[10]

  • Favoring 1,2-Addition: For α,β-unsaturated carbonyls, 1,2-addition (at the carbonyl) is kinetically favored, especially at lower temperatures. The 1,4-addition product is often more thermodynamically stable and is favored by higher temperatures and longer reaction times.[10] Therefore, running the reaction at a lower temperature with a highly active catalyst can improve selectivity for the desired oxathiolane.[10]

Q2: My reaction works, but the diastereomeric ratio is poor. How can I improve stereoselectivity?

A: Achieving stereocontrol is a significant challenge, particularly in the synthesis of pharmaceutical intermediates where a single isomer is often the active compound.[13]

  • Catalyst Choice: Certain Lewis acids can form chelation complexes with the substrate, directing the nucleophilic attack from a specific face.[13] This is a highly substrate-dependent phenomenon.

  • Chiral Auxiliaries: For complex syntheses, a chiral auxiliary can be employed to direct the stereochemical outcome of the ring formation.[13] This is a common strategy in the industrial synthesis of compounds like Lamivudine.[1][18]

Q3: How do I effectively monitor the reaction progress to know when it's truly complete?

A: Visual inspection is not enough. Active monitoring is key.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting carbonyl spot indicates the reaction is nearing completion.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, these methods can precisely measure the ratio of starting material to product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample of the crude mixture and running a quick ¹H NMR can provide a clear picture of the conversion by integrating the signals corresponding to the product and starting materials.[10]

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Oxathiolane Synthesis
  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the carbonyl compound (1.0 eq) and anhydrous solvent (e.g., Dichloromethane or Toluene, ~0.2 M).

  • Cool the mixture in an ice bath (0 °C).

  • Add 2-mercaptoethanol (1.1 eq) via syringe.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[10]

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: TLC Monitoring of the Reaction
  • Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting carbonyl compound (SM lane), the co-spot (SM + reaction mixture), and the reaction mixture (RXN lane).

  • Develop the plate in the chamber.

  • Visualize the spots using a UV lamp and/or by staining with a potassium permanganate (KMnO₄) solution.

  • The reaction is complete when the starting material spot is no longer visible in the RXN lane.[17]

References

  • Pericherla, K., Kumar, A., & Amrutkar, S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 774–781. Retrieved from [Link]

  • Mlostoń, G., et al. (2007). Regio- and stereoselective 1,3-Oxathiolane formation in the reaction of Thiolactones with optically active oxiranes. Helvetica Chimica Acta, 90(7), 1384-1394. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ResearchGate. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Amazon S3. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. RSC Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, May 13). Dean-Stark apparatus. YouTube. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. ChemRxiv. Retrieved from [Link]

  • Pericherla, K., Kumar, A., & Amrutkar, S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2715. Retrieved from [Link]

  • Biocompare. (n.d.). Mercaptoethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]

  • Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ME (2-MERCAPTOETHANOL). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 27). Why are protic acids not used for the formation of thioacetals? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Oxathiolane. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: 2-Mercaptoethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis. Retrieved from [Link]

  • Francke, R., & Schling, P. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. PMC - NIH. Retrieved from [Link]

  • ChemWis. (2019, August 6). 01.07 Lewis Acid Catalysis. YouTube. Retrieved from [Link]

  • eSaral. (n.d.). Discuss the role of Lewis acids in the preparation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Lamivudine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for the synthesis of the key lamivudine intermediate, (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, and its derivatives. The stereochemical integrity and overall purity of this intermediate are paramount for the safety and efficacy of the final Lamivudine active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated protocols to help you identify, control, and minimize the formation of critical impurities during your synthesis.

Maintaining the pharmaceutical purity of Lamivudine is essential for its therapeutic effectiveness and patient safety.[1] Impurity profiling is a critical step in detecting and controlling unwanted by-products that may arise during synthesis, storage, or degradation.[1] This guide is structured to address the most common challenges encountered in the lab, focusing on the mechanistic origins of impurities and providing practical, field-proven solutions. All guidance is framed in the context of global regulatory standards, such as the ICH Q3A (R2) guidelines, which mandate the identification, qualification, and control of impurities in new drug substances.[2][3][4][5]

Section 1: Troubleshooting Guide for Stereochemical Impurities

Stereochemical impurities, particularly the undesired enantiomer and diastereomers, are among the most critical and challenging to control in lamivudine synthesis. The therapeutic activity resides in the (-)-cis isomer, which has the absolute configuration [2R,5S].[6] The presence of other isomers can reduce efficacy and introduce potential safety risks.

Q1: My synthesis is producing a high level of the unwanted enantiomer ((+)-cis-isomer). What are the primary causes and how can I control it?

Answer:

The formation of the unwanted (+)-cis enantiomer, or the lamivudine enantiomer, is a common issue that typically arises from a lack of stereocontrol during the key synthesis steps.

Causality & Mechanism: The core of the issue often lies in the resolution step of a racemic mixture or the efficiency of an asymmetric synthesis pathway. If a resolution method, such as diastereomeric salt crystallization or enzymatic resolution, is not optimized, it can lead to incomplete separation of the enantiomers.[6][7][8] In asymmetric syntheses that build the chiral 1,3-oxathiolane ring, the stereoselectivity of the catalyst or chiral auxiliary is critical.[9][10] Any deviation from optimal conditions can open pathways for the formation of the undesired enantiomer.

Troubleshooting & Control Strategies:

  • Optimize Resolution Processes: If you are using a resolution method for a racemic intermediate, critically evaluate the following:

    • Resolving Agent: Ensure the purity and correct stereochemistry of your resolving agent, such as (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL).[8]

    • Solvent System & Temperature: The solubility of diastereomeric salts is highly dependent on the solvent system and temperature. Develop a precise temperature-crystallization profile to maximize the precipitation of the desired diastereomer while keeping the undesired one in solution.

    • Equilibration Time: Allow sufficient time for the system to reach equilibrium before filtration to ensure maximum resolution efficiency.

  • Enhance Asymmetric Synthesis Control: For enantioselective routes:

    • Catalyst Loading & Purity: Verify the loading, activity, and purity of your chiral catalyst or auxiliary. Deactivated or impure catalysts are a primary source of poor enantioselectivity.

    • Dynamic Kinetic Resolution (DKR): Employing a DKR strategy can be highly effective. This involves continuously racemizing the unwanted enantiomer back to the racemic mixture while selectively reacting the desired enantiomer, theoretically allowing for >50% yield.[7][11]

Q2: I am observing significant levels of trans-diastereomers in my crude product. What is the mechanism of their formation and what are the mitigation strategies?

Answer:

The formation of trans-isomers, such as (2R,5R)- and (2S,5R)-lamivudine, is a frequent problem stemming from the glycosylation (coupling) reaction between the 1,3-oxathiolane intermediate and the cytosine base.

Causality & Mechanism: The desired cis-stereochemistry is established during the N-glycosylation step. The reaction typically proceeds through an oxathiolanium ion intermediate. The stereochemical outcome is dictated by the direction of the nucleophilic attack from the silylated cytosine. The use of an appropriate Lewis acid and careful control of reaction conditions can favor the formation of the desired cis product.[6] However, suboptimal conditions can lead to a loss of stereocontrol, resulting in the formation of a mixture of cis and trans isomers.[6] In some cases, anchimeric assistance from a neighboring group (like an ester at the 2-position) can inadvertently favor the formation of the trans product.[9]

Troubleshooting & Control Strategies:

  • Lewis Acid Selection: The choice of Lewis acid is critical. TMS-I (Trimethylsilyl iodide), TMS-Tf (Trimethylsilyl trifluoromethanesulfonate), and TiCl₄ are commonly used to promote the reaction.[6] The optimal Lewis acid and its stoichiometry should be determined experimentally to maximize the cis:trans ratio.

  • Temperature Control: This reaction is often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance stereoselectivity by favoring the kinetically controlled formation of the cis isomer.

  • Purification via Crystallization: Fortunately, cis and trans isomers often have different physical properties. The desired cis isomer can frequently be isolated and purified to a high degree through fractional crystallization. Developing a robust crystallization protocol using a suitable solvent system (e.g., methanol or ethanol/hexane mixtures) is a key purification step.[6]

Section 2: Troubleshooting Guide for Process-Related Impurities

Process-related impurities are chemical entities that are not the drug substance itself but are introduced during the synthesis or storage.[3][5][12] These can include unreacted starting materials, intermediates, by-products, or degradation products.

Q3: My final intermediate shows a significant peak corresponding to Lamivudine Impurity A. How is this formed and how can I prevent it?

Answer:

Lamivudine Impurity A is identified as (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid.[13] Its presence indicates an incomplete or failed reduction of the carboxylic acid or ester group at the 2-position of the oxathiolane ring.

Causality & Mechanism: The final step in many synthetic routes to lamivudine involves the reduction of an ester (e.g., a menthyl ester) or a carboxylic acid at the C2 position of the oxathiolane ring to the primary alcohol.[6][13] This is commonly achieved using a reducing agent like Sodium Borohydride (NaBH₄). The formation of Impurity A is a direct result of this reduction step not proceeding to completion.

Troubleshooting & Control Strategies:

  • Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. Under-charging NaBH₄ is a common cause of incomplete reduction.

  • Reaction Temperature and Time: While NaBH₄ reductions are often robust, ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature (often room temperature or slightly below) to ensure full conversion. Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Quality of Reducing Agent: Verify the quality and activity of the sodium borohydride. It can degrade over time, especially if not stored under anhydrous conditions.

  • pH Control during Workup: During the reaction quench and workup, carefully control the pH. Prematurely acidifying the mixture can destroy the unreacted borohydride and halt the reduction.

Q4: I have detected residual starting materials like Cytosine and Uracil in my product. What are the best practices for their removal?

Answer:

The presence of residual bases like Cytosine (Lamivudine EP Impurity E) or Uracil (Lamivudine EP Impurity F) indicates either an incomplete coupling reaction or their formation via degradation pathways.[1][14][]

Causality & Mechanism:

  • Incomplete Reaction: If the glycosylation reaction does not go to completion, unreacted silylated cytosine will revert to cytosine during aqueous workup.

  • Hydrolysis/Degradation: The N-glycosidic bond in the lamivudine intermediate can be susceptible to hydrolysis under harsh acidic or basic conditions, cleaving the molecule to release cytosine. Uracil can be formed from the deamination of cytosine, a process that can be accelerated by heat or non-optimal pH conditions.

Troubleshooting & Control Strategies:

  • Drive the Coupling Reaction to Completion: Use a slight excess of the silylated cytosine and ensure adequate reaction time, monitoring by HPLC to confirm the consumption of the oxathiolane starting material.

  • Controlled pH during Workup and Purification: Avoid exposing the intermediate to strong acids or bases for prolonged periods. Maintain a pH as close to neutral as possible during extractions and crystallizations.

  • Recrystallization: Both cytosine and uracil have different solubility profiles compared to the lamivudine intermediate. A well-designed recrystallization protocol is typically very effective at purging these impurities.

  • Chromatographic Purification: While less ideal for large-scale production, column chromatography can be used to remove these baseline impurities if recrystallization proves insufficient.

Section 3: Analytical Protocols & Data

Accurate and precise analytical methods are the foundation of effective impurity control. You cannot control what you cannot measure.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol is based on the USP-NF method for determining the limit of the lamivudine enantiomer.[16][17]

ParameterSpecification
Column Chiral packing L45 (e.g., ORpak CDBS-453, 4.6 mm x 25 cm)[16][17]
Mobile Phase Methanol and Ammonium Acetate Buffer (5:95 v/v)[17]
Buffer Prep Dissolve 7.7 g/L of ammonium acetate in water.[17]
Flow Rate 1.0 mL/min[17]
Column Temp Constant temperature between 15°C - 30°C[17]
Detector UV at 270 nm[17]
Injection Vol 10 µL[17]
Sample Prep 0.25 mg/mL of sample in water[17]
Acceptance NMT 0.3% of the lamivudine enantiomer[17]

System Suitability:

  • Use a resolution mixture containing both lamivudine and its enantiomer.

  • The resolution between the two peaks must be not less than 1.5.[17]

  • Relative retention times are ~1.0 for lamivudine and ~1.2 for the enantiomer.[17]

Protocol 2: RP-HPLC Method for Process-Related Impurities

This is a general-purpose gradient method for profiling common process-related impurities.

ParameterSpecification
Column C18 packing L1 (e.g., 4.6 mm x 25 cm, 5 µm)[17]
Mobile Phase A 0.025 M Ammonium Acetate Buffer, pH 3.8[17][18]
Mobile Phase B Methanol or Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp 35°C[17]
Detector UV at 277 nm[18]
Injection Vol 10 µL[17]
Sample Prep 0.25 mg/mL of sample in Mobile Phase A/B (95:5)
Impurity Thresholds per ICH Q3A Guidelines

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities.[3][5]

ThresholdMaximum Daily Dose ≤ 2g/day
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15% or 1.0 mg TDI (Total Daily Intake), whichever is lower

Any impurity observed at or above the Identification Threshold must be structurally characterized.[5] Any impurity above the Qualification Threshold must have its biological safety established.[5]

Section 4: Visualized Workflows & Logic

Troubleshooting Logic for Stereochemical Purity

This diagram outlines the decision-making process when encountering stereochemical impurity issues.

G cluster_0 Start: Impurity Analysis cluster_1 Problem Identification cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification start Run Chiral HPLC impurity_check Is Enantiomer or Diastereomer > Limit? start->impurity_check enantiomer_issue High Enantiomer impurity_check->enantiomer_issue Yes (Enantiomer) diastereomer_issue High Diastereomer impurity_check->diastereomer_issue Yes (Diastereomer) end_pass Process OK Batch Passes impurity_check->end_pass No solution_enantiomer 1. Optimize Resolution (Solvent, Temp, Time) 2. Verify Chiral Catalyst 3. Implement DKR enantiomer_issue->solution_enantiomer solution_diastereomer 1. Optimize Lewis Acid 2. Lower Reaction Temp 3. Develop Robust Crystallization Protocol diastereomer_issue->solution_diastereomer solution_enantiomer->start Re-run Synthesis & Analyze solution_diastereomer->start Re-run Synthesis & Analyze

Caption: Troubleshooting workflow for stereochemical impurities.

Key Reaction vs. Impurity Formation Pathway

This diagram illustrates the desired reaction pathway versus a common side reaction leading to impurity formation.

G Intermediate Oxathiolane Ester (Intermediate) Lamivudine Lamivudine Intermediate (Desired Product) Intermediate->Lamivudine Complete Reduction (Desired Pathway) ImpurityA Impurity A (Carboxylic Acid) Intermediate->ImpurityA Incomplete Reduction (Side Reaction) NaBH4 NaBH4 (Reducing Agent) NaBH4->Intermediate Reacts with

Caption: Desired reduction vs. incomplete reduction pathway.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the regulatory expectations for impurity profiling? A: Regulatory bodies like the EMA and FDA, following ICH guidelines, expect a comprehensive understanding of your impurity profile.[2][3] This includes identifying and characterizing any impurity present at a level of 0.10% or higher.[3] You must summarize actual and potential impurities, including starting materials, by-products, intermediates, and degradation products.[5] A rationale for the established impurity acceptance criteria in your specification, supported by safety data, is required.[5]

Q: Can I use column chromatography for large-scale purification of the lamivudine intermediate? A: While technically possible, relying on column chromatography for large-scale manufacturing is generally not economically viable or efficient. The primary strategy for purification at scale should always be crystallization. Chromatography should be reserved for producing high-purity reference standards or for instances where all attempts at purification via crystallization have failed.

Q: My impurity profile changes from batch to batch. What should be my first step in the investigation? A: The first step is a thorough review of the batch manufacturing records. Pay close attention to any deviations, no matter how minor, in raw material sources, reaction times, temperatures, or solvent quality. Inconsistent raw material quality is a very common cause of batch-to-batch variability. The second step is to re-analyze samples from the variable batches using a validated analytical method to confirm the differences are real and not an analytical artifact.

Q: How can I source reference standards for identified impurities? A: Several specialized chemical suppliers offer a wide range of pharmacopeial and non-pharmacopeial lamivudine impurities and related compounds.[1][][19][20] These standards are crucial for method development, validation, and routine quality control.[19][21] When purchasing, ensure the supplier provides a detailed Certificate of Analysis (CoA) with characterization data (e.g., HPLC, Mass Spec, NMR).[1]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]

  • Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. (2018). ResearchGate. [Link]

  • Lamivudine Impurities. Omchemlabs. [Link]

  • Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences. [Link]

  • Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. RJPT. [Link]

  • Analysis of Lamivudine According to USP-NF Method (CDBS-453). Shodex HPLC Columns. [Link]

  • Lamivudine Impurity 12 | 1638744-50-9. SynZeal. [Link]

  • Preparation method for chiral enantiomeric impurity of lamivudine key intermediate. (Patent).
  • Lamivudine - USP-NF. (2011). [Link]

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. (2013). Chemical Communications (RSC Publishing). [Link]

  • A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. ACS Publications. [Link]

  • An improved process for the manufacture of lamivudine. (Patent).
  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (2020). ACS Publications. [Link]

  • Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. PubMed. [Link]

  • Lamivudine | C8H11N3O3S. PubChem - NIH. [Link]

  • LAMIVUDINE. New Drug Approvals. [Link]

  • Lamivudine Diastereomer. SynZeal. [Link]

Sources

impact of raw material quality on 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

A Guide to Troubleshooting the Impact of Raw Material Quality

Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that robust and reproducible synthesis is paramount in research and drug development. The quality of your final product is inextricably linked to the purity of your starting materials. This guide is structured to provide direct, actionable insights into how raw material quality can affect your synthesis and how to troubleshoot common issues that may arise.

Section 1: The Synthesis Pathway and Critical Raw Materials

The synthesis of this compound is a multi-step process that involves the formation of a key oxathiolane intermediate. A common synthetic route involves the acid-catalyzed reaction between 2-pentanone and a suitable mercapto-acid derivative, followed by acetylation. The core reaction is a thioacetalization, a robust but sensitive transformation where the quality of each component is critical.[1][2]

The primary raw materials whose quality must be rigorously controlled are:

  • 2-Pentanone (Methyl Propyl Ketone, MPK)

  • 2-Mercaptopropionic Acid (Thiolactic Acid)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, Boron trifluoride etherate)

  • Acetylation Agent (e.g., Acetic Anhydride)

  • Solvents (e.g., Toluene, Dichloromethane)

G Pentanone Pentanone Thiol Thiol

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on tracing the root cause back to raw material quality.

Q1: My reaction yield is significantly lower than expected. What are the most common raw material-related causes?

Low yield is one of the most frequent challenges and can often be attributed to several factors related to your starting materials.[3][4]

  • Cause 1: Oxidized Thiol Reagent: 2-Mercaptopropionic acid is susceptible to oxidation, where two molecules couple to form a disulfide.[5] This disulfide is non-reactive in the thioacetalization step, effectively reducing the concentration of your active nucleophile and stalling the reaction.

    • Troubleshooting:

      • Test for Disulfides: Analyze your 2-mercaptopropionic acid using HPLC or NMR spectroscopy to quantify the disulfide impurity.

      • Use Fresh Reagent: Always use a fresh bottle of the thiol or one that has been stored properly under an inert atmosphere (Nitrogen or Argon).

      • Degas Solvents: Ensure your reaction solvent is degassed to remove dissolved oxygen, which can promote oxidation during the reaction.

  • Cause 2: Water Content: Thioacetalization is a condensation reaction that produces water.[1] According to Le Chatelier's principle, excess water in your starting materials (2-pentanone, thiol, or solvent) will shift the reaction equilibrium back towards the starting materials, thus lowering the yield of the desired intermediate.

    • Troubleshooting:

      • Karl Fischer Titration: Quantify the water content in your liquid reagents and solvents.

      • Use Anhydrous Conditions: Employ anhydrous grade solvents and consider using a Dean-Stark apparatus during the reaction to azeotropically remove the water that is formed.

  • Cause 3: Inactive Catalyst: The acid catalyst is crucial for activating the carbonyl group of 2-pentanone.[6] If the catalyst is old, hydrated, or neutralized by basic impurities in other reagents, its activity will be compromised.

    • Troubleshooting:

      • Use a Fresh Catalyst: Ensure your acid catalyst is fresh and has been stored in a desiccator.

      • Check for Basic Impurities: Test the pH of your starting materials. Amines or other basic contaminants can neutralize the catalyst.

Q2: I'm observing a significant, difficult-to-remove byproduct. How can I identify its source?

Byproduct formation is a clear indicator of reactive impurities in your starting materials.

  • Cause 1: Isomeric Ketone Impurities: Commercial 2-pentanone may contain small amounts of its isomer, 3-pentanone. This will react with the thiol to form an isomeric oxathiolane byproduct, which can be difficult to separate from your target compound due to similar physical properties.

    • Troubleshooting:

      • GC-MS Analysis: The most effective way to identify and quantify isomeric ketone impurities is through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your 2-pentanone starting material.

      • Supplier Qualification: Source your 2-pentanone from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with purity specifications.[7]

  • Cause 2: Aldehyde Impurities: Aldehydes are generally more reactive than ketones in thioacetalization reactions.[2] If your 2-pentanone is contaminated with aldehydes (e.g., pentanal), they will preferentially react, consuming your thiol and generating aldehyde-derived thioacetal byproducts.

    • Troubleshooting:

      • Purity Analysis: Use GC-MS or NMR to screen for aldehyde impurities in your 2-pentanone.

      • Purification: If significant aldehyde contamination is found, consider purifying the 2-pentanone by distillation before use.

// Nodes RM_Thiol [label="2-Mercaptopropionic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RM_Ketone [label="2-Pentanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RM_Solvent [label="Solvent / Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Impurity_Disulfide [label="Disulfide Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity_Isomer [label="3-Pentanone Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity_Water [label="Excess Water", fillcolor="#F1F3F4", fontcolor="#202124"];

Outcome_Yield [label="Low Reaction Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome_Byproduct [label="Isomeric Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome_Equilibrium [label="Adverse Equilibrium Shift", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RM_Thiol -> Impurity_Disulfide [label="Oxidation"]; RM_Ketone -> Impurity_Isomer [label="Contamination"]; RM_Solvent -> Impurity_Water [label="Contamination"];

Impurity_Disulfide -> Outcome_Yield [label="Reduces active reagent"]; Impurity_Isomer -> Outcome_Byproduct [label="Forms isomeric product"]; Impurity_Water -> Outcome_Equilibrium [label="Inhibits condensation"]; Outcome_Equilibrium -> Outcome_Yield; } .dot Caption: Relationship between raw material impurities and reaction outcomes.

Q3: The reaction is very slow or fails to proceed to completion. What should I investigate?

A stalled reaction points towards an issue with kinetics or a fundamental inhibition of the catalytic cycle.

  • Cause: Insufficient Catalyst Activity: As mentioned, catalyst quality is key. However, even a high-quality catalyst can be rendered ineffective.

    • Troubleshooting:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibitory effects. Be cautious, as too much acid can lead to degradation.

      • Re-evaluate Starting Materials: Perform a thorough analysis of all reagents for water and basic impurities, as these are the most common culprits for catalyst inhibition.

Section 3: Raw Material Quality Specifications & FAQs

Q: What are the critical quality attributes for the 2-Pentanone raw material?

A: High purity is essential for predictable reaction outcomes.[7][8] Key specifications are summarized below.

ParameterRecommended SpecificationRationale
Assay (Purity) ≥99.5% (by GC)Minimizes the presence of reactive isomers and other carbonyl compounds.[7]
Water Content ≤0.1% (by Karl Fischer)Prevents inhibition of the acid-catalyzed condensation reaction.
Specific Gravity 0.801-0.806 g/mL @ 25°CA basic identity check to ensure the correct material.[9]
Acidity ≤0.05% (as acetic acid)Ensures no basic impurities are present that could neutralize the catalyst.[10]

Q: What are the most important quality parameters for 2-Mercaptopropionic Acid?

A: The stability and purity of the thiol group are paramount.[5][11]

ParameterRecommended SpecificationRationale
Assay (Purity) ≥97.0% (by GC or Titration)Ensures a high concentration of the active nucleophile.[12][13]
Disulfide Content ≤1.0%The primary impurity that directly leads to lower yields.[5]
Water Content ≤0.5%Minimizes side reactions and equilibrium effects.[13]
Appearance Colorless to slightly yellow liquidA dark yellow or hazy appearance may indicate significant oxidation or degradation.[5][14]

Q: How should I properly store my 2-Mercaptopropionic Acid to maintain its quality?

A: Proper storage is critical to prevent oxidation. Store it in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) and refrigerate (2-8°C).[11] Avoid frequent opening of the main stock bottle; instead, transfer smaller aliquots to a working vial for daily use.

Section 4: Recommended Quality Control Protocols

Protocol 1: Purity Analysis of 2-Pentanone by Gas Chromatography (GC)

This protocol provides a general method for verifying the purity of your 2-pentanone and detecting potential isomeric impurities.

  • Instrument & Column: Use a standard GC system with a Flame Ionization Detector (FID). A non-polar column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Sample Preparation: Prepare a 1% solution of your 2-pentanone sample in a high-purity solvent like dichloromethane.

  • GC Conditions:

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the prepared sample. The peak for 2-pentanone should be the major component. Compare the retention time to a known standard. Look for smaller peaks that may correspond to 3-pentanone or other impurities. Purity is calculated based on the relative peak area percentages.

Protocol 2: Assay of 2-Mercaptopropionic Acid by Titration

This is a straightforward method to determine the concentration of the active carboxylic acid and thiol groups.[11]

  • Materials: 0.5 M Sodium Hydroxide (NaOH) solution (standardized), phenolphthalein indicator, deionized water, 250 mL Erlenmeyer flask.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the 2-mercaptopropionic acid sample into the Erlenmeyer flask.

    • Add 75 mL of deionized water and a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.5 M NaOH until a persistent faint pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • Purity (%) = (V_NaOH * M_NaOH * 106.14) / (W_sample * 1000) * 100

    • Where:

      • V_NaOH = Volume of NaOH solution used (mL)

      • M_NaOH = Molarity of NaOH solution (mol/L)

      • 106.14 = Molecular weight of 2-mercaptopropionic acid ( g/mol )

      • W_sample = Weight of the sample (g)

This titration method provides a reliable measure of the total acid content, which is a good proxy for the active ingredient concentration, assuming other acidic impurities are negligible.

References

  • Methyl Propyl Ketone (2-Pentanone): Applications and Sourcing Tips.Vertex AI Search.
  • Methyl Propyl Ketone (MPK) , 2-Pentanone.Shanghai Orient Chemical Co.,Ltd.
  • Exploring the Synthesis and Properties of Thiolactic Acid (2-Mercaptopropionic Acid).NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding 2-Mercaptopropionic Acid: A Deep Dive into its Chemical Properties and Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-pentanone methyl propyl ketone.The Good Scents Company.
  • 2-Mercaptopropionic acid | 79-42-5.ChemicalBook.
  • 2-Mercaptopropionic Acid Analytical Standard.Generic Supplier.
  • 2-Mercaptopropionic acid analytical standard 79-42-5.Sigma-Aldrich.
  • 2-Mercaptopropionic acid analytical standard 79-42-5.Sigma-Aldrich.
  • Thioacetal.Wikipedia.
  • Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
  • Thioacetal synthesis by thioacetalisation or 1,4-addition.Organic Chemistry Portal.
  • 2-Pentanone | C5H10O | CID 7895.PubChem.
  • Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?
  • Treatment of a ketone or aldehyde with a thiol in the presence of an acid c

Sources

Technical Support Center: Strategies to Reduce Processing Time in the Production of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. Our objective is to provide actionable strategies, troubleshooting advice, and optimized protocols to enhance reaction efficiency, increase throughput, and ultimately reduce the overall processing time from starting materials to the purified final product.

Section 1: Understanding the Core Synthesis & Rate-Limiting Steps

The synthesis of the 1,3-oxathiolane core is a foundational step in the production of numerous biologically active molecules.[1][2] The efficiency of this synthesis is often dictated by the method chosen for ring construction and the subsequent purification. Traditional methods can be time-consuming due to multiple steps, sluggish reaction kinetics, or challenging purification of stereoisomers.

The formation of the target molecule, this compound, involves two primary transformations: the formation of the substituted 1,3-oxathiolane ring and the acetylation of the hydroxyl group. The key to reducing processing time lies in selecting a convergent and efficient route for the ring-forming reaction.

Caption: High-level overview of synthetic routes to the target oxathiolane.

Common rate-limiting steps that contribute significantly to overall processing time include:

  • Slow Cyclocondensation Kinetics: The central ring-forming reaction can be slow, requiring prolonged heating or high catalyst loading.

  • Stereoisomer Separation: The formation of diastereomeric mixtures often necessitates time-consuming chromatographic purification.[1]

  • Multi-step Linear Synthesis: Traditional routes may involve protection/deprotection steps, adding to the overall process time.

  • Workup and Isolation: Inefficient phase separations, emulsions, or difficult product crystallization can create significant bottlenecks.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis with a focus on rapid and effective solutions.

Q1: My ring-formation reaction is sluggish or stalls before completion. How can I accelerate it?

A1: Slow reaction rates are typically linked to catalysis, temperature, or reactant inhibition.

  • Catalyst Optimization: The formation of the C-S bond, often a thia-Michael addition, is highly dependent on the catalyst.[3][4]

    • Base Catalysis: For reactions employing base catalysts, ensure the base is sufficiently strong and non-nucleophilic to deprotonate the thiol without causing side reactions. Tertiary amines like triethylamine (TEA) are common.[5]

    • Acid Catalysis: Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) or Brønsted acids like p-Toluenesulfonic acid (p-TSA) can be effective for cyclocondensation reactions.[1][6] Ensure the catalyst is not being quenched by impurities in the starting materials or solvent.

    • Enzyme Catalysis: For asymmetric synthesis, enzymes like Candida antarctica lipase B (CAL-B) can offer high efficiency under mild conditions, potentially reducing reaction and purification time.[1]

  • Temperature Control: Increasing the temperature will generally increase the reaction rate. However, this must be balanced against the risk of side product formation or decomposition.[7][8]

    • Actionable Step: Perform a small-scale temperature screen (e.g., 40°C, 60°C, 80°C) and monitor by TLC or UPLC to find the optimal balance between reaction time and purity profile. Be aware that some reactions are highly exothermic, and controlled heating is crucial.[7][9]

  • Solvent Effects: The polarity of the solvent can significantly influence the kinetics of thiol-Michael additions.[3] Aprotic solvents like Toluene, THF, or Acetonitrile are commonly used. If the reaction is biphasic, consider a phase-transfer catalyst to improve interfacial reaction rates.

Catalyst Type Typical Use Case Advantages Considerations
Lewis Acids (e.g., BF₃·OEt₂) Aldehyde-thiol condensationGenerally fast, effectiveMoisture sensitive, can be harsh
Brønsted Acids (e.g., p-TSA) Acetal exchange, condensationInexpensive, easy to handleMay require water removal (Dean-Stark)
Organic Bases (e.g., TEA) Thiol-Michael additionsMild conditionsCan be slow, basicity is key
Enzymes (e.g., Lipases) Asymmetric synthesis/resolutionHigh stereoselectivity, greenSlower, specific substrate scope

Q2: I'm observing significant side product formation, complicating purification. What are the likely causes and solutions?

A2: Side products often arise from poor control over reaction parameters.

Troubleshooting_Yield Start Low Yield or High Impurity Profile Temp Is Temperature Controlled? Start->Temp Reagent Are Reagents Added in Correct Order/Rate? Temp->Reagent Yes Sol_Temp_High High Temp Side Reactions ACTION: Lower temp, screen for optimal point. Temp->Sol_Temp_High No pH Is pH Monitored During Workup? Reagent->pH Yes Sol_Reagent Side reactions from incorrect stoichiometry. ACTION: Verify stoichiometry, use syringe pump for additions. Reagent->Sol_Reagent No Sol_pH Product degradation during workup/cyclization. ACTION: Maintain optimal pH range (e.g., pH 3-4 for some routes). pH->Sol_pH No Success Improved Yield & Purity pH->Success Yes Sol_Temp_High->Reagent Sol_Temp_Exo Runaway Exotherm ACTION: Cool bath, slow addition, dilute reaction. Sol_Reagent->pH Sol_pH->Success

Caption: Decision tree for troubleshooting low yield and impurity issues.

  • Temperature Spikes: Uncontrolled exotherms are a primary cause of impurities.[9] Use an ice bath during the addition of reactive reagents like sulfuryl chloride and add them slowly via syringe pump to maintain a stable internal temperature.[10]

  • Incorrect pH: Certain cyclization steps are highly pH-sensitive. For syntheses proceeding through chlorinated intermediates, maintaining a weakly acidic pH (e.g., 3-4) during the ring-closing step can be critical to prevent decomposition of the starting material and product.[7][10]

  • Oxygen Sensitivity: Thiols can be sensitive to air oxidation. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of disulfide impurities and improve reproducibility.

Q3: The final purification by column chromatography is the main bottleneck. How can I eliminate or speed up this step?

A3: The most effective strategy is to design the synthesis to yield a crude product that can be purified by crystallization.

  • Optimize for Crystallization:

    • Solvent/Antisolvent Screening: Test a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common systems include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Isopropanol/Water.

    • Final Reaction Solvent: If possible, perform the final reaction step in a solvent from which the product is likely to crystallize upon cooling or addition of an antisolvent. This "telescoping" of steps avoids a full workup and solvent swap, saving significant time. The sulfenyl chloride route, for example, can be isolated by extraction into toluene followed by crystallization with hexanes.[9]

  • Dynamic Kinetic Resolution (DKR): In many advanced oxathiolane syntheses, a chiral auxiliary (like L-menthol) is used to control stereochemistry. The system is designed so that the undesired isomer epimerizes in solution while the desired isomer selectively crystallizes, driving the equilibrium to completion.[9][11] While this requires more complex initial design, it eliminates the need to separate diastereomers by chromatography.

Section 3: Optimized Experimental Protocol (A Convergent Approach)

This protocol is based on the highly efficient sulfenyl chloride chemistry, which constructs the oxathiolane ring from simple, acyclic precursors, significantly reducing step count and overall time.[6][9]

Objective: To synthesize the 2,4-substituted 1,3-oxathiolane core in a one-pot, multi-step sequence followed by acetylation.

Step 1: Formation of Dichlorinated Intermediate

Reagent Molar Eq. Notes
L-Menthyl thioglycolate1.0Chiral auxiliary and thiol source
Toluene5 volReaction Solvent
Sulfuryl Chloride (SO₂Cl₂)>2.0Chlorinating agent
1-Penten-3-one1.1Precursor for the 2-oxopentyl side chain

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer and thermocouple, dissolve L-Menthyl thioglycolate (1.0 eq) in Toluene (5 vol).

  • Cool the mixture to 0 °C.

  • Slowly add sulfuryl chloride (>2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A significant exotherm is expected.[9]

  • After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the sulfenyl chloride.

  • Cool the reaction mixture to -20 °C.

  • Slowly add 1-Penten-3-one (1.1 eq) via syringe pump over 15-30 minutes. Monitor the exotherm closely, maintaining the temperature below -15 °C.[9]

  • Allow the reaction to stir at -20 °C for 1 hour after the addition is complete. The reaction mixture now contains the dichlorinated intermediate.

Step 2: Hydrolysis and Ring Closure

  • Quench the reaction carefully by slowly adding a saturated sodium bicarbonate solution while keeping the temperature below 0 °C until the pH is neutral.

  • Separate the organic (toluene) layer.

  • To the toluene solution, add Acetonitrile (5 vol) and Water (5 vol).

  • Heat the biphasic mixture to 70 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC/UPLC for the disappearance of the intermediate and formation of the oxathiolane. Optimal yields for similar cyclizations are often found between pH 3-4.[7][10] If necessary, adjust the pH with dilute HCl.

  • Cool the mixture to room temperature, separate the organic layer, and wash with brine.

  • The crude product in toluene can be concentrated and purified, or used directly in the next step. For purification, crystallization with hexanes as an antisolvent is often effective.[9]

Step 3: Acetylation

  • Dissolve the crude oxathiolane intermediate (1.0 eq) in anhydrous dichloromethane.

  • Cool to 0 °C and add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).[12]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • Work up by washing with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • After solvent removal, purify the final product by crystallization (e.g., from ethyl acetate/hexanes) or flash chromatography if necessary.

References

  • Formation of 1,3-Oxathiole-2-thione and 1,2,4-Trithiolane Derivatives by the Catalytic Reaction of α-Diazocarbonyl Compounds with Carbon Disulfide. Scilit. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC - NIH. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. PMC - NIH. [Link]

  • The synthesis of 1,3‐oxathiolane‐2‐thione derivatives (3) in the presence of CdS NPs. Wiley Online Library. [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. ResearchGate. [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. [Link]

  • Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. NIH. [Link]

  • Representative kinetics of thia‐Michael adduct formation as a function... ResearchGate. [Link]

  • Synthesis of substituted 1,3‐oxathiolane‐2‐imines. ResearchGate. [Link]

  • Kinetics of Photoinitiated Thiol–Michael Addition Reactions. IADR Abstract Archives. [Link]

  • Synthesis of 1,3-oxathiolane-2-thiones 35. ResearchGate. [Link]

  • Synthesis-of-an-Oxathiolane-Drug-Substance-Intermediate-Guided-by-Constraint-Driven-Innovation.pdf. ResearchGate. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • [PDF] Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Semantic Scholar. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journals. [Link]

  • Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a complex molecule like 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a key building block in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, offering researchers and drug development professionals a clear rationale for employing qNMR as a primary or orthogonal method for purity validation.

The structural integrity and purity of pharmaceutical compounds must be unequivocally established.[1] While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in quality control, qNMR has emerged as a powerful, direct, and often more precise alternative for determining absolute purity.[2][3] Unlike chromatographic methods that typically rely on relative area percentages, qNMR provides a direct measurement of the analyte's molar concentration against a certified internal standard, making it a primary ratio analytical method.[4]

The Principle of qNMR: A Foundation of Stoichiometric Certainty

The fundamental strength of qNMR lies in a simple, direct relationship: the area of a given NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] This principle allows for the precise quantification of a molecule without the need for an identical reference standard of the analyte itself.[6] By introducing a known mass of a highly pure, stable internal standard into a sample containing a known mass of the analyte, the purity of the analyte can be calculated with exceptional accuracy.[7]

The equation governing this calculation is a testament to its stoichiometric elegance:

Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

Where:

  • I : Integral value of the signal for the analyte (a) or standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the internal standard (std)

This direct, equation-based determination minimizes the ambiguities that can arise from the variable detector responses inherent in chromatographic techniques.[8]

Experimental Workflow: A Self-Validating qNMR Protocol

The reliability of a qNMR experiment is contingent upon a meticulously planned and executed protocol. Each step is designed to eliminate potential sources of error, creating a self-validating system.[5]

Diagram: qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation plan Method Planning: - Select Analyte & IS Signals - Choose Deuterated Solvent weigh Precise Weighing: - Analyte (m_a) - Internal Standard (m_std) plan->weigh dissolve Dissolution: - Dissolve both in solvent - Ensure homogeneity weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Key Parameters: - Relaxation Delay (D1 ≥ 5*T1) - Number of Scans (NS) - Calibrate Pulse Width transfer->params acq Acquire 1H NMR Spectrum params->acq process Process Spectrum: - Phase Correction - Baseline Correction acq->process integrate Integration: - Integrate Analyte Signal (I_a) - Integrate IS Signal (I_std) process->integrate calculate Calculate Purity: - Apply qNMR Formula integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity determination by qNMR.

Step-by-Step Methodology

1. Method Planning and Reagent Selection

  • Analyte Signal Selection: For this compound, the acetate methyl protons (~2.1 ppm) or the oxathiolane ring protons can be chosen. The key is to select a signal that is well-resolved and free from overlap with impurity or standard signals.

  • Internal Standard (IS) Selection: The choice of IS is critical.[9] An ideal standard possesses high purity (≥99%), chemical stability, and a simple ¹H NMR spectrum with signals that do not overlap with the analyte.[10] For an ester like our analyte, which is soluble in organic solvents, Dimethyl sulfone (DMSO2) is an excellent choice. Its sharp singlet in solvents like CDCl₃ or DMSO-d₆ does not typically interfere with common organic molecule signals. It is also non-volatile and stable.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[10] Chloroform-d (CDCl₃) is often a suitable first choice for non-polar to moderately polar organic molecules.

2. Sample Preparation

  • Accurately weigh approximately 15-25 mg of this compound into a clean vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Dimethyl sulfone) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[5]

  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by gentle vortexing. The solution must be homogeneous to avoid distorted signals.[5]

  • Transfer the solution to a high-precision NMR tube.

3. Data Collection

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve the necessary sensitivity and resolution for detecting impurities at low levels.[11]

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard).[12] A conservative D1 of 30-60 seconds is often sufficient for small molecules and ensures full magnetization recovery, a prerequisite for accurate integration.

    • Number of Scans (NS): Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio (S/N > 150) for the main components.[6]

    • Pulse Angle: A 90° pulse is used to maximize the signal for each scan.

4. Data Processing and Purity Calculation

  • Apply zero-filling and an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the S/N ratio.

  • Carefully perform phase and baseline corrections. Inaccurate corrections are a major source of integration error.[5]

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard. The integration region should span a wide enough frequency range to capture at least 99% of the signal intensity.[5]

  • Apply the qNMR equation using the recorded masses, integral values, molar masses, and the known purity of the internal standard to calculate the absolute purity of the this compound sample.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC are indispensable for separating complex mixtures and identifying individual impurities, qNMR offers a distinct and complementary perspective on purity.[13] The choice of technique depends on the specific analytical goal.[14]

Diagram: Comparison of Analytical Techniques

Tech_Comparison cluster_attributes qNMR qNMR Principle: Nuclear Properties Quantitation: Absolute (Primary Ratio) Standard: Single, unrelated IS Selectivity: Based on chemical shift Destructive: No Impurity ID: Possible with structure elucidation HPLC HPLC Principle: Partition Chromatography Quantitation: Relative (Area %) Standard: Analyte-specific RS needed for absolute quantitation Selectivity: High, based on polarity Destructive: Yes Impurity ID: Requires isolation or MS coupling GC GC Principle: Volatility & Partitioning Quantitation: Relative (Area %) Standard: Analyte-specific RS needed for absolute quantitation Selectivity: High, based on boiling point Destructive: Yes Impurity ID: Excellent with MS coupling

Caption: Key attribute comparison of qNMR, HPLC, and GC.

Data Summary Table: Performance Comparison
ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures response of atomic nuclei in a magnetic field.[7]Separates components based on differential partitioning between mobile and stationary phases.[15]Separates volatile components based on boiling point and interaction with a stationary phase.[14]
Purity Determination Absolute purity determination against a certified internal standard.[14]Typically relative area percent unless calibrated with standards for each impurity.[8]Typically relative area percent unless calibrated with standards for each impurity.[14]
Reference Standard Requires a single, structurally unrelated internal standard of known purity.[6]Requires a highly purified reference standard of the main analyte for assays; response factors needed for accurate impurity quantification.[8]Requires a highly purified reference standard of the main analyte for assays; response factors needed for accurate impurity quantification.
Selectivity Excellent for structurally different molecules. Signal overlap can be a challenge in complex mixtures.[15]High resolving power for a wide range of non-volatile and semi-volatile compounds.[15]Excellent for volatile and thermally stable compounds.
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods; LOD often ~0.05-0.1% depending on the instrument and sample.[11]Very high sensitivity, capable of detecting impurities at ppm or even ppb levels.[16]Extremely high sensitivity, especially with specific detectors, for volatile impurities.[14]
Universality Universal detector for all protons; response is independent of molecular structure.[8]Detector-dependent (e.g., UV response varies significantly between different chromophores).[8]Detector-dependent (e.g., FID is nearly universal for organics, but response varies).
Sample Preparation Simple dissolution and weighing.More complex; involves mobile phase preparation and filtering.Can require derivatization for non-volatile compounds.
Analysis Time Fast (5-15 minutes per sample) once the method is established.Moderate (20-60 minutes per sample).Moderate (20-60 minutes per sample).

Conclusion: An Integrated Approach to Purity Validation

For the validation of this compound purity, qNMR is not merely an alternative to HPLC or GC but a powerful orthogonal tool that provides a more complete picture of sample integrity. Its ability to deliver a direct, absolute purity value without reliance on analyte-specific reference standards makes it invaluable, especially in early-stage development when such standards may be scarce.[7]

While HPLC and GC excel at separating and quantifying known, low-level impurities, qNMR provides an unbiased, holistic purity assessment that can account for impurities that may not be chromatographically resolved or UV-active.[4] Therefore, a robust validation strategy should leverage the strengths of both approaches: using chromatography for impurity profiling and qNMR for an absolute, confirmatory purity assay. This integrated methodology ensures the highest level of confidence in the quality of critical pharmaceutical intermediates, fulfilling the stringent requirements of regulatory bodies and safeguarding the final drug product's quality.[17]

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn.

  • Webster, G. K., et al. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). Química Nova.

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024). Patsnap.

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.

  • Analytical method validation: A brief review. (2018). Journal of Pharmaceutical Sciences and Research.

  • A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy. Benchchem.

  • Goger, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products.

  • Pierens, G. F., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.

  • Purity comparison by NMR and HPLC. (2014). ResearchGate.

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.

  • Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). (2019). World Journal of Chemical Education.

  • Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. (2018). Analytical Sciences.

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Beilstein Journal of Organic Chemistry.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.

  • A Precise qNMR Method for the Rapid Quantification of Lot-to-Lot Variations in Multiple Quality Attributes of Pentosan Polysulfate Sodium. (2023). AAPS Journal.

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. (2016). Organic Process Research & Development.

  • Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. (2021). ResearchGate.

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. (1982). Journal of Lipid Research.

  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. (2022). Journal of Pharmaceutical and Biomedical Analysis.

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comparative analysis of different synthetic routes to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of potential synthetic routes to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the strategic considerations and mechanistic underpinnings of each proposed pathway. The methodologies presented are extrapolated from established and robust synthetic strategies for the analogous 1,3-oxathiolane ring system, a core scaffold in several antiviral nucleoside analogues.[1][2][3]

Introduction to the Target Molecule

This compound features a 1,3-oxathiolane ring, a five-membered heterocycle containing both a sulfur and an oxygen atom. This core is substituted at the 2-position with a 2-oxopentyl group and at the 4-position with an acetate group. The stereochemistry at positions 2 and 4 will be a critical consideration in any synthetic approach. The presence of the ketone functionality and the ester group suggests that protecting group strategies may be necessary to avoid unwanted side reactions.

This guide will explore three distinct and plausible synthetic strategies for the construction of this target molecule. Each route will be evaluated based on its potential efficiency, scalability, stereochemical control, and the accessibility of starting materials.

Proposed Synthetic Routes: A Detailed Examination

Route 1: Cyclocondensation of a Mercaptoalcohol with a Ketone-Containing Aldehyde Acetal

This approach is a modification of the classical synthesis of 1,3-oxathiolanes, which typically involves the condensation of an aldehyde or ketone with a mercaptoalcohol.[1][3] In this proposed route, we would first synthesize a protected form of 3-oxohexanal, which can then be reacted with a suitable mercaptoalcohol precursor.

The primary challenge in this route is the selective reaction of the aldehyde functionality in the presence of a ketone. The use of an acetal to protect the aldehyde allows for the controlled deprotection and subsequent cyclization. The choice of a mercaptoalcohol with a protected hydroxyl group, such as 2-mercapto-1-acetoxyethane, would simplify the final steps.

  • Synthesis of 3-Oxohexanal Diethyl Acetal:

    • React ethyl 3-oxohexanoate with diisobutylaluminium hydride (DIBAL-H) at -78 °C to selectively reduce the ester to the corresponding aldehyde.

    • Immediately protect the crude aldehyde by reacting it with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 3-oxohexanal diethyl acetal.

  • Synthesis of 2-Mercapto-1-acetoxyethane:

    • This can be prepared from 2-bromoethanol by first acetylating the hydroxyl group with acetic anhydride, followed by substitution of the bromide with a thiol group using sodium hydrosulfide.

  • Cyclocondensation and Deprotection:

    • React 3-oxohexanal diethyl acetal with 2-mercapto-1-acetoxyethane in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) in a suitable solvent like dichloromethane. This reaction will involve the in-situ deprotection of the acetal to reveal the aldehyde, which then undergoes cyclocondensation.

  • Purification:

    • The crude product would be purified by column chromatography on silica gel to yield this compound.

Route 2: Pummerer Rearrangement Approach

The Pummerer rearrangement is a powerful tool for the synthesis of α-acyloxy sulfides, which can be precursors to 1,3-oxathiolanes.[1][2] This route would involve the synthesis of a sulfoxide precursor, followed by rearrangement to form the desired oxathiolane ring.

This route offers an alternative bond disconnection, forming the C-O and C-S bonds in a stepwise manner. The key is the successful synthesis of the sulfoxide precursor and the controlled Pummerer rearrangement. This approach may offer better stereochemical control depending on the choice of chiral auxiliaries or catalysts.

  • Synthesis of 1-(Methylthio)pentan-2-one:

    • React 1-bromopentan-2-one with sodium thiomethoxide to introduce the methylthio group.

  • Oxidation to the Sulfoxide:

    • Oxidize 1-(methylthio)pentan-2-one to the corresponding sulfoxide using a mild oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Pummerer Rearrangement and Cyclization:

    • Treat the sulfoxide with acetic anhydride in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide). This will induce the Pummerer rearrangement to form an α-acetoxy sulfide intermediate.

    • In a subsequent step, this intermediate can be reacted with a suitable source of a C2 unit with a hydroxyl group, such as 2-bromoethanol followed by cyclization, although a more direct intramolecular cyclization would be more elegant if a suitable precursor can be designed. A more direct approach would be to start with a precursor that already contains the necessary atoms for the ring.

    • Alternative Pummerer Precursor: A more direct precursor for Pummerer-mediated cyclization would be 4-(methylsulfinyl)hexan-2-ol. This could be synthesized from 4-hydroxyhexan-2-one by introduction of the methylthio group followed by oxidation. The Pummerer rearrangement with acetic anhydride would then directly yield the target molecule.

  • Purification:

    • The final product would be purified using column chromatography.

Route 3: Thiol-Ene "Click" Reaction Approach

This modern synthetic approach utilizes the highly efficient and selective thiol-ene "click" reaction. This route would involve the synthesis of an allyl ketone and a mercaptoacetic acid derivative, which would then be coupled and cyclized.

The thiol-ene reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions. This makes it an attractive option for complex molecule synthesis. The key is the synthesis of the appropriate ene and thiol precursors.

  • Synthesis of Allyl Propyl Ketone (1-Hexen-4-one):

    • This can be prepared via a Claisen rearrangement of allyl propyl ether or through the reaction of propyl magnesium bromide with acrolein followed by oxidation of the resulting alcohol.

  • Synthesis of 2-Mercapto-1-acetoxyethane:

    • As described in Route 1.

  • Thiol-Ene Radical Addition:

    • React allyl propyl ketone with 2-mercapto-1-acetoxyethane in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This will result in the anti-Markovnikov addition of the thiol across the double bond.

  • Intramolecular Cyclization:

    • The resulting thioether contains a ketone and an acetate. An intramolecular cyclization to form the 1,3-oxathiolane ring would require the formation of a hemithioacetal. This could potentially be achieved under acidic or basic conditions, though this step would require significant optimization. A more direct approach to the oxathiolane ring from the thiol-ene adduct is not immediately obvious and may represent a significant challenge of this route.

    • Revised Thiol-Ene Strategy: A more plausible strategy would involve the thiol-ene reaction of a suitable thiol with an allyl alcohol derivative, followed by oxidation and cyclization. For instance, reacting 2-mercapto-1-acetoxyethane with allyl alcohol would yield an adduct which, after selective oxidation of the primary alcohol to an aldehyde and subsequent intramolecular cyclization, could lead to the desired oxathiolane ring. The pentyl side chain would need to be introduced at a different stage.

Due to the complexity of the final cyclization step in the initially proposed thiol-ene route, Routes 1 and 2 represent more direct and well-precedented strategies for the formation of the 1,3-oxathiolane ring.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: Pummerer Rearrangement
Overall Strategy ConvergentLinear
Key Transformation Acid-catalyzed cyclocondensationPummerer rearrangement
Starting Materials Moderately complex, require synthesisSimpler, more readily available
Stereochemical Control Potentially difficult to controlMay offer better control
Potential Yields Moderate to goodPotentially good
Scalability GoodModerate
Robustness Well-established reaction typeCan be sensitive to conditions
Key Challenges Synthesis of the keto-aldehydeControl of the rearrangement

Visualization of Proposed Synthetic Pathways

Synthetic_Route_1 cluster_0 Route 1: Cyclocondensation Ethyl_3_oxohexanoate Ethyl 3-oxohexanoate 3_Oxohexanal 3-Oxohexanal Diethyl Acetal Ethyl_3_oxohexanoate->3_Oxohexanal 1. DIBAL-H 2. Orthoformate Target_Molecule_1 This compound 3_Oxohexanal->Target_Molecule_1 Lewis Acid 2_Mercapto_1_acetoxyethane 2-Mercapto-1-acetoxyethane 2_Mercapto_1_acetoxyethane->Target_Molecule_1

Caption: Proposed synthetic pathway via cyclocondensation.

Synthetic_Route_2 cluster_1 Route 2: Pummerer Rearrangement 1_Bromopentan_2_one 1-Bromopentan-2-one Methylthio_ketone 1-(Methylthio)pentan-2-one 1_Bromopentan_2_one->Methylthio_ketone NaSMe Sulfoxide Sulfoxide Methylthio_ketone->Sulfoxide m-CPBA Target_Molecule_2 This compound Sulfoxide->Target_Molecule_2 Pummerer Rearrangement & Cyclization

Caption: Proposed synthetic pathway via Pummerer rearrangement.

Conclusion and Future Outlook

This guide has outlined two primary, plausible synthetic routes to the novel target molecule, this compound, based on established synthetic methodologies for the 1,3-oxathiolane core. The cyclocondensation approach (Route 1) represents a more classical and likely robust method, while the Pummerer rearrangement (Route 2) offers an alternative with the potential for greater stereochemical control.

Further experimental work is required to optimize the reaction conditions for each proposed step and to fully characterize the target molecule and any intermediates. The choice of the final synthetic route will depend on a variety of factors including the desired scale of the synthesis, the importance of stereochemical purity, and the availability of starting materials and reagents. The insights provided in this guide should serve as a strong foundation for any research group embarking on the synthesis of this and related compounds.

References

  • Yadav, V., & Singh, R. K. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2735. [Link][1][2][3]

  • Kashinath, K., Snead, D. R., Burns, J. M., Stringham, R. W., Gupton, B. F., & McQuade, D. T. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766–772. [Link][4][5][6]

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A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Excess of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and quality control. This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a chiral molecule featuring ketone, acetate, and oxathiolane functionalities. We will explore the industry-standard chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—alongside a powerful spectroscopic alternative, Nuclear Magnetic Resonance (NMR) with chiral solvating agents. This guide is designed to not only present protocols but to explain the rationale behind the selection of each technique and its specific parameters, ensuring a robust and validated approach to your analytical needs.

Understanding the Analytical Challenge

The target molecule, this compound, possesses a stereocenter at the 4-position of the oxathiolane ring. The presence of multiple functional groups offers various sites for interaction with chiral selectors, making it amenable to several analytical techniques. The choice of the optimal method will depend on factors such as available instrumentation, required sample throughput, and the need for preparative-scale separation.

Comparative Overview of Analytical Techniques

The three primary methods for determining the enantiomeric excess of our target compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each method operates on a different principle of chiral recognition.

FeatureChiral HPLCChiral GCNMR with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.Separation of volatile enantiomers on a capillary column coated with a chiral selector in the gas phase.Formation of transient diastereomeric complexes with distinct NMR signals.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based.Cyclodextrin derivatives (e.g., β-dex™ 225).Not applicable.
Mobile/Carrier Phase Hexane/Isopropanol, Hexane/Ethanol.Inert gas (e.g., Helium, Nitrogen).Deuterated solvent (e.g., CDCl₃, C₆D₆).
Derivatization Required? No.Generally no, but can improve volatility and resolution.No.
Typical Analysis Time 15-30 minutes.20-40 minutes.5-15 minutes per sample.
Resolution (Rs) Generally > 1.5 for baseline separation.Often provides very high resolution.Depends on the induced chemical shift difference (ΔΔδ).
Advantages Broad applicability, well-established, preparative scale-up is possible.High efficiency and resolution, suitable for volatile compounds.Rapid analysis, minimal sample preparation, provides structural information.
Disadvantages Higher solvent consumption, can be expensive.Requires thermal stability of the analyte, potential for sample degradation at high temperatures.Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for peak overlap.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the first-line approach for enantiomeric excess determination due to its versatility and the wide availability of chiral stationary phases (CSPs). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] For a molecule like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability for a wide range of chiral compounds, including those with ketone and ester functional groups.[2]

Experimental Protocol: Chiral HPLC
  • Column Selection: A Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size) is a suitable initial choice. This CSP, based on amylose tris(3,5-dimethylphenylcarbamate), is known for its excellent enantioselective recognition of a wide variety of chiral compounds.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use to prevent pump and column blockage.

  • Instrumentation Setup:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detection wavelength to 210 nm, where the acetate and ketone carbonyls will absorb.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram for at least 20 minutes.

  • Data Analysis: Identify the two enantiomer peaks. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Stationary Phase (e.g., Chiralpak® AD-H) B Prepare Mobile Phase (e.g., n-Hexane/Isopropanol) A->B C Prepare Sample Solution (1 mg/mL) B->C D Set HPLC Parameters (Flow, Temp, UV) C->D E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Analysis.

Method 2: Chiral Gas Chromatography (GC)

For analytes that are thermally stable and sufficiently volatile, chiral GC offers high resolution and efficiency. The separation mechanism is similar to chiral HPLC but occurs in the gas phase, with the enantiomers interacting with a chiral selector coated on the inside of a capillary column.[3][4] Cyclodextrin-based chiral stationary phases are particularly effective for a wide range of compounds and are a good choice for our target molecule.[5]

Experimental Protocol: Chiral GC
  • Column Selection: A β-dex™ 225 column (30 m x 0.25 mm, 0.25 µm film thickness) is recommended. This cyclodextrin-based CSP is effective for separating a variety of chiral molecules, including ketones and esters.

  • Instrumentation Setup:

    • Use Helium as the carrier gas with a constant flow of 1.5 mL/min.

    • Set the injector temperature to 220 °C and the detector (Flame Ionization Detector - FID) temperature to 250 °C.

    • Implement a temperature program for the oven: start at 120 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio).

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

Logical Flow for Chiral GC Analysis

GC_Logic Start Start Prep Prepare Sample in Volatile Solvent Start->Prep Inject Inject into GC with Chiral Column Prep->Inject Separate Temperature Programmed Separation Inject->Separate Detect Detect with FID Separate->Detect Analyze Integrate Peaks and Calculate % ee Detect->Analyze End End Analyze->End NMR_Decision Start Start Prepare_Analyte Dissolve Analyte in Deuterated Solvent Start->Prepare_Analyte Add_CSA Add Chiral Solvating Agent Prepare_Analyte->Add_CSA Acquire_NMR Acquire ¹H NMR Spectrum Add_CSA->Acquire_NMR Check_Splitting Signal Splitting Observed? Acquire_NMR->Check_Splitting Integrate Integrate Separated Signals Check_Splitting->Integrate Yes Optimize Optimize (Change CSA, Solvent, Temp.) Check_Splitting->Optimize No Calculate_ee Calculate % ee Integrate->Calculate_ee End End Calculate_ee->End Optimize->Add_CSA

Sources

A Comparative Guide to the Analytical Method Validation for the Quantification of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of a quantitative method for 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate. As a novel compound of interest, establishing a robust and reliable analytical method is a critical step in its development pathway.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the experimental choices, grounded in established scientific principles and regulatory expectations. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Analyte: this compound

This compound is a small organic molecule with a molecular weight of 232.30 g/mol and a molecular formula of C10H16O4S.[4] Its structure contains a ketone carbonyl group and an ester group, which can act as chromophores, making it amenable to UV detection. Its molecular weight and potential for ionization also make it a suitable candidate for mass spectrometry.

Analyte_Structure compound

Caption: Chemical structure of this compound.

Pillar 1: The Rationale for Method Selection - A Comparative Overview

The choice between HPLC-UV and LC-MS is a critical decision driven by the specific requirements of the analysis at different stages of drug development.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse in pharmaceutical quality control.[5] Its robustness, cost-effectiveness, and excellent precision make it ideal for routine analysis and release testing.[5][6] The quantification is based on the absorption of UV light by the analyte at a specific wavelength.[1] For this compound, the presence of carbonyl chromophores suggests that UV detection is a viable and straightforward approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[7][8] This technique is particularly advantageous when high sensitivity is required, such as in bioanalysis for pharmacokinetic studies, or when dealing with complex matrices where specificity is a concern.[8][9] LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio (m/z), providing a higher degree of certainty in identification.[7][10]

Pillar 2: A Head-to-Head Comparison of Validation Parameters

The following sections present a comparative summary of the validation parameters for hypothetical HPLC-UV and LC-MS methods for the quantification of this compound. The acceptance criteria are based on the ICH Q2(R2) guidelines.[1][3]

Table 1: Comparison of Method Performance Characteristics
Validation ParameterHPLC-UVLC-MSRationale for Differences
Specificity Demonstrated by peak purity analysis and resolution from potential interferences. May be susceptible to co-eluting impurities with similar UV spectra.High specificity due to detection based on a unique mass-to-charge ratio (m/z). Can distinguish the analyte from isobaric interferences through fragmentation (MS/MS).LC-MS offers superior specificity due to its ability to differentiate compounds based on their mass, a more unique identifier than UV absorbance.[7][11]
Linearity (r²) ≥ 0.999≥ 0.995Both methods exhibit excellent linearity. The slightly lower r² for LC-MS can be due to the wider dynamic range and potential for ion suppression effects at higher concentrations.
Range 10 - 150 µg/mL1 - 1000 ng/mLThe significantly wider and lower range of the LC-MS method highlights its superior sensitivity, making it suitable for trace-level analysis.[12]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy. The slightly wider acceptance range for LC-MS in bioanalytical applications accounts for greater matrix complexity.[9]
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%HPLC-UV generally provides better precision due to the inherent stability of UV detectors.[5][6] The precision of LC-MS can be influenced by instrument variability and matrix effects.[13]
Limit of Detection (LOD) 3 µg/mL0.3 ng/mLThe LOD for LC-MS is orders of magnitude lower, underscoring its high sensitivity.[12]
Limit of Quantitation (LOQ) 10 µg/mL1 ng/mLThe LOQ reflects the lowest concentration that can be reliably quantified. The superior LOQ of LC-MS is critical for applications like pharmacokinetic studies.[12][13]
Robustness Method is robust to small, deliberate changes in mobile phase composition, flow rate, and column temperature.Method is robust to similar chromatographic changes but may be more sensitive to variations in ion source parameters.Both methods are designed to be robust for reliable routine use. The added complexity of the ion source in LC-MS introduces more parameters that can affect performance.

Pillar 3: Experimental Design and Protocols

A self-validating system requires well-defined experimental protocols. The following provides a detailed, step-by-step methodology for the validation of both a hypothetical HPLC-UV and LC-MS method.

Experimental Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Analyte Characterization MD2 Chromatographic Optimization MD1->MD2 MD3 Detector Parameter Selection MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 Solution Stability V6->V7 RA1 Sample Analysis V7->RA1 RA2 System Suitability Testing RA1->RA2

Caption: A generalized workflow for analytical method development and validation.

Protocol 1: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Validation Experiments:

  • Specificity: Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector.

  • Linearity: Prepare a series of at least five concentrations across the range of 10-150 µg/mL. Plot peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples at three concentration levels (e.g., 50, 100, and 150 µg/mL) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

Protocol 2: LC-MS Method Validation

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition.

2. Validation Experiments:

  • Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations over the range of 1-1000 ng/mL. Use a weighted linear regression model if necessary.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate occasions.

  • LOD & LOQ: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined by the signal-to-noise ratio.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion: Selecting the Fit-for-Purpose Method

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound, and the choice of method should be guided by its intended purpose.

HPLC-UV is the preferred method for routine quality control and release testing of bulk drug substances and finished products, where high precision and robustness are critical, and the expected concentrations are relatively high.[5][6]

LC-MS is the superior choice for applications requiring high sensitivity and specificity, such as the analysis of the compound in biological matrices for pharmacokinetic studies, or for the detection and quantification of trace-level impurities.[7][8]

Ultimately, a thorough understanding of the analytical requirements at each stage of the drug development process will enable the selection of the most appropriate, validated method, ensuring data integrity and regulatory compliance.

References

  • Advantages and disadvantages of LC-MS. Chrominfo. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Chromatography Online. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

  • Bioanalytical Method Validation - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Benefits and Drawbacks of LC-MS Integration. Scribd. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Liquid chromatography–mass spectrometry. Wikipedia. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). A&C profound. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • What are the advantages of LC-MS over HPLC? Quora. [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. PubMed. [Link]

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cost-benefit analysis of different synthetic strategies for oxathiolane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the selection of a synthetic pathway is a critical decision point governed by a complex interplay of cost, efficiency, scalability, and stereochemical control. Oxathiolane intermediates, the core scaffold of essential antiviral nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC), represent a classic case study in this strategic decision-making process.[1] These high-demand, high-volume active pharmaceutical ingredients (APIs) have spurred significant innovation aimed at reducing production costs without compromising the stringent purity and stereoisomeric requirements.[2][3]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing key oxathiolane intermediates. Moving beyond a simple recitation of methods, we will dissect the underlying chemical logic, weigh the economic and practical trade-offs, and provide the detailed experimental frameworks necessary for real-world application.

The Industrial Benchmark: Dynamic Kinetic Resolution (DKR)

The manufacturing route originally developed by GlaxoSmithKline (GSK) has long been the industry standard. Its success hinges on a clever application of dynamic kinetic resolution (DKR) to establish the correct stereochemistry, which is crucial for biological activity.[2][3][4]

The Core Logic: The synthesis involves the condensation of an L-menthyl glyoxylate with 1,4-dithiane-2,5-diol. L-menthol, a relatively inexpensive chiral auxiliary, controls the stereochemical outcome. The power of this method lies in the "dynamic" aspect: the initial mixture of stereoisomers can interconvert under the reaction conditions. One desired isomer selectively crystallizes from the solution, driving the equilibrium toward its formation and ultimately affording the optically pure hydroxyoxathiolane intermediate in high yield.[5]

Benefits:

  • High Stereoselectivity: The crystallization-induced DKR is highly efficient at isolating the desired single enantiomer.

  • Proven Scalability: This route has been the backbone of multi-ton per year API production.[2]

Costs & Drawbacks:

  • Chiral Auxiliary: While L-menthol is not prohibitively expensive, it is a stoichiometric reagent that must be recovered or discarded.

  • Process Complexity: The multi-step nature of the synthesis and the reliance on a highly specific crystallization process can present challenges.

  • Intermediate Molecular Weight: The use of the bulky menthyl group increases the molecular weight of intermediates, which can be economically disadvantageous.[6]

Strategy 2: The "Supply-Centered" Revolution

A more recent and disruptive approach, termed "supply-centered" or "constraint-driven" synthesis, re-evaluates the entire process from the ground up.[2][7] Instead of optimizing an existing route, this philosophy constrains the synthesis to begin with the most abundant and lowest-cost commodity chemicals available.

The Core Logic: This strategy builds the oxathiolane ring from fundamental feedstocks like chloroacetic acid, sodium thiosulfate, and vinyl acetate, which often cost less than $1/kg.[2] The key chemical transformation involves the use of sulfenyl chloride chemistry to construct the oxathiolane framework from these acyclic precursors.[5] This approach fundamentally changes the cost structure of the synthesis by avoiding more complex and expensive starting materials.

Benefits:

  • Drastically Reduced Raw Material Costs: The primary advantage is the use of inexpensive, high-volume chemicals, directly impacting the final API cost.[2]

  • Supply Chain Security: Reliance on globally available commodity chemicals mitigates risks associated with specialized starting materials.[3]

  • Novelty and IP Position: As a fundamentally new route, it can offer a competitive advantage and open new intellectual property avenues.

Costs & Drawbacks:

  • Complex Chemistry: The route may involve more intricate chemical transformations and potentially hazardous reagents (e.g., sulfenyl chlorides).

  • Process Development: As a newer method, it may require more significant process development and optimization for large-scale implementation compared to the well-established DKR route.

  • Exothermic Reactions: Some steps can be highly exothermic, necessitating specialized equipment like continuous flow reactors to ensure safety and control.[8]

Strategy 3: Biocatalysis and Enzymatic Resolutions

Harnessing the exquisite selectivity of enzymes offers a "greener" alternative for achieving the required chirality. This strategy typically involves the synthesis of a racemic oxathiolane intermediate, followed by a resolution step.

The Core Logic: An enzyme, often a lipase such as Mucor miehei lipase, selectively acylates or deacylates one enantiomer of the racemic intermediate.[9] For instance, a racemic oxathiolane alcohol can be treated with an acylating agent in the presence of a lipase. The enzyme will selectively convert one enantiomer into its ester, leaving the other desired enantiomer as the unreacted alcohol. These two different compounds (ester and alcohol) can then be easily separated using standard chromatography or extraction.

Benefits:

  • Exceptional Enantioselectivity: Enzymes can provide extremely high enantiomeric excess (ee) values, often >99%.

  • Mild Reaction Conditions: Biocatalytic reactions typically run at or near room temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.

  • Environmental Friendliness: Enzymes are biodegradable catalysts, aligning with green chemistry principles.

Costs & Drawbacks:

  • Enzyme Cost and Stability: The cost of the enzyme and its operational stability can be significant factors.

  • Lower Theoretical Yield: The maximum yield for a simple resolution is 50% for the desired enantiomer, although this can be overcome by coupling it with a racemization process.

  • Process Optimization: Identifying the optimal enzyme, solvent, and reaction conditions can require substantial screening and development effort.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the key performance indicators for the discussed strategies, providing a clear basis for comparison.

MetricDynamic Kinetic Resolution (DKR)"Supply-Centered" SynthesisEnzymatic Resolution
Starting Materials L-menthyl glyoxylate, 1,4-dithiane-2,5-diolChloroacetic acid, vinyl acetate, Na2S2O3Racemic oxathiolane, acyl donor
Raw Material Cost Moderate to HighVery LowModerate (depends on enzyme cost)
Key Advantage High, crystallization-driven stereoselectivityLowest theoretical material costExceptional enantiopurity, green process
Key Disadvantage Stoichiometric chiral auxiliaryComplex chemistry, exothermic steps50% max yield (without racemization)
Typical Overall Yield HighHigh (once optimized)Moderate to High
Scalability Proven (multi-ton scale)Demonstrated (pilot), requires engineering controlsLab to moderate scale; large scale is feasible but can be costly
Environmental Impact Moderate (solvent use, auxiliary)Potentially high (reagent toxicity) but can be mitigated with flow chemistryLow (biodegradable catalyst, mild conditions)

Experimental Protocols

To provide a practical context, detailed methodologies for two distinct approaches are outlined below.

Protocol 1: Enzymatic Resolution of a Racemic Oxathiolane Intermediate

This protocol is adapted from methodologies described for the resolution of oxathiolane propionate derivatives.[9]

Objective: To resolve a racemic mixture of (±)-2-hydroxymethyl-1,3-oxathiolane via enzymatic acylation.

Materials:

  • (±)-2-hydroxymethyl-1,3-oxathiolane

  • Propionyl chloride

  • Triethylamine (TEA)

  • Mucor miehei lipase (immobilized)

  • Anhydrous toluene

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Protection Step: To a solution of racemic (±)-2-hydroxymethyl-1,3-oxathiolane (1.0 eq) and TEA (1.2 eq) in anhydrous toluene at 0°C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic oxathiolane propionate.

  • Enzymatic Resolution: Suspend the racemic oxathiolane propionate (1.0 eq) in a biphasic system of toluene and phosphate buffer (pH 7). Add immobilized Mucor miehei lipase (e.g., 10% w/w).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature (e.g., 25-30°C). Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, where one enantiomer is hydrolyzed back to the alcohol.

  • Workup and Separation: Once ~50% conversion is achieved, filter off the immobilized enzyme (it can often be washed and reused). Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting mixture of the unreacted (-)-enantiomer (propionate) and the enzymatically produced (+)-enantiomer (alcohol) can be separated by silica gel column chromatography to afford both enantiomers in high optical purity.

Causality and Trustworthiness: The success of this protocol relies on the inherent stereoselectivity of the lipase enzyme, which recognizes and acts upon only one enantiomer of the substrate. The use of chiral HPLC is a critical self-validating step, providing real-time, quantitative data on the enantiomeric excess (ee) of both the substrate and the product, ensuring the resolution's efficacy.

Protocol 2: Supply-Centered Synthesis via Sulfenyl Chloride Chemistry

This protocol is a conceptual representation based on the innovative route developed by McQuade and coworkers.[2][5]

Objective: To construct the oxathiolane ring from commodity starting materials.

Materials:

  • Thioglycolic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Vinyl acetate

  • Dichloromethane (DCM)

  • Anhydrous conditions

Procedure:

  • Formation of Sulfenyl Chloride: In a three-neck flask under an inert atmosphere (N₂), dissolve thioglycolic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C. CAUTION: Highly exothermic reaction and release of HCl gas. Add sulfuryl chloride (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 5°C. This reaction generates the key sulfenyl chloride intermediate in situ.

  • Cyclization Reaction: In a separate flask, prepare a solution of vinyl acetate (1.5 eq) in DCM. Cool this solution to 0°C.

  • Flow Chemistry Adaptation (Recommended): Due to the high exothermicity, it is highly recommended to perform this step in a continuous flow reactor. Pump the in situ-generated sulfenyl chloride solution and the vinyl acetate solution through separate inlets to a T-mixer, then into a cooled reactor coil to control the reaction temperature effectively.[8]

  • Batch Addition (Alternative): If proceeding in batch, add the vinyl acetate solution slowly to the sulfenyl chloride solution, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor by ¹H NMR or GC-MS. Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry, and concentrate to yield the crude oxathiolane product.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography.

Causality and Trustworthiness: This protocol's validity rests on the controlled formation and subsequent reaction of a highly reactive sulfenyl chloride intermediate. The critical parameter is temperature control. The recommendation for a flow chemistry setup is a self-validating system; its implementation is a direct consequence of the known exothermicity, ensuring the reaction is both safe and high-yielding by preventing byproduct formation that occurs at elevated temperatures.[8]

Visualization of Synthetic Pathways

The diagrams below illustrate the logical flow of the core synthetic strategies.

G cluster_0 DKR Strategy cluster_1 Supply-Centered Strategy A L-Menthyl Glyoxylate C Condensation & DKR A->C B 1,4-Dithiane-2,5-diol B->C D Enantiopure Oxathiolane Intermediate C->D Selective Crystallization E Thioglycolic Acid + Sulfuryl Chloride G Sulfenyl Chloride Intermediate E->G F Vinyl Acetate H [3+2] Cycloaddition F->H G->H I Racemic Oxathiolane Intermediate H->I

Caption: High-level comparison of the DKR and Supply-Centered synthetic routes.

G cluster_0 Enzymatic Resolution Workflow A Synthesize Racemic Oxathiolane Alcohol B Acylation to form Racemic Ester A->B C Enzymatic Hydrolysis (e.g., Lipase) B->C D Mixture: (+)-Alcohol & (-)-Ester C->D ~50% Conversion E Chromatographic Separation D->E F Enantiopure (+)-Alcohol E->F G Enantiopure (-)-Ester E->G

Caption: Logical workflow for the enzymatic resolution of a racemic intermediate.

Conclusion and Future Outlook

The synthesis of oxathiolane intermediates for antiviral drugs is a mature field that continues to evolve.

  • The Dynamic Kinetic Resolution route remains a robust and proven method for large-scale manufacturing, representing a lower-risk option where the process is already established.

  • Enzymatic resolutions offer a compelling green chemistry alternative, particularly valuable for producing high-purity materials where cost is secondary to quality and mild conditions are paramount.

  • The "Supply-Centered" synthesis represents the most economically disruptive strategy. For new market entrants or companies aiming to significantly reduce the cost of goods for drugs like Lamivudine, this approach, despite its initial process development hurdles, offers the highest long-term reward.[3] The adoption of process intensification technologies like continuous flow chemistry will be critical to safely and efficiently implementing this powerful strategy on an industrial scale.

The optimal choice depends entirely on the specific goals of the research or manufacturing campaign. For academic labs or early-stage discovery, the flexibility and precision of an enzymatic approach may be ideal. For a generics manufacturer aiming to compete on price, investing in the development of a supply-centered route could provide a decisive market advantage.

References

  • Cousins, G., et al. (1995). Enzymatic methods to resolve an oxathiolane intermediate. This concept is reviewed in: Kumar, V., & Gupta, A. (2022). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. Available from: [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. Available from: [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. ChemRxiv. [Preprint]. Available from: [Link]

  • McQuade, D. T., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. Available from: [Link]

  • Pei, F. (2009). The lamivudine industrial synthesis technique optimization research. Dalian University of Technology. This work is referenced in: CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS.
  • Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(5), 766–771. Available from: [Link]

  • Goodyear, M., et al. (1995). Asymmetric synthesis of lamivudine. WO 9529174. This is referenced in: CN101362752A - Synthesis method of lamivudine intermediate.
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of 1',3'-dioxolane nucleosides. This concept is discussed in: US6051709A - Process for the diastereoselective synthesis of nucleoside analogues.
  • Jiang, X., et al. (2021). TfOH-promoted cycloaddition of epoxides with isothiocyanates. This concept is discussed in: Synthesis of substituted 1,3‐oxathiolane‐2‐imines. Available from: [Link]

  • Various Authors. (2022). Representative modified 1,3-oxathiolane nucleoside analogues. ResearchGate. Available from: [Link]

  • Pharmaffiliates. (n.d.). Understanding Lamivudine Intermediate Specifications for Pharmaceutical Synthesis. Pharmaffiliates. Available from: [Link]

  • Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development. Available from: [Link]

  • Kumar, V., & Gupta, A. (2022). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Semantic Scholar. Available from: [Link]

  • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Data of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of chiral molecules is paramount. The compound 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate possesses two stereocenters at the C2 and C4 positions of the oxathiolane ring. This gives rise to two pairs of enantiomers, which can be classified as two diastereomeric pairs: cis and trans. These diastereomers, having different spatial arrangements of their substituents, exhibit distinct physical properties and, crucially, distinguishable spectroscopic signatures.

This guide provides a detailed comparison of the expected spectroscopic data for the cis and trans isomers of this compound. While enantiomers are spectroscopically identical under standard achiral conditions, diastereomers can be readily differentiated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This analysis is critical for researchers in process development and quality control to confirm stereochemical outcomes of a synthesis and ensure the purity of the desired isomer. We will delve into the anticipated differences in ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, explaining the structural basis for these variations.

Molecular Structure and Isomerism

The key to differentiating the isomers lies in understanding their three-dimensional structure. The 1,3-oxathiolane ring is not planar and typically adopts an envelope or twisted-envelope conformation. The relative orientation of the substituents at C2 (2-oxopentyl) and C4 (acetate) defines the cis and trans isomers.

Caption: Molecular structures of the cis and trans diastereomers.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability of spectroscopic data, a rigorous and well-documented experimental approach is necessary. The following protocols are designed to provide high-quality, reproducible data for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a common, non-polar solvent minimizes solvent-induced shifts, making the comparison between isomers more direct.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. This ensures quantitative reliability for integration and good signal-to-noise.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (~1024) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (COSY & HSQC): For unambiguous assignment, acquire a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)
  • Ionization Method: Employ Electron Ionization (EI) for its ability to produce rich fragmentation patterns, which are useful for structural elucidation.[3][4]

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. GC provides separation of any potential impurities prior to mass analysis.

  • Analysis: Acquire a full scan mass spectrum from m/z 40 to 400. The molecular ion peak (M⁺) is expected, along with characteristic fragment ions.

Caption: Workflow for spectroscopic analysis of isomers.

¹H NMR Data Comparison: The Power of Coupling Constants

The most significant differences between the cis and trans isomers will be observed in the signals for the protons on the oxathiolane ring (H2, H4, and the two H5 protons). The key diagnostic tool is the vicinal coupling constant (³J), which is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5]

  • H2 and H4 Protons:

    • In the trans isomer, the H2 and H4 protons are on opposite faces of the ring. Depending on the ring's conformation, the dihedral angle between them (H-C2-S-C4-H) is not well-defined for a ⁴J coupling. However, the key differentiation comes from the coupling of H4 with the H5 protons.

    • The coupling constant between H2 and the adjacent methylene protons of the oxopentyl side chain will also be informative.

  • H4 and H5 Protons (³JH4-H5):

    • In the cis isomer, the bulky substituents at C2 and C4 are on the same face, likely forcing the H4 proton into a pseudo-axial or pseudo-equatorial position. The dihedral angles between H4 and the two H5 protons (one cis, one trans relative to H4) will result in two different coupling constants.

    • In the trans isomer, the substituents are on opposite faces. This leads to a different ring pucker and, consequently, different H4-H5 dihedral angles compared to the cis isomer.

    • Typically, a larger coupling constant (³J ≈ 8-10 Hz) suggests a dihedral angle close to 180° (pseudo-axial-axial relationship), while a smaller coupling constant (³J ≈ 2-5 Hz) suggests an angle closer to 60° (pseudo-axial-equatorial or pseudo-equatorial-equatorial).[6][7] This difference is often the most reliable way to assign the stereochemistry.

  • Chemical Shifts (δ):

    • Anisotropic effects from the carbonyl groups and the sulfur atom will cause subtle but measurable differences in the chemical shifts of the ring protons between the two isomers. For instance, a proton held in the shielding cone of a nearby carbonyl group in one isomer will appear at a higher field (lower ppm) than in the other isomer where it is not shielded.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Comparison

Proton AssignmentPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans IsomerKey Differentiating Feature
H2 (Oxathiolane)~5.2 - 5.4~5.1 - 5.3Subtle shift due to different magnetic environment
H4 (Oxathiolane)~5.9 - 6.1~6.0 - 6.2Subtle shift, but coupling is more diagnostic
H5a, H5b (Oxathiolane)~3.1 - 3.4~3.0 - 3.3Different shifts and geminal coupling
³JH4-H5a / ³JH4-H5b One small (~3 Hz), one large (~7 Hz)Two different values, distinct from cisPrimary diagnostic for stereochemistry
CH₃ (Acetate)~2.1~2.1Unlikely to differ significantly
CH₃ (Pentyl)~0.9~0.9Unlikely to differ significantly

¹³C NMR Data Comparison: A Reflection of Steric Environment

Differences in the ¹³C NMR spectra are generally more subtle but can provide confirmatory evidence. The chemical shifts of the carbon atoms within and adjacent to the stereocenters are most affected by changes in the steric environment.[8][9][10]

  • C2, C4, and C5 Carbons: In the cis isomer, the proximity of the two bulky substituents can lead to steric compression. This "gamma-gauche" effect typically shields the involved carbons, causing them to resonate at a slightly higher field (lower ppm) compared to the less sterically hindered trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison

Carbon AssignmentPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans IsomerRationale for Difference
C2 (Oxathiolane)~85 - 87~86 - 88Steric shielding in cis isomer
C4 (Oxathiolane)~75 - 77~76 - 78Steric shielding in cis isomer
C5 (Oxathiolane)~35 - 37~36 - 38Steric shielding in cis isomer
C=O (Acetate)~170~170Minimal expected difference
C=O (Ketone)~208~208Minimal expected difference

Mass Spectrometry: Fragmentation Pattern Analysis

Under standard EI-MS conditions, the diastereomers are expected to produce very similar mass spectra because the initial fragmentation is driven by the molecule's functional groups, not its stereochemistry.[3][11] However, the primary value of MS is in confirming the molecular weight and the presence of key structural motifs.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₈O₄S) should be observed at m/z 246.

  • Key Fragmentation Pathways:

    • Loss of Acetoxy Group: A prominent fragment from the cleavage of the C4-O bond, resulting in the loss of CH₃COO• (59 Da), leading to a peak at m/z 187.

    • Loss of Acetyl Group: Cleavage leading to the loss of •CH₃CO (43 Da), giving a fragment at m/z 203.

    • Alpha-Cleavage: Cleavage adjacent to the ketone or the ring heteroatoms is highly probable. For instance, cleavage of the C-C bond next to the ketone would yield a [CH₃CH₂CH₂CO]⁺ ion at m/z 71.

    • Ring Opening: Fragmentation of the oxathiolane ring itself can lead to a variety of smaller, characteristic ions.

Fragmentation Mol_Ion Molecular Ion (M⁺) m/z = 246 Frag_187 [M - CH₃COO]⁺ m/z = 187 Mol_Ion->Frag_187 - 59 Da Frag_71 [C₃H₇CO]⁺ m/z = 71 Mol_Ion->Frag_71 α-cleavage Frag_43 [CH₃CO]⁺ m/z = 43 (Base Peak) Frag_187->Frag_43 further fragmentation

Caption: A plausible fragmentation pathway for the title compound.

Conclusion

The definitive differentiation between the cis and trans isomers of this compound is most effectively achieved through ¹H NMR spectroscopy. The magnitude of the vicinal coupling constants (³J) between the H4 and H5 protons serves as the most reliable diagnostic indicator, directly reflecting the distinct dihedral angles dictated by the relative stereochemistry. Complementary information from ¹³C NMR, specifically the chemical shifts of the ring carbons (C2, C4, C5), can corroborate the assignment based on predictable steric shielding effects. While mass spectrometry is essential for confirming molecular weight and identifying functional groups, it is not the primary tool for distinguishing these diastereomers. By employing the systematic, multi-technique approach outlined in this guide, researchers can confidently assign the stereochemistry of their synthesized materials, ensuring the integrity and quality of their work.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]

  • Chem LibreTexts. (2019). NMR - Interpretation. [Link]

  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37. [Link]

  • Nanalysis Corp. (2019). Enantiomers – Image | Mirror Image. [Link]

  • Alton, A. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Adv Carbohydr Chem Biochem, 62, 17-82. [Link]

  • Wenzel, T. J., & Chiral, M. D. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1799. [Link]

  • Kansal, R., & Kaur, G. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24395–24402. [Link]

  • Reddit discussion on NMR for diastereomer separation. (2022). r/Mcat. [Link]

  • YouTube. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]

  • Pihlaja, K., et al. (1986). 13C NMR spectra of 1,3‐oxathiolane, 1,3‐oxathiolane 3‐oxide and 1,3‐oxathiolane 3,3‐dioxide derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Pihlaja, K., Rossi, K., & Nurmi, T. (2007). Substituent effects on 13C chemical shifts of alkyl‐substituted 4‐oxo‐1,3‐dioxolanes and 5‐oxo‐1,3‐oxathiolanes. Magnetic Resonance in Chemistry, 46(2), 170-173. [Link]

  • ResearchGate. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]

  • Semantic Scholar. (n.d.). Synthesis and cis/trans isomerism of N-alkyl-1,3-oxathiolane-2-imines. [Link]

  • Pihlaja, K., et al. (2011). 1‐Oxo‐1,3‐dithiolanes—synthesis and stereochemistry. Magnetic Resonance in Chemistry, 49(7), 443-449. [Link]

  • ResearchGate. (1986). 13C NMR spectra of 1,3‐oxathiolane, 1,3‐oxathiolane 3‐oxide and 1,3‐oxathiolane 3,3‐dioxide derivatives. [Link]

  • Evans, D. A., et al. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Tetrahedron Letters, 31(49), 7099-7100. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Preprints.org. (2025). Synthesis and cis/trans isomerism of N-alkyl-1,3-oxathiolane-2-imines. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

A Comparative Guide to the Synthetic Approaches of 1,3-Oxathiolane Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Significance of 1,3-Oxathiolane Nucleoside Analogues

Sugar-modified nucleosides have become a cornerstone in the development of therapeutic agents, particularly in the realm of antiviral drugs.[1][2] Among these, 1,3-oxathiolane nucleoside analogues, where the 3'-carbon of the ribose ring is replaced by a sulfur atom, have demonstrated potent biological activity.[1][2][3] This structural modification leads to compounds that can act as chain terminators for viral reverse transcriptase, effectively halting viral replication.[1][4] Two of the most prominent examples of this class of drugs are lamivudine (3TC) and emtricitabine (FTC), both of which are essential components in the treatment of HIV.[1][3][5]

The synthesis of these analogues presents several challenges, primarily centered around the efficient construction of the 1,3-oxathiolane ring and the stereoselective formation of the N-glycosidic bond.[1] In most cases, only one specific stereoisomer exhibits the desired therapeutic activity, while others may be inactive or even toxic.[1] Consequently, developing synthetic routes that provide high stereoselectivity is of paramount importance. This guide will provide a comprehensive overview and comparison of the major synthetic strategies employed to produce 1,3-oxathiolane nucleoside analogues, offering insights into the underlying chemical principles and practical experimental considerations.

Core Synthetic Challenges

The synthesis of 1,3-oxathiolane nucleosides generally involves surmounting three key obstacles:

  • Efficient construction of the 1,3-oxathiolane ring: This involves the formation of the heterocyclic core, often from acyclic precursors.[1][2]

  • Stereoselective N-glycosylation: The coupling of the 1,3-oxathiolane moiety with a nucleobase must be controlled to produce the desired anomer (typically the β-anomer) with high selectivity.[1][2]

  • Resolution of enantiomers: As many synthetic routes initially produce racemic or diastereomeric mixtures, effective methods for separating the desired enantiomer are crucial.[1]

The synthetic methodologies can be broadly categorized into two main strategies: linear and convergent synthesis.[1]

Convergent Synthetic Strategies: A Modular Approach

Convergent synthesis is the more widely adopted approach for preparing 1,3-oxathiolane nucleoside analogues.[6] This strategy involves the separate synthesis of the 1,3-oxathiolane ring and the nucleobase, which are then coupled together in a key glycosylation step. This modular approach allows for greater flexibility in modifying both the sugar and base moieties independently.[6]

Construction of the 1,3-Oxathiolane Ring

The formation of the 1,3-oxathiolane ring is a critical step, and various methods have been developed, often starting from chiral precursors to establish the desired stereochemistry early in the synthesis.

One of the successful strategies for synthesizing enantiomerically pure 1,3-oxathiolane intermediates utilizes D-mannose as a starting material.[1][7] This approach leverages the inherent chirality of the carbohydrate to control the stereochemistry of the final product.

Experimental Protocol: Synthesis of a Key 1,3-Oxathiolane Intermediate from D-Mannose [1][7]

  • Preparation of the Dithioacetal: D-mannose is reacted with a thiol, such as ethanethiol, in the presence of a strong acid (e.g., concentrated HCl) to form the corresponding dithioacetal.

  • Protection of Diols: The hydroxyl groups at the 2,3- and 5,6-positions are protected as acetonides using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Oxidative Cleavage: The carbon-carbon bond between C-4 and C-5 is cleaved using an oxidizing agent like sodium periodate to yield the corresponding aldehyde.

  • Reduction and Deprotection: The aldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride. Subsequent acidic hydrolysis removes the acetonide protecting groups.

  • Formation of the 1,3-Oxathiolane Ring: The resulting polyol is treated with an acid to catalyze the cyclization and formation of the 1,3-oxathiolane ring.

D_Mannose_to_Oxathiolane D_Mannose D-Mannose Dithioacetal Dithioacetal D_Mannose->Dithioacetal Ethanethiol, HCl Protected_Diol Protected Diol Dithioacetal->Protected_Diol 2,2-dimethoxypropane, p-TSA Aldehyde Aldehyde Protected_Diol->Aldehyde NaIO4 Polyol Polyol Aldehyde->Polyol 1. NaBH4 2. H+ Oxathiolane_Intermediate 1,3-Oxathiolane Intermediate Polyol->Oxathiolane_Intermediate Acid-catalyzed cyclization

Caption: Synthesis of a 1,3-oxathiolane intermediate from D-mannose.

The Pummerer rearrangement is a powerful tool for the synthesis of α-acyloxy thioethers, which can serve as precursors to 1,3-oxathiolane rings.[8][9][10] This reaction typically involves the treatment of a sulfoxide with an anhydride, such as acetic anhydride.[9]

Experimental Protocol: Pummerer Rearrangement for 1,3-Oxathiolane Synthesis [1][11]

  • Oxidation: A suitable sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Pummerer Rearrangement: The sulfoxide is then treated with acetic anhydride, often in the presence of a base like sodium acetate, at an elevated temperature (e.g., 90 °C) to induce the rearrangement and form the α-acetoxy sulfide.[1] This intermediate can then be further manipulated to form the 1,3-oxathiolane ring.

Pummerer_Rearrangement Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide m-CPBA Alpha_Acetoxy_Sulfide α-Acetoxy Sulfide Sulfoxide->Alpha_Acetoxy_Sulfide Acetic Anhydride, NaOAc, 90°C Oxathiolane 1,3-Oxathiolane Alpha_Acetoxy_Sulfide->Oxathiolane Further transformations

Caption: Pummerer rearrangement in 1,3-oxathiolane synthesis.

Stereoselective N-Glycosylation

The coupling of the 1,3-oxathiolane sugar moiety with the nucleobase is a pivotal step that dictates the stereochemistry at the anomeric center. The Vorbrüggen glycosylation is a commonly employed method.[12][13]

Lewis acids are frequently used to activate the 1,3-oxathiolane donor for coupling with a silylated nucleobase.[1] The choice of Lewis acid can significantly influence the stereoselectivity of the reaction.

Experimental Protocol: Lewis Acid-Mediated Vorbrüggen Glycosylation [1][5][14]

  • Silylation of Nucleobase: The nucleobase (e.g., cytosine or 5-fluorocytosine) is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) to enhance its solubility and nucleophilicity.[6][15]

  • Coupling Reaction: The silylated nucleobase is then reacted with an activated 1,3-oxathiolane derivative (e.g., an acetate or chloro derivative) in the presence of a Lewis acid. Commonly used Lewis acids include trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄).[1][5][14] The reaction is typically carried out in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Deprotection: The protecting groups on the sugar and base moieties are removed to afford the final nucleoside analogue.

Vorbruggen_Glycosylation Nucleobase Nucleobase Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase BSA or HMDS Coupled_Product Protected Nucleoside Silylated_Nucleobase->Coupled_Product Lewis Acid (e.g., TMSOTf, SnCl4, ZrCl4) Oxathiolane_Donor Activated 1,3-Oxathiolane Oxathiolane_Donor->Coupled_Product Final_Product 1,3-Oxathiolane Nucleoside Analogue Coupled_Product->Final_Product Deprotection

Sources

benchmarking the performance of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate in lamivudine production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for the production of Lamivudine (3TC), a critical antiretroviral medication. Our investigation begins with an evaluation of the proposed intermediate, 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, and benchmarks it against established, high-performance alternatives. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this essential therapeutic agent.

Introduction: The Synthetic Challenge of Lamivudine

Lamivudine, the (-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine, is a cornerstone of combination therapies for HIV/AIDS and Hepatitis B.[1] Its efficacy is intrinsically linked to its specific stereochemistry (2R, 5S). The synthesis of Lamivudine presents a significant challenge: the creation of two chiral centers in the 1,3-oxathiolane ring with high diastereoselectivity and enantioselectivity.[1] The efficiency, cost-effectiveness, and scalability of the entire process are critically dependent on the choice of the key 1,3-oxathiolane intermediate and the strategy used to control its stereochemistry.

While various synthetic intermediates can be conceptualized, including novel structures like this compound, a thorough evaluation against field-proven methods is essential for any process development. As of this writing, public-domain experimental data on the performance of this compound in Lamivudine synthesis is not available in peer-reviewed literature. Therefore, we will benchmark its theoretical role against two of the most successful and well-documented industrial strategies: the use of a chiral auxiliary and enzymatic kinetic resolution.

Comparative Analysis of Key Synthetic Strategies

We will now delve into the specifics of two primary routes for establishing the chiral integrity of the 1,3-oxathiolane intermediate, a critical precursor to Lamivudine.

Strategy 1: Diastereoselective Synthesis Using a Chiral Auxiliary (L-Menthol)

This classical and robust approach introduces chirality early in the synthesis by employing a recoverable chiral auxiliary, L-menthol, which is derived from natural sources.[2][3] The core principle is to create a diastereomeric intermediate that can be separated physically, typically by crystallization, before the nucleobase is introduced.

The synthesis begins with the esterification of glyoxylic acid with L-menthol to form L-menthyl glyoxylate.[4] This intermediate then undergoes a condensation reaction with 1,4-dithiane-2,5-diol to form the 5-hydroxy-1,3-oxathiolane-2-carboxylate as a mixture of diastereomers. The bulky and chiral L-menthyl group directs the stereochemical outcome, and the desired diastereomer can be selectively crystallized from the mixture.[3] This crystallization step is a form of dynamic kinetic resolution, which is highly effective for large-scale production.[5] The separated, diastereomerically pure intermediate is then acetylated at the 5-position to yield an activated ester, which is ready for the crucial N-glycosylation (Vorbrüggen) reaction with silylated cytosine.[5] Finally, the L-menthyl auxiliary is cleaved and can be recovered, and the resulting nucleoside intermediate is reduced to yield Lamivudine.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Purification & Activation cluster_2 Step 3: Lamivudine Synthesis L-Menthyl Glyoxalate L-Menthyl Glyoxalate Condensation Condensation L-Menthyl Glyoxalate->Condensation 1,4-dithiane-2,5-diol 1,4-dithiane-2,5-diol 1,4-dithiane-2,5-diol->Condensation Diastereomeric Mixture Diastereomeric Mixture Condensation->Diastereomeric Mixture Crystallization Crystallization Diastereomeric Mixture->Crystallization Desired Diastereomer Desired Diastereomer Crystallization->Desired Diastereomer Acetylation Acetylation Desired Diastereomer->Acetylation Activated Intermediate Activated Intermediate Acetylation->Activated Intermediate Glycosylation Glycosylation Activated Intermediate->Glycosylation Silylated Cytosine Silylated Cytosine Silylated Cytosine->Glycosylation Protected Lamivudine Protected Lamivudine Glycosylation->Protected Lamivudine Reduction & Deprotection Reduction & Deprotection Protected Lamivudine->Reduction & Deprotection Lamivudine Lamivudine Reduction & Deprotection->Lamivudine

Caption: Workflow for Lamivudine synthesis using L-menthol as a chiral auxiliary.

Strategy 2: Enzymatic Dynamic Kinetic Resolution (DKR)

This strategy represents a more modern and "green" approach to achieving enantiopurity.[6][7] Instead of a chiral auxiliary, it utilizes highly selective enzymes to resolve a racemic mixture of 1,3-oxathiolane intermediates. Dynamic kinetic resolution (DKR) is particularly powerful as it combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired isomer.[8]

The synthesis starts with achiral precursors, which undergo an enzyme-catalyzed cascade addition-cyclization-acetylation reaction to form a key 1,3-oxathiolane intermediate.[8] Enzymes such as surfactant-treated subtilisin Carlsberg or Candida antarctica lipase B (CALB) exhibit high enantioselectivity, preferentially acetylating one enantiomer of the 1,3-oxathiolane precursor.[6][9] The reaction conditions are controlled to allow for the racemization of the unreacted enantiomer, continuously feeding it back into the enzymatic acetylation. This dynamic process drives the reaction towards the formation of a single, highly enantioenriched acetylated intermediate. This intermediate is then directly used in the Vorbrüggen coupling with silylated cytosine, followed by deprotection to yield enantiomerically pure Lamivudine. The choice of enzyme can even direct the synthesis towards the unnatural enantiomer if desired.[6]

cluster_0 Step 1: Racemic Intermediate Synthesis cluster_1 Step 2: Dynamic Kinetic Resolution cluster_2 Step 3: Lamivudine Synthesis Achiral Precursors Achiral Precursors Racemic 1,3-oxathiolane Racemic 1,3-oxathiolane Achiral Precursors->Racemic 1,3-oxathiolane DKR DKR Racemic 1,3-oxathiolane->DKR Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->DKR Enantioenriched Acetylated Intermediate Enantioenriched Acetylated Intermediate DKR->Enantioenriched Acetylated Intermediate Glycosylation Glycosylation Enantioenriched Acetylated Intermediate->Glycosylation Silylated Cytosine Silylated Cytosine Silylated Cytosine->Glycosylation Protected Lamivudine Protected Lamivudine Glycosylation->Protected Lamivudine Deprotection Deprotection Protected Lamivudine->Deprotection Lamivudine Lamivudine Deprotection->Lamivudine

Caption: Workflow for Lamivudine synthesis via Enzymatic Dynamic Kinetic Resolution.

Performance Data Summary

The following table summarizes key performance indicators for the two established synthetic strategies. Data for the conceptual this compound route is not available.

Performance MetricStrategy 1: Chiral Auxiliary (L-Menthol)Strategy 2: Enzymatic DKR
Key Intermediate L-menthyl-5-acetoxy-1,3-oxathiolane-2-carboxylateEnantioenriched 1,3-oxathiolane acetate
Stereocontrol Method Diastereomeric crystallizationEnzyme-catalyzed kinetic resolution
Overall Yield (approx.) 40% (isolated yield of desired isomer)[10]37-40% (overall for 3 steps)[8]
Enantiomeric Excess (e.e.) >99% (after crystallization)Up to 85% e.e. for the intermediate[11]
Key Reagents L-menthol, 1,4-dithiane-2,5-diol, Lewis acidsLipases (e.g., CALB), acyl donors
Process Scalability Well-established for large scale[12]Demonstrated at lab scale, scalable
"Green" Chemistry Aspects Use of recoverable natural auxiliaryBiocatalytic, milder conditions
Primary Reference(s) [3][13][6][8]

Experimental Protocols

The following are representative, high-level protocols for the key stereochemical control steps in each strategy.

Protocol 1: Synthesis of (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester (Chiral Auxiliary Route)
  • Condensation: L-menthyl glyoxalate and 1,4-dithiane-2,5-diol are heated in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC or HPLC until completion.

  • Crystallization: The reaction mixture is cooled, and the desired diastereomer is allowed to crystallize. The solid is collected by filtration and washed with a cold solvent to yield the diastereomerically pure 5-hydroxy intermediate.

  • Acetylation: The purified 5-hydroxy intermediate is dissolved in a suitable solvent (e.g., acetonitrile). Pyridine and acetic anhydride are added, and the mixture is stirred at ambient temperature.[10] The reaction is monitored until completion.

  • Work-up: The reaction mixture is worked up to remove excess reagents and by-products, yielding the desired 5-acetoxy oxathiolane intermediate, which can be purified by recrystallization.[10]

Protocol 2: Enzymatic Dynamic Kinetic Resolution of a 1,3-Oxathiolane Intermediate
  • Reaction Setup: A racemic 1,3-oxathiolane precursor, an acyl donor (e.g., phenyl acetate), and a suitable enzyme (e.g., surfactant-treated subtilisin Carlsberg) are combined in an organic solvent (e.g., THF) in the presence of a mild base (e.g., triethylamine).[8]

  • Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 4°C) to allow for the selective acetylation of one enantiomer.[8] The in-situ racemization of the unreacted enantiomer occurs concurrently.

  • Monitoring: The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC.

  • Work-up: Once the desired conversion and e.e. are achieved, the enzyme is filtered off. The filtrate is concentrated, and the enantioenriched acetylated intermediate is purified using standard chromatographic techniques.

Conclusion and Future Outlook

The synthesis of Lamivudine hinges on the efficient and stereocontrolled production of a 1,3-oxathiolane intermediate. While the conceptual intermediate this compound remains to be experimentally validated, this guide demonstrates that robust and high-performing alternatives are well-established.

  • The L-menthol chiral auxiliary route is a proven, industrially scalable method that reliably produces high-purity material, though it involves several steps including physical separation of diastereomers.

  • Enzymatic Dynamic Kinetic Resolution offers a more elegant and environmentally friendly approach, with the potential for high yields of the desired enantiomer from achiral starting materials.[6] This method aligns well with the growing demand for greener pharmaceutical manufacturing processes.

For researchers and drug development professionals, the choice between these strategies will depend on factors such as scale, cost of raw materials and enzymes, and desired process intensity. The continuous development of novel enzymes and flow chemistry processes promises to further enhance the efficiency and sustainability of Lamivudine synthesis.[2][10] Any new intermediate, such as this compound, would need to demonstrate significant advantages in yield, purity, cost, or process simplicity to displace these highly optimized and validated synthetic routes.

References

  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(89), 10376-10378. [Link]

  • Hu, L., & Ramström, O. (2014). Efficient Asymmetric Synthesis of Lamivudine and its enantiomer via Enzymatic Dynamic Kinetic Resolution. Blucher Chemistry Proceedings, 2(1). [Link]

  • Chongqing Pharmaceutical Industry Research Institute Co., Ltd. (2011). Industrial preparation method for lamivudine. CN102234269A.
  • Hu, L., & Ramström, O. (2014). Efficient asymmetric synthesis of lamivudine through enzymatic dynamic kinetic resolution. Morressier. [Link]

  • Xi'an Modern Ruilian Electronic Chemical Material Co., Ltd. (2010).
  • Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4966. [Link]

  • Goodyear, M. D., et al. (2005). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Request PDF. [Link]

  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications. [Link]

  • Hu, L., et al. (2013). ChemInform Abstract: Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Azevedo, L. S. D., et al. (2023). Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. 7th Brazilian Conference on Natural Product/ XXXIII RESEM Proceedings. [Link]

  • Aher, N. G., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Request PDF. [Link]

  • Suzhou Virpharm Co., Ltd. (2009).
  • Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous multi-step synthesis of lamivudine. Organic & Biomolecular Chemistry, 15(16), 3444-3454. [Link]

  • Azevedo, L. S. D., et al. (2021). Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate. ResearchGate. [Link]

  • Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous multi-step synthesis of lamivudine. Organic & Biomolecular Chemistry. [Link]

  • Mandala, D. P. W. (2017). Process for producing lamivudine and emtricitabine. WO2017216709A2.
  • Xi'an Modern Ruilian Electronic Chemical Material Co., Ltd. (2014).
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  • Kumar, A., & Singh, V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a compound whose handling requires a thorough understanding of its chemical properties and potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from analogous structures, including oxathiolane derivatives and acetate esters, to establish a robust and scientifically grounded disposal procedure.

Understanding the Hazard Profile: An Evidence-Based Assessment
  • Oxathiolane Derivatives: Compounds containing the oxathiolane ring can exhibit varying levels of toxicity. For instance, some cyclic sulfonate esters are considered potent alkylating agents with potential carcinogenic properties.[2]

  • Acetate Esters: Many simple acetate esters are flammable liquids and can be harmful to aquatic life.[3][4]

  • Sulfur-Containing Compounds: The presence of sulfur necessitates careful consideration of combustion byproducts, which may include sulfur oxides (SOx), and the potential for environmental impact if not disposed of correctly.[5][6]

Based on these structural analogies, it is prudent to handle this compound as a potentially flammable liquid that is harmful to aquatic life and requires disposal as hazardous chemical waste.

Pre-Disposal Safety and Handling: A Foundation for Safe Operations

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the chemical or its solutions.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat.Provides a barrier against spills and protects from the potential flammability of the compound.
Respiratory Protection May be required if there is a risk of generating aerosols or vapors, and ventilation is inadequate.A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.

Always have a safety shower and eyewash station readily accessible.[7][8] Contaminated clothing should be removed immediately and laundered before reuse.[7][9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be self-validating by incorporating clear segregation and labeling steps to prevent accidental mixing of incompatible wastes.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification and Classification:

    • Based on its structure, classify this compound as a flammable organic solvent waste.

    • It should also be considered an environmental hazard due to its potential aquatic toxicity.[3][4]

  • Selection of a Compatible Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

    • The container must have a secure screw-top cap to prevent the release of vapors.[10][11]

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated container using a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

    • Keep the waste container closed at all times except when adding waste.[11]

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Flammable," "Aquatic Toxin")

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[10]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[12]

    • Segregate the container from incompatible waste streams, such as strong oxidizers, acids, and bases.[10][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of the chemical down the drain or in the regular trash.[11] This is illegal and environmentally irresponsible.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical checkpoints for safety and compliance.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_handling Safe Handling and Collection cluster_storage_disposal Storage and Final Disposal A Identify Chemical: This compound B Consult Analogous SDS and Literature A->B C Determine Potential Hazards: - Flammable - Aquatic Toxin - Sulfur-containing B->C D Wear Appropriate PPE C->D E Select Compatible Waste Container D->E F Transfer Waste and Secure Lid E->F G Label Container with Full Details F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatibles H->I J Contact EHS for Pickup I->J K Professional Hazardous Waste Disposal J->K

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate potential harm.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial solvent absorbent).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if the spill is large or involves a fire.

    • Contact your institution's emergency response team or EHS office from a safe location.

    • Provide them with the name of the chemical and the approximate quantity spilled.

Do not attempt to clean up a large spill unless you are trained and equipped to do so.[9]

By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility and ensure the protection of yourself, your colleagues, and the environment.

References

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A Strategic Guide to Personal Protective Equipment for 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is one such compound where comprehensive toxicological data is not yet widely available. In these situations, a cautious and systematic approach to safety is not just procedural—it is a cornerstone of scientific integrity. This guide provides a deep dive into the necessary personal protective equipment (PPE) and handling protocols for this compound, derived from a structural hazard assessment of its constituent functional groups.

Hazard Assessment: Deconstructing the Molecule
  • Oxathiolane Moiety: The 1,3-oxathiolane ring contains sulfur. Organic sulfur compounds can be irritants, and some related structures, like 1,2-Oxathiolane, 2,2-dioxide, are classified as skin and eye irritants.[1] The parent compound, 1,3-oxathiolane, is flagged as causing skin and eye irritation, being harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[2] Upon combustion, organosulfur compounds can release toxic sulfur oxides.[3][4]

  • Ketone Group: The 2-oxopentyl side chain features a ketone. Ketones are generally less toxic than other functional groups like aldehydes.[5] However, many low-molecular-weight ketones are flammable and can form explosive mixtures with air.[6] They are also known to be reactive with acids, bases, and reducing agents.[6] While toxicity can vary, some ketones may have narcotic or anesthetic effects and can be absorbed through the skin.[6]

  • Acetate Ester Group: Acetate esters, such as ethyl acetate, are widely used as solvents and can be irritants to the eyes, skin, and respiratory tract.[7][8] Prolonged or repeated skin contact may lead to dryness and cracking.[7][9] Many acetate esters are also flammable liquids.[10][11]

Based on this analysis, it is prudent to treat this compound as a compound that is potentially harmful via inhalation, ingestion, and skin contact , a skin and eye irritant , and a flammable liquid .

Core Personal Protective Equipment (PPE) Directives

Given the assessed hazards, a multi-layered PPE strategy is essential to minimize all potential routes of exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.[12]

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with a robust outer glove over a disposable inner glove is recommended. Butyl rubber or Neoprene gloves are the preferred choice for the outer layer due to their excellent resistance to ketones and esters.[13][14] Nitrile gloves may be suitable for incidental contact but are less robust against ketones for prolonged exposure.[15] Always inspect gloves for tears or punctures before use.[16]
Eye & Face Protection Chemical safety goggles that form a tight seal around the eyes are mandatory to protect against splashes, vapors, and fine particles.[14] In procedures with a higher risk of splashing (e.g., transferring large volumes), a full-face shield should be worn in addition to safety goggles.[13]
Body Protection A flame-retardant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is necessary.[14][17] Ensure clothing is fully buttoned or zipped.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to control vapor inhalation.[3][17] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[13]
Operational Workflow: A Step-by-Step Safety Protocol

Adherence to a strict, sequential workflow is critical for ensuring safety from the moment you prepare for an experiment until waste is properly disposed of.

Chemical Handling Workflow Fig. 1: PPE-Integrated Chemical Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS of Analogous Compounds prep_ppe Inspect & Don Required PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport Transport Chemical in Secondary Containment prep_hood->handle_transport Proceed to Handling handle_weigh Weighing & Aliquoting (Inside Fume Hood) handle_transport->handle_weigh handle_reaction Perform Experiment (Inside Fume Hood) handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: PPE-Integrated Chemical Handling Workflow

Donning PPE Sequence:

  • Inner Gloves: The first layer of protection.

  • Lab Coat/Coveralls: Ensure it is fully fastened.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Place over respirator straps for a snug fit.

  • Outer Gloves: The final, chemical-resistant layer.[13]

Emergency & Disposal Protocols

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[10][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[16][18] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill: Evacuate non-essential personnel. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, follow your institution's emergency spill response protocol.[7][9] Ensure adequate ventilation and eliminate all ignition sources.[9]

Disposal Plan:

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent material, must be collected in a clearly labeled, sealed hazardous waste container.[19]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not discard them in regular trash.[17]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, regional, and national hazardous waste regulations.[3][19]

By treating unknown substances with a high degree of caution and implementing these robust safety and handling protocols, we uphold our commitment to a safe and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.